CEP-28122
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C28H35ClN6O3 |
|---|---|
Molekulargewicht |
539.1 g/mol |
IUPAC-Name |
(1S,2S,4R)-3-[[5-chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
InChI |
InChI=1S/C28H35ClN6O3/c1-37-25-20-8-7-19(35-10-12-38-13-11-35)6-4-16(20)5-9-22(25)32-28-31-15-21(29)27(34-28)33-24-18-3-2-17(14-18)23(24)26(30)36/h2-3,5,9,15,17-19,23-24H,4,6-8,10-14H2,1H3,(H2,30,36)(H2,31,32,33,34)/t17-,18+,19+,23+,24?/m1/s1 |
InChI-Schlüssel |
LAJAFFLJAJMYLK-KXINBKKUSA-N |
Isomerische SMILES |
COC1=C(C=CC2=C1CC[C@H](CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5[C@@H]6C[C@H]([C@@H]5C(=O)N)C=C6)Cl |
Kanonische SMILES |
COC1=C(C=CC2=C1CCC(CC2)N3CCOCC3)NC4=NC=C(C(=N4)NC5C6CC(C5C(=O)N)C=C6)Cl |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of CEP-28122
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-28122 is a potent and highly selective, orally bioavailable small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] Constitutive activation of ALK through chromosomal translocations, point mutations, or gene amplification is a key oncogenic driver in various human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] this compound exerts its antitumor activity by directly targeting the ALK tyrosine kinase, leading to the suppression of downstream signaling pathways crucial for cancer cell proliferation and survival. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows.
Core Mechanism of Action: Potent and Selective ALK Inhibition
This compound, a diaminopyrimidine derivative, functions as a direct inhibitor of the ALK receptor tyrosine kinase.[2] The primary mechanism involves the competitive inhibition of ATP binding to the kinase domain of ALK, thereby preventing autophosphorylation and subsequent activation of the kinase. This blockade of ALK's catalytic activity is the critical first step in the compound's antitumor effects.
Kinase Inhibitory Potency and Selectivity
This compound demonstrates high potency against recombinant ALK in enzymatic assays. The selectivity of this compound has been profiled against a broad panel of kinases, revealing a high degree of specificity for ALK over other kinases.
| Target Kinase | IC50 (nmol/L) |
| ALK | 1.9 ± 0.5 |
| Rsk2 | 7 |
| Rsk3 | 19 |
| Rsk4 | 12 |
| (Data sourced from Cheng et al., 2012)[2] |
A broader kinase selectivity profile was conducted against 259 protein kinases at a concentration of 1 µmol/L, where this compound showed no to weak inhibition against the majority of the kinases tested. Only 15 kinases exhibited more than 90% inhibition at this concentration, underscoring the high selectivity of this compound for ALK.[2]
Inhibition of Cellular ALK Phosphorylation
In cellular contexts, this compound effectively inhibits the phosphorylation of ALK in cancer cell lines harboring ALK fusion proteins or activating mutations. This has been demonstrated in various models, including:
-
NPM-ALK: In anaplastic large-cell lymphoma (ALCL) cell lines such as Sup-M2 and Karpas-299.
-
EML4-ALK: In non-small cell lung cancer (NSCLC) cell lines like NCI-H2228 and NCI-H3122.
-
Full-length ALK: In neuroblastoma cell lines such as NB-1.
The cellular IC50 for the inhibition of NPM-ALK phosphorylation in ALCL cells is in the range of 20 to 30 nmol/L.[2]
Downstream Signaling Pathway Modulation
The inhibition of ALK phosphorylation by this compound leads to the suppression of key downstream signaling cascades that are critical for the proliferation and survival of ALK-driven cancer cells.[1][3] The primary pathways affected are the STAT3, PI3K/Akt, and RAS/MAPK pathways.
Inhibition of STAT3, Akt, and ERK1/2 Phosphorylation
Treatment of ALK-positive cancer cells with this compound results in a concentration-dependent decrease in the phosphorylation of key signaling nodes within these pathways:
-
STAT3: Inhibition of STAT3 phosphorylation has been observed in ALCL cells.
-
Akt: Suppression of Akt phosphorylation is seen in both ALCL and neuroblastoma cells.
-
ERK1/2: Reduced phosphorylation of ERK1/2 is also a consistent finding across ALK-positive cell lines treated with this compound.[2]
The specific downstream signaling can vary between different cancer types and the specific ALK fusion protein involved.[2]
References
CEP-28122 Downstream Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-28122 is a potent and highly selective, orally active small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] Constitutive activation of ALK through mutations, amplifications, or chromosomal translocations is a key oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[2][4] this compound exerts its antitumor activity by directly inhibiting ALK kinase activity, leading to the suppression of downstream signaling pathways crucial for cancer cell proliferation, survival, and growth.[1][2] This technical guide provides an in-depth overview of the core downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades.
Mechanism of Action
This compound is a diaminopyrimidine derivative that acts as an ATP-competitive inhibitor of the ALK receptor tyrosine kinase.[1] By binding to the ATP-binding pocket of the ALK kinase domain, this compound prevents the autophosphorylation and subsequent activation of the receptor. This blockade of ALK phosphorylation is the primary mechanism through which this compound initiates its anti-cancer effects.
Core Downstream Signaling Pathways
The inhibition of ALK by this compound leads to the downregulation of several key downstream signaling pathways that are constitutively activated in ALK-driven malignancies. The primary pathways affected are the STAT3, PI3K/Akt, and MAPK/ERK pathways. It is important to note that the specific downstream signaling can differ between cancer types.[1]
STAT3 Pathway
In many ALK-positive cancers, particularly anaplastic large-cell lymphoma, the Signal Transducer and Activator of Transcription 3 (STAT3) is a critical downstream effector of ALK. Activated ALK phosphorylates STAT3, leading to its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell survival and proliferation. This compound treatment effectively inhibits the phosphorylation of STAT3 in sensitive cell lines.[1]
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and metabolism. ALK activation leads to the activation of PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a multitude of downstream targets that promote cell survival by inhibiting apoptosis. This compound has been shown to suppress the phosphorylation of Akt in ALK-positive cancer cells.[1]
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Constitutive ALK activity leads to the activation of the Ras-Raf-MEK-ERK cascade. This compound treatment results in the inhibition of ERK1/2 phosphorylation, thereby blocking this pro-proliferative signaling pathway.[1]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line | IC50/EC50 | Reference |
| Recombinant ALK Kinase Activity | - | 1.9 ± 0.5 nmol/L | [1] |
| Cellular NPM-ALK Phosphorylation | Sup-M2, Karpas-299 | ~30 nmol/L | [1] |
| Cellular EML4-ALK Phosphorylation | NCI-H2228, NCI-H3122 | Not specified | [1] |
| Cellular ALK Receptor Phosphorylation | NB-1 | Not specified | [1] |
| Cell Growth Inhibition | Karpas-299, Sup-M2 | Concentration-dependent (3-3,000 nmol/L) | [1] |
| Cell Growth Inhibition | NCI-H2228, NCI-H3122 | Concentration-dependent (3-3,000 nmol/L) | [1] |
| Cell Growth Inhibition | NB-1, SH-SY5Y, NB-1643 | Significant growth inhibition | [1] |
Table 2: In Vivo Antitumor Activity of this compound
| Tumor Model | Dose and Schedule | Outcome | Reference |
| Sup-M2 (ALCL) Xenograft | 30 mg/kg, twice daily for 12 days | Complete/near complete tumor regression | [1] |
| NCI-H2228 (NSCLC) Xenograft | 30 and 55 mg/kg, twice daily for 12 days | Tumor regression | [1] |
| NCI-H3122 (NSCLC) Xenograft | 55 mg/kg, twice daily for 12 days | Tumor stasis and partial regression | [1] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound's downstream signaling effects.
Recombinant ALK Kinase Assay
-
Objective: To determine the direct inhibitory effect of this compound on ALK kinase activity.
-
Methodology: An in vitro kinase assay was performed using a modified ELISA format. 96-well microtiter plates were coated with a recombinant human PLC-γ/GST substrate. The kinase reaction mixture, containing HEPES buffer, ATP, MnCl2, BSA, and various concentrations of this compound, was added to the wells. The reaction was initiated by the addition of recombinant GST-ALK. The level of substrate phosphorylation was then quantified to determine the IC50 of this compound.[1]
Western Blot Analysis for Downstream Signaling
-
Objective: To assess the effect of this compound on the phosphorylation status of downstream signaling proteins in cancer cell lines.
-
Cell Lines and Treatment: ALK-positive cell lines (e.g., Sup-M2, Karpas-299, NCI-H2228, NCI-H3122, NB-1) were treated with varying concentrations of this compound for a specified duration (e.g., 2 hours).[1]
-
Lysis and Protein Quantification: Following treatment, cells were lysed, and total protein concentrations were determined using a standard protein assay.
-
Immunoblotting: Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were probed with primary antibodies specific for the phosphorylated and total forms of ALK, STAT3, Akt, and ERK1/2. Following incubation with appropriate secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[1]
Cell Viability Assay
-
Objective: To determine the effect of this compound on the proliferation and viability of cancer cell lines.
-
Methodology: A colorimetric assay, such as the CellTiter 96 AQueous Non-Radioactive Cell Proliferation Assay (MTS), was used. Cells were seeded in 96-well plates and treated with a range of this compound concentrations for a defined period (e.g., 72 hours). The MTS reagent was then added to each well, and the absorbance was measured to determine the percentage of viable cells relative to untreated controls.
In Vivo Tumor Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
Animal Models: Immunocompromised mice (e.g., SCID or nude mice) were subcutaneously implanted with human ALK-positive cancer cells (e.g., Sup-M2, NCI-H2228, NCI-H3122).[1]
-
Dosing and Monitoring: Once tumors reached a palpable size, mice were treated orally with this compound at various doses and schedules. Tumor volume and body weight were monitored regularly throughout the study.[1]
-
Pharmacodynamic Analysis: To assess target engagement in vivo, tumor xenografts were collected at different time points after this compound administration. The phosphorylation status of ALK in the tumor tissue was then analyzed by Western blotting.[1]
Visualizing the Signaling Pathways
The following diagrams illustrate the downstream signaling pathways affected by this compound.
Caption: this compound inhibits ALK, blocking STAT3, PI3K/Akt, and MAPK/ERK pathways.
Caption: Workflow for evaluating this compound's in vitro and in vivo activity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
CEP-28122 Target Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target profile of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this compound's mechanism of action, preclinical efficacy, and the experimental methodologies used for its characterization.
Core Target and Mechanism of Action
This compound is a diaminopyrimidine derivative that acts as a potent, selective, and orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK)[1]. ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, gene amplifications, or point mutations, becomes a key driver in the oncogenesis of various human cancers[2][3][4][5]. These cancers include anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma[3][5].
The primary mechanism of action of this compound is the inhibition of ALK's kinase activity. This leads to a reduction in the autophosphorylation of the ALK receptor and its fusion proteins (e.g., NPM-ALK and EML4-ALK), thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival[1][4]. Key downstream effectors that are suppressed by this compound treatment include Stat-3, Akt, and ERK1/2[1]. This targeted inhibition ultimately induces growth inhibition and cytotoxicity in ALK-positive cancer cells[3][4].
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from various preclinical studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target/Assay | Cell Line(s) | IC50 (nM) | Notes |
| Recombinant ALK Kinase Activity | - | 1.9 ± 0.5 | Enzyme-based Time-Resolved Fluorescence (TRF) assay[2][6]. |
| NPM-ALK Phosphorylation | Karpas-299, Sup-M2 | 20 - 30 | Cellular phosphorylation assay[7]. |
| Flt4 Kinase Activity | - | 46 ± 10 | [6] |
| Rsk2, 3, and 4 Kinase Activity | - | 7 - 19 | [2] |
| Growth Inhibition (ALCL) | Karpas-299, Sup-M2 | Concentration-dependent | Associated with caspase 3/7 activation[1]. |
Table 2: In Vivo Antitumor Efficacy of this compound in Xenograft Models
| Cancer Type | Xenograft Model | Dosing Regimen | Outcome |
| Anaplastic Large-Cell Lymphoma (ALCL) | Sup-M2 | 30 mg/kg, twice daily (orally) | Complete/near complete tumor regressions[3]. |
| Anaplastic Large-Cell Lymphoma (ALCL) | Sup-M2 | 55 or 100 mg/kg, twice daily for 4 weeks (orally) | Sustained tumor regression with no reemergence for >60 days post-treatment[3]. |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H2228 | 30 and 55 mg/kg, twice daily for 12 days (orally) | Tumor regression[2]. |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H3122 | 30 mg/kg, twice daily for 12 days (orally) | Significant tumor growth inhibition[2]. |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H3122 | 55 mg/kg, twice daily for 12 days (orally) | Tumor stasis and partial regression[2]. |
| Neuroblastoma | NB-1 | 30 mg/kg, twice daily for 14 days (orally) | 75% tumor growth inhibition[2]. |
| Neuroblastoma | NB-1 | 55 mg/kg, twice daily for 14 days (orally) | 90% tumor growth inhibition[2]. |
| ALK-negative Colon Carcinoma | HCT-116 | Not specified | No antitumor activity[1]. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its preclinical evaluation.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide. These protocols are based on standard laboratory procedures and should be adapted as needed for specific experimental conditions.
Time-Resolved Fluorescence (TRF) Kinase Assay
This assay is used to determine the in vitro inhibitory activity of this compound against recombinant ALK.
-
Reagents and Materials:
-
Recombinant human ALK enzyme
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
This compound at various concentrations
-
384-well low-volume microplates
-
TRF-compatible plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in assay buffer.
-
In a 384-well plate, add the ALK enzyme, biotinylated peptide substrate, and this compound solution.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA, Europium-labeled anti-phospho-substrate antibody, and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TRF-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Kinase Selectivity Profiling (e.g., Millipore KinaseProfiler™)
This service is used to assess the selectivity of this compound against a broad panel of kinases.
-
General Procedure:
-
Provide a sample of this compound at a specified concentration (e.g., 1 µM) to the service provider.
-
The compound is tested against a large panel of recombinant kinases (e.g., over 250) in a radiometric or fluorescence-based assay format.
-
The percentage of inhibition for each kinase is determined relative to a control.
-
For kinases showing significant inhibition, IC50 values can be subsequently determined by testing a range of compound concentrations.
-
Cellular ALK Phosphorylation Assay (ELISA-based)
This assay measures the ability of this compound to inhibit ALK phosphorylation in intact cells.
-
Reagents and Materials:
-
ALK-positive cell lines (e.g., Karpas-299, NCI-H2228)
-
Cell culture medium and supplements
-
This compound at various concentrations
-
Cell lysis buffer with protease and phosphatase inhibitors
-
ELISA plate pre-coated with an ALK capture antibody
-
Detection antibody (e.g., anti-phospho-ALK)
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
-
-
Procedure:
-
Seed ALK-positive cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Transfer the cell lysates to the ELISA plate pre-coated with an ALK capture antibody and incubate.
-
Wash the plate to remove unbound proteins.
-
Add the anti-phospho-ALK detection antibody and incubate.
-
Wash the plate and add the HRP-conjugated secondary antibody.
-
After another wash, add the TMB substrate and incubate until color develops.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Calculate the percentage of inhibition of ALK phosphorylation and determine the IC50 value.
-
Caspase 3/7 Activity Assay (e.g., Apo-ONE® Homogeneous Caspase-3/7 Assay)
This assay is used to measure the induction of apoptosis by this compound.
-
Reagents and Materials:
-
ALK-positive cell lines
-
Cell culture medium
-
This compound at various concentrations
-
Apo-ONE® Caspase-3/7 Reagent (containing a profluorescent substrate)
-
96-well opaque-walled plates
-
Fluorescence plate reader
-
-
Procedure:
-
Seed cells in a 96-well opaque-walled plate.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 16 hours).
-
Equilibrate the plate to room temperature.
-
Add the Apo-ONE® Caspase-3/7 Reagent to each well.
-
Mix the contents by shaking and incubate at room temperature, protected from light.
-
Measure the fluorescence with an excitation wavelength of 499 nm and an emission wavelength of 521 nm.
-
The fluorescence intensity is proportional to the caspase 3/7 activity.
-
Subcutaneous Tumor Xenograft Model
This in vivo model is used to evaluate the antitumor efficacy of this compound.
-
Animals and Cell Lines:
-
Immunocompromised mice (e.g., SCID or nude mice)
-
ALK-positive human cancer cell lines (e.g., Sup-M2, NCI-H2228, NB-1)
-
-
Procedure:
-
Tumor Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at a concentration of approximately 5-10 x 10⁶ cells per 100-200 µL.
-
Inject the cell suspension subcutaneously into the flank of the mice.
-
-
Tumor Growth Monitoring and Treatment:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions (length and width) with calipers 2-3 times per week and calculate tumor volume using the formula: (Width² x Length) / 2.
-
Administer this compound orally at the desired doses and schedule to the treatment groups. The control group receives the vehicle.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue treatment for the specified duration or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic studies of ALK phosphorylation).
-
Calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.
-
-
Pharmacokinetic Analysis in Mice
This analysis determines the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Procedure:
-
Administer a single dose of this compound to mice, either orally or intravenously.
-
Collect blood samples at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
Extract this compound from the plasma samples.
-
Quantify the concentration of this compound in the plasma using a validated analytical method, such as LC-MS/MS.
-
Use pharmacokinetic software to calculate key parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.
-
References
- 1. eppendorf.com [eppendorf.com]
- 2. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. sites.math.duke.edu [sites.math.duke.edu]
- 6. worldscientific.com [worldscientific.com]
- 7. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories - PMC [pmc.ncbi.nlm.nih.gov]
CEP-28122: A Technical Overview of its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-28122 is a potent and selective, orally bioavailable small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] Developed by Cephalon, Inc., this diaminopyrimidine derivative demonstrated significant anti-tumor activity in preclinical models of ALK-positive cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including available quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and experimental workflows. While this compound showed promise in preclinical studies, there is no publicly available information to suggest it has entered clinical trials.
Discovery and Lead Optimization
The discovery of this compound emerged from research into ATP-competitive inhibitors of ALK, a receptor tyrosine kinase that is a key oncogenic driver in several cancers when constitutively activated by genetic alterations such as chromosomal translocations, gene amplification, or point mutations.[1][3] The development of small molecule ALK inhibitors represented a significant therapeutic strategy for these ALK-driven malignancies.[3][4]
This compound belongs to the class of 2,4-diarylaminopyrimidine analogues, a scaffold that has been a focus for the development of numerous ALK inhibitors.[5] Structure-activity relationship (SAR) studies on this class of compounds aimed to optimize potency, selectivity, and pharmacokinetic properties.[6][7][8] While the specific SAR that led to this compound is not detailed in the public domain, research on similar diaminopyrimidine ALK inhibitors highlights the importance of substitutions on the pyrimidine (B1678525) core to achieve high affinity and selectivity for the ALK kinase domain.[1][9][10] The synthesis of this compound was conducted at Cephalon, Inc.[11]
Mechanism of Action
This compound functions as a competitive inhibitor at the ATP-binding site of the ALK kinase domain.[1] By occupying this site, it prevents the phosphorylation of ALK and its downstream signaling substrates.[1] This blockade of ALK-mediated signaling disrupts key cellular processes in ALK-dependent cancer cells, including proliferation and survival, ultimately leading to growth inhibition and cytotoxicity.[1][12]
Signaling Pathway
The following diagram illustrates the inhibition of the ALK signaling pathway by this compound. In ALK-positive cancers, constitutively active ALK fusion proteins phosphorylate and activate downstream effectors such as STAT3, AKT, and ERK1/2. This compound blocks this initial phosphorylation step.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Cell Line | Reference |
| Recombinant ALK | TRF Kinase Assay | 1.9 ± 0.5 | - | [11] |
| NPM-ALK | Cellular Phosphorylation | 20-30 | Sup-M2, Karpas-299 | [11] |
| ALK (autophosphorylation) | Cellular Phosphorylation | - | Karpas-299 | [13] |
| Rsk2 | Kinase Profiler | 7-19 | - | [6] |
| Rsk3 | Kinase Profiler | 7-19 | - | [6] |
| Rsk4 | Kinase Profiler | 7-19 | - | [6] |
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Tumor Model | Cell Line | Dosing Regimen (Oral) | Outcome | Reference |
| ALCL | Sup-M2 | 30 mg/kg, twice daily | Complete/near complete tumor regression | [1] |
| ALCL | Sup-M2 | 55 or 100 mg/kg, twice daily for 4 weeks | Sustained tumor regression (>60 days post-treatment) | [1] |
| ALCL (primary human) | - | 55 or 100 mg/kg, twice daily for 2 weeks | Sustained tumor regression (>60 days post-treatment) | [1] |
Experimental Protocols
Detailed experimental protocols for the key assays used in the characterization of this compound are provided below. These are based on published methodologies and general laboratory practices.
Recombinant ALK Kinase Assay (Time-Resolved Fluorescence - TRF)
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by recombinant ALK enzyme.
Protocol:
-
Compound Plating: Serially dilute this compound in DMSO and dispense into a 384-well assay plate.
-
Reagent Preparation: Prepare a master mix containing recombinant ALK enzyme and a biotinylated peptide substrate in kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Enzyme/Substrate Addition: Add the ALK enzyme/substrate mix to the wells containing the compound and incubate for a defined period (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Add ATP to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for ALK.
-
Reaction Termination and Detection: Stop the reaction by adding a solution containing EDTA. Subsequently, add detection reagents: a Europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubation: Incubate the plate at room temperature for at least 60 minutes to allow for antibody binding to the phosphorylated substrate and streptavidin binding to the biotinylated peptide.
-
Data Acquisition: Read the plate on a TRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the ratio of the two emission wavelengths and plot the percent inhibition against the logarithm of the compound concentration. Determine the IC50 value using a sigmoidal dose-response curve fit.[11]
Cellular ALK Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit ALK autophosphorylation in intact cancer cells.
Protocol:
-
Cell Culture and Treatment: Culture ALK-positive cells (e.g., Sup-M2, Karpas-299) to approximately 80% confluency.[11] Treat the cells with varying concentrations of this compound for a specified time (e.g., 2 hours).[12]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ALK (p-ALK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ALK to serve as a loading control.
-
Data Analysis: Quantify the band intensities for p-ALK and total ALK. Normalize the p-ALK signal to the total ALK signal for each treatment condition and calculate the percent inhibition relative to the vehicle-treated control. Determine the cellular IC50 value.[11]
In Vivo Tumor Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor activity of this compound in a mouse xenograft model.
Protocol:
-
Cell Implantation: Subcutaneously implant ALK-positive human cancer cells (e.g., Karpas-299) into the flank of immunodeficient mice (e.g., NOD/SCID).[14]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally at the desired doses and schedule (e.g., 30 mg/kg, twice daily).[1] The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis if required (e.g., pharmacodynamic studies). Calculate the tumor growth inhibition for each treatment group compared to the control group.[14]
Pharmacokinetic Analysis (LC-MS/MS)
This protocol describes the quantification of this compound in plasma samples to determine its pharmacokinetic properties.
Protocol:
-
Sample Collection: Administer a single oral dose of this compound to mice.[1] Collect blood samples at various time points post-dosing. Process the blood to obtain plasma.
-
Sample Preparation:
-
Precipitate plasma proteins by adding a solvent such as acetonitrile.
-
Vortex and centrifuge the samples.
-
Collect the supernatant containing the drug.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Separate this compound from endogenous plasma components on a suitable analytical column.
-
Detect and quantify this compound using multiple reaction monitoring (MRM) in the mass spectrometer.
-
-
Data Analysis: Construct a standard curve using known concentrations of this compound. Use the standard curve to determine the concentration of this compound in the experimental samples. Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[15][16][17]
Development Status and Conclusion
This compound demonstrated compelling preclinical activity as a potent and selective ALK inhibitor. It effectively inhibited ALK phosphorylation in cellular assays and induced significant and sustained tumor regression in in vivo models of ALK-positive cancers.[1] The compound also exhibited a favorable pharmacokinetic profile in mice.[1]
Despite its promising preclinical data, there is no public information available from sources such as ClinicalTrials.gov or published literature to indicate that this compound has advanced into clinical development.[18][19] The reasons for this are not publicly known and could range from strategic decisions by the developing company to the emergence of other ALK inhibitors with more favorable overall profiles.
References
- 1. Structure-activity relationship of 3,5-diaryl-2-aminopyridine ALK2 inhibitors reveals unaltered binding affinity for fibrodysplasia ossificans progressiva causing mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DXRX - Celebrating 30 years of ALK: From discovery to precision medicine breakthroughs [dxrx.io]
- 4. St. Jude's contribution to a new class of cancer drugs | St. Jude Research [stjude.org]
- 5. Latest perspectives of orally bioavailable 2,4-diarylaminopyrimidine analogues (DAAPalogues) as anaplastic lymphoma kinase inhibitors: discovery and clinical developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and Development of New Generation ALK Inhibitors Driven by Structure–Activity Relationship Studies of 2,4‐Diarylaminopyrimidine Derivatives | Semantic Scholar [semanticscholar.org]
- 8. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl)-N4-(2-(isopropylsulfonyl)phenyl)pyrimidine-2,4-diamine (LDK378) currently in phase 1 and phase 2 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of novel 2,4-diaminopyrimidines bearing bicyclic aminobenzazepines for anaplastic lymphoma kinase (ALK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel 2,4-diaminopyrimidines bearing tetrahydronaphthalenyl moiety against anaplastic lymphoma kinase (ALK): Synthesis, in vitro, ex vivo, and in vivo efficacy studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. medchemexpress.com [medchemexpress.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. Targeting autophagy enhances the anti-tumoral action of crizotinib in ALK-positive anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery pharmacokinetic studies in mice using serial microsampling, dried blood spots and microbore LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development and validation of a LC-MS/MS assay for pharmacokinetic studies of complement C5a receptor antagonists PMX53 and PMX205 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Therapy Detail [ckb.genomenon.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to Anaplastic Lymphoma Kinase (ALK) Inhibitors
This technical guide provides a comprehensive overview of anaplastic lymphoma kinase (ALK) inhibitors, intended for researchers, scientists, and drug development professionals. The guide covers the core mechanism of action, the evolution of different generations of inhibitors, mechanisms of resistance, and detailed experimental protocols for their evaluation.
Introduction to Anaplastic Lymphoma Kinase (ALK)
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development and function of the nervous system. In several types of cancer, particularly non-small cell lung cancer (NSCLC), the ALK gene can undergo chromosomal rearrangements, leading to the creation of fusion proteins (e.g., EML4-ALK). These fusion proteins result in constitutive activation of the ALK kinase domain, driving uncontrolled cell growth and proliferation.
Mechanism of Action of ALK Inhibitors
ALK inhibitors are a class of targeted therapy drugs that function as tyrosine kinase inhibitors (TKIs). They are designed to specifically block the enzymatic activity of the ALK protein. By binding to the ATP-binding pocket of the ALK kinase domain, these inhibitors prevent the phosphorylation of downstream signaling molecules, thereby inhibiting the aberrant signaling pathways that promote cancer cell survival and division. This targeted action leads to the induction of apoptosis (programmed cell death) in cancer cells.
Generations of ALK Inhibitors
The development of ALK inhibitors has progressed through multiple generations, each designed to improve upon the efficacy, selectivity, and ability to overcome resistance mechanisms of its predecessors.
-
First-Generation: Crizotinib (B193316) was the first ALK inhibitor to receive FDA approval. It is a multi-targeted TKI that also inhibits c-MET and ROS1. While effective, resistance to crizotinib often develops, limiting its long-term efficacy.
-
Second-Generation: This generation includes ceritinib, alectinib, and brigatinib. These inhibitors are more potent and selective for ALK than crizotinib and have demonstrated efficacy in patients who have developed resistance to the first-generation inhibitor. They also show improved penetration of the blood-brain barrier, which is crucial as the brain is a common site of metastasis for ALK-positive cancers.
-
Third-Generation: Lorlatinib is a third-generation ALK inhibitor designed to overcome resistance mutations that are not effectively targeted by first- and second-generation inhibitors, including the highly resistant G1202R mutation. It also exhibits excellent central nervous system (CNS) penetration.
Quantitative Data on ALK Inhibitors
The following tables summarize key quantitative data for various ALK inhibitors, including their in vitro potency (IC50 values) and clinical efficacy in ALK-positive NSCLC.
Table 1: In Vitro Potency (IC50) of ALK Inhibitors Against Wild-Type and Mutant ALK
| Inhibitor | ALK (Wild-Type) IC50 (nM) | ALK L1196M IC50 (nM) | ALK G1202R IC50 (nM) |
| Crizotinib | 21 | - | 560 |
| Ceritinib | 0.15 | - | 309 |
| Alectinib | - | - | 595 |
| Brigatinib | - | - | - |
| Lorlatinib | - | 18 | 80 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. Data compiled from multiple sources.
Table 2: Clinical Efficacy of ALK Inhibitors in Treatment-Naïve ALK-Positive NSCLC
| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |
| Crizotinib | PROFILE 1014 | 74% | 10.9 |
| Ceritinib | ASCEND-4 | 72.5% | 16.6 |
| Alectinib | ALEX | 82.9% | 34.8 |
| Brigatinib | ALTA-1L | 71% | 24.0 |
| Lorlatinib | CROWN | 78% | Not Reached (at 12 months, 78% progression-free) |
Data is based on pivotal clinical trials for each inhibitor in the first-line treatment setting.
Mechanisms of Resistance to ALK Inhibitors
Despite the initial efficacy of ALK inhibitors, acquired resistance is a significant clinical challenge. Resistance mechanisms can be broadly categorized as ALK-dependent (on-target) or ALK-independent (off-target).
ALK-Dependent Resistance:
-
Secondary Mutations in the ALK Kinase Domain: These are the most common on-target resistance mechanisms. Mutations can interfere with drug binding or alter the conformation of the kinase domain. The frequency and type of mutation often depend on the specific inhibitor used. For instance, the G1202R mutation is a common cause of resistance to second-generation inhibitors.
-
ALK Gene Amplification: An increase in the copy number of the ALK fusion gene can lead to higher levels of the target protein, overwhelming the inhibitory effect of the drug.
ALK-Independent Resistance:
-
Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to circumvent the need for ALK signaling. These can include pathways driven by other receptor tyrosine kinases such as EGFR, MET, or KIT.
Table 3: Frequency of Common ALK Resistance Mutations
| Mutation | Frequency after Crizotinib | Frequency after Second-Generation Inhibitors |
| L1196M | ~7% | Less common |
| G1269A | ~4% | Less common |
| G1202R | ~2% | ~20-40% |
| I1171T/N/S | Less common | ~5-10% |
| F1174C/L | Less common | ~5% |
Frequencies are approximate and can vary across different studies and patient populations.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the evaluation of ALK inhibitors.
ALK Kinase Assay
This assay is used to determine the in vitro potency of an inhibitor against the ALK enzyme.
Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the ALK enzyme. This is often done using a time-resolved fluorescence resonance energy transfer (TR-FRET) format, such as the LanthaScreen® assay.
Materials:
-
Recombinant ALK enzyme
-
Fluorescently labeled substrate (e.g., a generic tyrosine kinase substrate)
-
ATP
-
Kinase reaction buffer
-
Test compounds (ALK inhibitors)
-
Detection reagents (e.g., terbium-labeled antibody that recognizes the phosphorylated substrate)
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare Reagents: Dilute the ALK enzyme, substrate, and ATP to their final concentrations in the kinase reaction buffer. Prepare a serial dilution of the test compound.
-
Kinase Reaction: In a 384-well plate, add the ALK enzyme to each well. Then, add the test compound at various concentrations. Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction by adding the detection reagents. This typically includes a terbium-labeled antibody that binds to the phosphorylated substrate.
-
Measurement: After another incubation period to allow for antibody binding, read the plate on a microplate reader. The TR-FRET signal is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic or cytostatic effects of an ALK inhibitor on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
ALK-positive cancer cell line (e.g., H3122, Karpas-299)
-
Cell culture medium and supplements
-
Test compound (ALK inhibitor)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the ALK-positive cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the ALK inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the inhibitor relative to the vehicle control. Determine the IC50 value from the dose-response curve.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of an ALK inhibitor in a living organism.
Principle: Human ALK-positive cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the ALK inhibitor, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
ALK-positive cancer cell line
-
Cell culture medium
-
Matrigel (optional, to aid in tumor formation)
-
Test compound (ALK inhibitor) and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture the ALK-positive cancer cells and harvest them during the exponential growth phase. Resuspend the cells in a suitable medium, optionally mixed with Matrigel.
-
Tumor Implantation: Inject a specific number of cells (e.g., 5-10 million) subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the ALK inhibitor to the treatment group via a clinically relevant route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week). Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the treatment until a predefined endpoint is reached, such as the tumors in the control group reaching a maximum allowed size, or for a specified duration.
-
Data Analysis: Plot the average tumor volume over time for each group. Analyze the data for statistically significant differences in tumor growth between the treated and control groups. Calculate metrics such as tumor growth inhibition (TGI).
Visualizations
The following diagrams illustrate key concepts related to ALK inhibitors.
Caption: Simplified ALK signaling pathway leading to cancer cell proliferation and survival.
Caption: Mechanism of action and evolution of resistance to different generations of ALK inhibitors.
Caption: A typical experimental workflow for the preclinical evaluation of novel ALK inhibitors.
CEP-28122: An In-Depth Technical Guide for In Vitro Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), for its application in in vitro cancer research. This document details its mechanism of action, provides quantitative data on its efficacy in various cancer cell lines, and outlines detailed experimental protocols for its investigation.
Core Concepts: Mechanism of Action
This compound is a diaminopyrimidine derivative that acts as a potent, selective, and orally bioavailable inhibitor of ALK kinase activity.[1][2] In numerous cancers, constitutive activation of ALK due to genetic alterations like chromosomal translocations, gene amplification, or point mutations is a key driver of oncogenesis.[2][3] this compound exerts its anti-tumor effects by inhibiting the tyrosine phosphorylation of ALK, thereby blocking its downstream signaling pathways.[2][3] This inhibition leads to the suppression of key cellular processes involved in tumor growth and survival, including cell proliferation and the induction of apoptosis.[3]
The primary downstream signaling pathways affected by ALK activation and subsequently inhibited by this compound include the STAT3, AKT, and ERK1/2 pathways.[3] Inhibition of these pathways ultimately leads to cell cycle arrest and programmed cell death in ALK-positive cancer cells.[3]
Quantitative Data Summary
The efficacy of this compound has been evaluated across a range of ALK-positive and ALK-negative cancer cell lines. The following tables summarize the key quantitative data regarding its enzymatic and cellular activity.
Table 1: Enzymatic and Cellular Inhibitory Activity of this compound
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| Recombinant ALK | TRF Kinase Assay | 1.9 ± 0.5 | [3] |
| Sup-M2 (ALCL) | Cellular ALK Phosphorylation | 20-30 | [3] |
| Karpas-299 (ALCL) | Cellular ALK Phosphorylation | 20-30 | [3] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | ALK Status | Assay | IC50 | Reference |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK Positive | MTS Assay | ~50 nM | [3] |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK Positive | MTS Assay | ~50 nM | [3] |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK Positive | MTS Assay | Not explicitly stated | [3] |
| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK Positive | MTS Assay | Not explicitly stated | [3] |
| NB-1 | Neuroblastoma | Full-length ALK Receptor | MTS Assay | Not explicitly stated | [3] |
| HuT-102 | Lymphoma | ALK-Negative | MTS Assay | > 3,000 nM | [3] |
| Toledo | Leukemia | ALK-Negative | MTS Assay | > 3,000 nM | [3] |
| NB-1691 | Neuroblastoma | ALK-Negative | MTS Assay | No significant effect | [3] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits ALK phosphorylation and downstream signaling.
Caption: Workflow for in vitro evaluation of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.
ALK Kinase Assay (Time-Resolved Fluorescence - TRF)
This assay is designed to measure the direct inhibitory effect of this compound on recombinant ALK kinase activity.
-
Materials:
-
Recombinant ALK enzyme
-
Biotinylated poly(Glu, Tyr) 4:1 substrate
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
This compound (in DMSO)
-
384-well low-volume microplates
-
TRF-capable plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
Add 2 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the recombinant ALK enzyme and biotinylated substrate in Assay Buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in Assay Buffer. The final ATP concentration should be at its Km value for the ALK enzyme.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled anti-phosphotyrosine antibody and SA-APC in a TRF detection buffer.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TRF plate reader, measuring emission at 665 nm and 615 nm following excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (MTS Assay)
This colorimetric assay measures cell viability to determine the anti-proliferative effects of this compound.
-
Materials:
-
ALK-positive and ALK-negative cancer cell lines
-
Complete cell culture medium
-
This compound (in DMSO)
-
CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent
-
96-well clear-bottom cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of this compound or DMSO (vehicle control).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Caspase-Glo® 3/7 Assay)
This luminescent assay quantifies caspase-3 and -7 activities, which are key indicators of apoptosis.
-
Materials:
-
ALK-positive cancer cell lines
-
Complete cell culture medium
-
This compound (in DMSO)
-
Caspase-Glo® 3/7 Assay System
-
96-well white-walled, clear-bottom cell culture plates
-
Luminometer
-
-
Procedure:
-
Seed cells in a 96-well white-walled plate at a density of 10,000 cells per well in 50 µL of complete medium.
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with various concentrations of this compound or DMSO (vehicle control) in a final volume of 100 µL.
-
Incubate the plate for 24-48 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
-
Express the results as a fold-change in caspase activity relative to the vehicle control.
-
Immunoblotting for Phospho-ALK and Downstream Targets
This technique is used to detect the phosphorylation status of ALK and its downstream signaling proteins.
-
Materials:
-
ALK-positive cancer cell lines
-
This compound (in DMSO)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or DMSO for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
-
References
Unraveling the Selectivity of CEP-28122: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
CEP-28122, a diaminopyrimidine derivative, is a potent and highly selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK). This technical guide provides an in-depth analysis of its selectivity profile, mechanism of action, and the experimental methodologies used in its characterization. The information is tailored for researchers, scientists, and professionals involved in drug development, offering a comprehensive resource for understanding the therapeutic potential of this compound.
Quantitative Selectivity Profile
This compound demonstrates remarkable potency against ALK with an IC50 of 1.9 ± 0.5 nmol/L in enzymatic assays[1]. Its selectivity was rigorously evaluated against a broad panel of 259 protein kinases. At a concentration of 1 µmol/L, this compound exhibited minimal to no inhibition against the majority of these kinases[1].
Notably, only 15 kinases showed more than 90% inhibition at this concentration, highlighting the compound's specificity. With the exception of Rsk2, 3, and 4, the IC50 values for all other significantly inhibited kinases were at least 10-fold higher than that for ALK, underscoring its high selectivity[1].
| Target Kinase | IC50 (nmol/L) | Percent Inhibition at 1 µmol/L |
| ALK | 1.9 ± 0.5 | >90% |
| Rsk2 | 7-19 | >90% |
| Rsk3 | 7-19 | >90% |
| Rsk4 | 7-19 | >90% |
| Other 11 Kinases | >19 | >90% |
Note: The specific identities of the other 11 kinases with >90% inhibition at 1 µmol/L are detailed in the supplementary data of the primary research publication.
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effect by inhibiting the autophosphorylation of ALK, which is a critical step in the activation of its downstream signaling pathways. In cancer cells harboring ALK fusion proteins (such as NPM-ALK), this leads to a cascade of events culminating in cell growth inhibition and apoptosis[2][3].
The inhibition of ALK by this compound has been shown to substantially suppress the phosphorylation of key downstream effectors, including Stat-3, Akt, and ERK1/2[2]. These pathways are crucial for cell proliferation, survival, and differentiation.
Experimental Protocols
Kinase Selectivity Profiling (Millipore Kinase Profiler Assay)
The kinase selectivity of this compound was assessed using the Millipore Kinase Profiler service. This assay measures the inhibitory activity of the compound against a large panel of protein kinases.
Workflow:
Methodology:
-
Reaction Setup: Individual kinase reactions are set up in a multi-well plate format. Each well contains a specific recombinant protein kinase, its corresponding substrate, and ATP.
-
Compound Addition: this compound is added to the reaction wells at a final concentration of 1 µmol/L. A vehicle control (e.g., DMSO) is run in parallel.
-
Incubation: The reaction plates are incubated at room temperature for a specified period to allow the enzymatic reaction to proceed.
-
Activity Measurement: The kinase activity is measured using a suitable detection method, such as a radiometric assay that measures the incorporation of radioactive phosphate (B84403) (³²P or ³³P) into the substrate, or a luminescence-based assay that measures the amount of ATP remaining in the well.
-
Data Analysis: The percentage of kinase inhibition is calculated by comparing the activity in the presence of this compound to the activity in the vehicle control wells.
Cellular ALK Phosphorylation Assay
This assay determines the ability of this compound to inhibit the phosphorylation of ALK within intact cells.
Methodology:
-
Cell Culture: ALK-positive cancer cell lines (e.g., Sup-M2 anaplastic large-cell lymphoma cells) are cultured to a suitable density.
-
Compound Treatment: The cells are treated with varying concentrations of this compound for a defined period (e.g., 2 hours).
-
Cell Lysis: After treatment, the cells are washed and then lysed to release cellular proteins.
-
Western Blotting: The cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated ALK (p-ALK) and total ALK.
-
Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of p-ALK to total ALK at different this compound concentrations.
In Vivo Tumor Xenograft Studies
These studies evaluate the anti-tumor efficacy of this compound in animal models.
Methodology:
-
Tumor Implantation: Human ALK-positive cancer cells (e.g., Sup-M2) are subcutaneously injected into immunodeficient mice (e.g., SCID mice).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Drug Administration: Mice are treated with this compound, typically administered orally, at various doses and schedules. A control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised to analyze the levels of p-ALK and other biomarkers to confirm target engagement in vivo.
-
Toxicity Assessment: The general health and body weight of the mice are monitored throughout the study to assess any potential toxicity of the compound. This compound has been shown to be well-tolerated in mice[4].
Conclusion
This compound is a highly potent and selective inhibitor of ALK with a well-defined mechanism of action. Its specificity, demonstrated through comprehensive kinase profiling, and its robust anti-tumor activity in preclinical models, make it a significant compound in the landscape of targeted cancer therapies. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation and development of this and similar targeted inhibitors.
References
In-Depth Technical Guide: The Biological Activity of CEP-28122
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-28122 is a potent and highly selective, orally bioavailable small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK). Constitutive activation of ALK through chromosomal translocations, point mutations, or gene amplification is a key oncogenic driver in various human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma. This compound demonstrates significant antitumor activity in preclinical models of these ALK-driven malignancies. This technical guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to elucidate its activity.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the ALK receptor tyrosine kinase. By binding to the ATP-binding pocket of the ALK kinase domain, this compound blocks its autophosphorylation and subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival.
ALK Signaling Pathway Inhibition
Activated ALK promotes oncogenesis through the activation of several key downstream signaling cascades. This compound effectively inhibits the phosphorylation of ALK, thereby blocking these downstream pathways. The primary signaling axes inhibited by this compound are depicted below.
Quantitative Data
In Vitro Potency and Selectivity
This compound is a highly potent inhibitor of recombinant ALK activity. Its selectivity was assessed against a broad panel of kinases, demonstrating a high degree of specificity for ALK.
| Kinase Target | IC50 (nM) |
| ALK | 1.9 |
| Flt4 | 46 |
| Rsk2 | 12 |
| Rsk3 | 7 |
| Rsk4 | 17 |
| Table 1: In vitro kinase inhibitory activity of this compound. IC50 values were determined in enzyme-based assays. |
A broader kinase selectivity profile revealed that out of 259 kinases tested, only a few were inhibited by more than 90% at a concentration of 1 µM, underscoring the high selectivity of this compound.
Inhibition of Cellular ALK Phosphorylation and Cell Proliferation
This compound effectively inhibits the phosphorylation of ALK in various cancer cell lines, leading to a dose-dependent inhibition of cell proliferation.
| Cell Line | Cancer Type | ALK Status | IC50 (nM) for Proliferation Inhibition |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK Fusion | Not explicitly stated, but concentration-dependent inhibition observed |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK Fusion | Not explicitly stated, but concentration-dependent inhibition observed |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | Not explicitly stated, but concentration-dependent inhibition observed |
| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | Not explicitly stated, but concentration-dependent inhibition observed |
| NB-1 | Neuroblastoma | ALK Amplification | Significant growth inhibition observed |
| SH-SY5Y | Neuroblastoma | ALK F1174L Mutation | Significant growth inhibition observed |
| NB-1643 | Neuroblastoma | ALK R1275Q Mutation | Significant growth inhibition observed |
| Table 2: In vitro cellular activity of this compound in ALK-positive cancer cell lines. |
In Vivo Antitumor Efficacy
Oral administration of this compound demonstrated significant, dose-dependent antitumor activity in mouse xenograft models of ALK-positive human cancers.
| Xenograft Model | Cancer Type | Treatment Regimen | Tumor Growth Inhibition | Outcome |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | 30 mg/kg, twice daily, 12 days | Not explicitly stated | Complete/near complete tumor regression |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | 55 or 100 mg/kg, twice daily, 4 weeks | Not explicitly stated | Sustained complete tumor regression with no reemergence >60 days post-treatment |
| NB-1 | Neuroblastoma | 30 mg/kg, twice daily, 14 days | 75% | Tumor stasis and partial regression |
| NB-1 | Neuroblastoma | 55 mg/kg, twice daily, 14 days | 90% | Tumor stasis and partial regression |
| Table 3: In vivo antitumor efficacy of this compound in xenograft models. |
Experimental Protocols
Recombinant ALK Kinase Assay
This protocol describes the in vitro kinase assay used to determine the IC50 of this compound against recombinant ALK.
Methodology:
-
Assay Buffer Preparation: The kinase reaction was performed in a buffer containing Tris-HCl, MgCl₂, MnCl₂, DTT, and BSA.
-
Reaction Mixture: Recombinant ALK enzyme, a biotinylated peptide substrate, and ATP were combined in the assay buffer.
-
Compound Addition: this compound was serially diluted and added to the reaction mixture.
-
Kinase Reaction: The reaction was initiated by the addition of ATP and incubated at room temperature.
-
Detection: The reaction was stopped, and a mixture of europium-labeled anti-phosphotyrosine antibody and allophycocyanin-streptavidin was added to detect the phosphorylated substrate via time-resolved fluorescence.
-
Data Analysis: The IC50 values were calculated from the dose-response curves.
Cell Proliferation Assay
The effect of this compound on the proliferation of cancer cell lines was assessed using a standard method.
Methodology:
-
Cell Seeding: Cancer cells were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells were treated with various concentrations of this compound or vehicle control (DMSO) for a specified period (e.g., 72 hours).
-
Viability Reagent Addition: A cell viability reagent (e.g., CellTiter-Glo®) was added to each well.
-
Signal Measurement: Luminescence, fluorescence, or absorbance was measured using a plate reader.
-
Data Analysis: The IC50 values were determined by plotting the percentage of cell viability against the log concentration of this compound.
Western Blot Analysis of ALK Phosphorylation
This protocol outlines the procedure to detect the inhibition of ALK phosphorylation in cellular lysates.
Methodology:
-
Cell Lysis: ALK-positive cells were treated with this compound and then lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with a primary antibody specific for phosphorylated ALK (e.g., anti-pALK Tyr1604). A total ALK antibody was used as a loading control.
-
Detection: An HRP-conjugated secondary antibody and a chemiluminescent substrate were used to visualize the protein bands.
In Vivo Xenograft Studies
The antitumor efficacy of this compound was evaluated in immunodeficient mice bearing human tumor xenografts.
Methodology:
-
Tumor Implantation: Human cancer cells (e.g., Sup-M2) were subcutaneously implanted into immunodeficient mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups. This compound was administered orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition was calculated by comparing the tumor volumes of the treated groups to the vehicle control group.
Conclusion
This compound is a highly potent and selective inhibitor of ALK with significant antitumor activity against ALK-driven cancers in preclinical models. Its oral bioavailability and robust efficacy in vivo make it a compelling candidate for further development. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on ALK-targeted therapies.
The Inhibition of ALK Fusion Proteins by CEP-28122: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anaplastic Lymphoma Kinase (ALK) fusion proteins are potent oncogenic drivers in a variety of malignancies, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). These constitutively active tyrosine kinases initiate a cascade of downstream signaling events, promoting cell proliferation, survival, and tumorigenesis. CEP-28122 is a highly potent and selective, orally active small molecule inhibitor of ALK. This technical guide provides an in-depth overview of the preclinical characterization of this compound, its mechanism of action against ALK fusion proteins, and detailed experimental protocols for studying ALK-driven cancers.
Introduction to ALK Fusion Proteins
The anaplastic lymphoma kinase (ALK) gene, located on chromosome 2p23, encodes a receptor tyrosine kinase.[1] In several cancers, chromosomal rearrangements lead to the fusion of the 3' end of the ALK gene, which contains the kinase domain, with the 5' end of various partner genes.[1] This results in the expression of chimeric ALK fusion proteins. The fusion partner contributes a dimerization or oligomerization domain that leads to ligand-independent, constitutive activation of the ALK kinase domain.[2][3]
Some of the most well-characterized ALK fusion proteins include:
-
NPM1-ALK: Found in anaplastic large-cell lymphoma (ALCL).[4]
-
EML4-ALK: The most common ALK fusion in non-small cell lung cancer (NSCLC).[4]
-
TFG-ALK, ATIC-ALK, CLTC-ALK: Other fusions identified in ALCL.[4]
The constitutive kinase activity of these fusion proteins drives oncogenesis through the activation of several downstream signaling pathways.
This compound: A Potent and Selective ALK Inhibitor
This compound is a diaminopyrimidine derivative identified as a potent and selective inhibitor of ALK kinase activity.[5][6] Preclinical studies have demonstrated its efficacy in models of ALK-positive cancers.
In Vitro Activity and Selectivity
This compound exhibits potent inhibitory activity against recombinant ALK in enzymatic assays and demonstrates high selectivity for ALK over a broad range of other protein kinases.
| Target | IC50 (nmol/L) | Notes |
| Recombinant ALK | 1.9 ± 0.5 | Determined by an enzyme-based time-resolved fluorescence (TRF) assay.[5] |
| Other Kinases | The inhibitory activity of this compound was measured at 1 µmol/L against a panel of 259 protein kinases. | |
| Aurora A | >1000 | For kinases inhibited by 90% or more, IC50 values were determined.[5] |
| FAK | >1000 | |
| IGF-1R | >1000 | |
| Met | >1000 | |
| TrkA | >1000 | |
| TrkB | >1000 |
Table 1: In vitro inhibitory activity of this compound.[5]
Cellular Activity
This compound effectively inhibits the growth and induces cytotoxicity in human cancer cell lines that are positive for ALK fusions. This activity is concentration-dependent.
| Cell Line | Cancer Type | ALK Status | IC50 (nmol/L) |
| Karpas-299 | ALCL | NPM1-ALK | 30 |
| Sup-M2 | ALCL | NPM1-ALK | 30 |
| NCI-H2228 | NSCLC | EML4-ALK | Not Reported |
| NCI-H3122 | NSCLC | EML4-ALK | Not Reported |
| NB-1 | Neuroblastoma | Full-length ALK | Not Reported |
Table 2: Cellular growth inhibition by this compound in ALK-positive cancer cell lines.[6][7]
In Vivo Antitumor Efficacy
Oral administration of this compound has been shown to produce dose-dependent antitumor activity in mouse xenograft models of ALK-positive human cancers.
| Tumor Model | Dosing Regimen (oral, twice daily) | Outcome |
| Sup-M2 (ALCL) Xenograft | 3, 10, or 30 mg/kg for 24 days | Dose-dependent antitumor activity.[6] |
| Sup-M2 (ALCL) Xenograft | 30 mg/kg or higher | Complete/near complete tumor regressions.[8][9] |
| Sup-M2 (ALCL) Xenograft | 55 or 100 mg/kg for 4 weeks | Sustained complete tumor regression with no reemergence for >60 days.[8][9] |
| Primary Human ALCL Graft | 55 or 100 mg/kg for 2 weeks | Sustained tumor regression.[8][9] |
| NCI-H2228 (NSCLC) Xenograft | 30 and 55 mg/kg for 12 days | Tumor regression.[5] |
| NCI-H3122 (NSCLC) Xenograft | 30 mg/kg for 12 days | Significant tumor growth inhibition.[5] |
| NCI-H3122 (NSCLC) Xenograft | 55 mg/kg for 12 days | Tumor stasis and partial tumor regression.[5] |
Table 3: In vivo antitumor activity of this compound in ALK-positive tumor models.
Pharmacokinetics and Pharmacodynamics
This compound demonstrates a favorable pharmacokinetic profile in preclinical models.[8][9] Oral administration leads to dose-dependent inhibition of ALK phosphorylation in tumor xenografts. A single oral dose of 30 mg/kg resulted in over 90% inhibition of ALK phosphorylation for more than 12 hours.[8][9]
Signaling Pathways and Mechanism of Action
ALK fusion proteins activate multiple downstream signaling pathways that are critical for cancer cell proliferation and survival. This compound exerts its antitumor effect by inhibiting the kinase activity of ALK, thereby blocking these downstream signals.
ALK Fusion Protein Downstream Signaling
The primary signaling cascades activated by ALK fusion proteins include:
-
Ras/ERK Pathway: Promotes cell proliferation.
-
PI3K/Akt Pathway: Mediates cell survival and inhibits apoptosis.
-
JAK/STAT Pathway: Involved in cell proliferation and survival.
-
PLCγ Pathway: Contributes to cell growth and differentiation.[10]
Caption: Downstream signaling pathways activated by ALK fusion proteins.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of the ALK kinase domain. By binding to the ATP-binding pocket of ALK, this compound prevents the phosphorylation of ALK and its downstream substrates, leading to the inhibition of the aforementioned signaling pathways. This ultimately results in decreased cell proliferation and increased apoptosis in ALK-dependent tumor cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. genekor.com [genekor.com]
- 8. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. molecular.abbott [molecular.abbott]
- 10. creative-diagnostics.com [creative-diagnostics.com]
CEP-28122 in Non-Small Cell Lung Cancer: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes publicly available preclinical data for CEP-28122. As of December 2025, no clinical trial results for this compound in non-small cell lung cancer (NSCLC) have been publicly disclosed. The clinical development of this compound may have been discontinued (B1498344) or merged with other investigational drugs.
Introduction
This compound is a potent and selective, orally active small molecule inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4][5][6][7] In non-small cell lung cancer, chromosomal rearrangements can lead to the formation of fusion proteins, such as EML4-ALK, which result in constitutive activation of the ALK tyrosine kinase. This aberrant signaling drives tumor cell proliferation and survival, making ALK a key therapeutic target in a subset of NSCLC patients. This compound was developed to target this oncogenic driver. This guide provides an in-depth overview of the preclinical data available for this compound in the context of NSCLC.
Mechanism of Action
This compound is an ATP-competitive inhibitor of the ALK kinase domain. By binding to the ATP-binding pocket of ALK, it blocks the autophosphorylation and activation of the kinase, thereby inhibiting downstream signaling pathways crucial for cancer cell growth and survival.[1] Preclinical studies have demonstrated that this compound effectively suppresses the phosphorylation of ALK and its key downstream effectors, including STAT3, Akt, and ERK1/2.[1]
Signaling Pathway
Caption: ALK signaling pathway and the inhibitory action of this compound.
Quantitative Data
In Vitro Potency and Selectivity
| Target | Assay Type | IC50 (nM) | Reference |
| ALK | Enzyme-based TRF assay | 1.9 ± 0.5 | [2] |
| Flt4 | Kinase assay | 46 ± 10 | [2] |
| Rsk2 | Kinase assay | 7-19 | [1] |
| Rsk3 | Kinase assay | 7-19 | [1] |
| Rsk4 | Kinase assay | 7-19 | [1] |
Cellular Activity in NSCLC Cell Lines
| Cell Line | ALK Status | Assay | Endpoint | Result | Reference |
| NCI-H2228 | EML4-ALK Positive | Western Blot | Inhibition of EML4-ALK tyrosine phosphorylation | Concentration-dependent inhibition | [1] |
| NCI-H3122 | EML4-ALK Positive | Western Blot | Inhibition of EML4-ALK tyrosine phosphorylation | Concentration-dependent inhibition | [1] |
| NCI-H2228 | EML4-ALK Positive | Cell Proliferation | Growth Inhibition/Cytotoxicity | Concentration-dependent inhibition | [1] |
| NCI-H3122 | EML4-ALK Positive | Cell Proliferation | Growth Inhibition/Cytotoxicity | Concentration-dependent inhibition | [1] |
In Vivo Efficacy in NSCLC Xenograft Models
| Xenograft Model | Treatment | Dosing Schedule | Duration | Outcome | Reference |
| NCI-H2228 | This compound (30 mg/kg) | Oral, twice daily | 12 days | Tumor regression | [1] |
| NCI-H2228 | This compound (55 mg/kg) | Oral, twice daily | 12 days | Tumor regression | [1] |
| NCI-H3122 | This compound (30 mg/kg) | Oral, twice daily | 12 days | Significant tumor growth inhibition | [1] |
| NCI-H3122 | This compound (55 mg/kg) | Oral, twice daily | 12 days | Tumor stasis and partial tumor regression | [1] |
Pharmacodynamics in Tumor Xenografts
| Xenograft Model | Dose of this compound | Time Post-Dose | Inhibition of ALK Phosphorylation | Reference |
| NPM-ALK positive ALCL | 3 mg/kg (single oral dose) | 12 hours | ~75-80% | [1] |
| NPM-ALK positive ALCL | 10 mg/kg (single oral dose) | 6 hours | Near complete | [1] |
| NPM-ALK positive ALCL | 10 mg/kg (single oral dose) | 12 hours | ~75-80% | [1] |
| ALK-positive tumor xenografts | 30 mg/kg (single oral dose) | >12 hours | >90% | [1][2][4] |
Experimental Protocols
In Vitro Kinase Assays
-
Methodology: The inhibitory activity of this compound against recombinant ALK was determined using a time-resolved fluorescence (TRF) assay. The assay measures the phosphorylation of a synthetic peptide substrate by the kinase in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to achieve 50% inhibition of kinase activity, was then calculated.[2]
Cellular Assays
-
Cell Lines: ALK-positive NSCLC cell lines (NCI-H2228 and NCI-H3122) were used.
-
Western Blot Analysis: Cells were treated with different concentrations of this compound for a specified period. Subsequently, cell lysates were prepared, and proteins were separated by SDS-PAGE. Phosphorylation of ALK and its downstream signaling proteins (STAT3, Akt, ERK1/2) was detected using phospho-specific antibodies.
-
Cell Proliferation/Cytotoxicity Assays: NSCLC cells were seeded in multi-well plates and treated with a range of this compound concentrations. Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a standard method such as the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell viability.
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., SCID or nude mice) were used.
-
Tumor Implantation: ALK-positive NSCLC cells (NCI-H2228 or NCI-H3122) were subcutaneously injected into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups. This compound was administered orally at specified doses and schedules.
-
Efficacy Evaluation: Tumor volumes were measured regularly using calipers. Animal body weights were also monitored as an indicator of toxicity. The primary endpoint was tumor growth inhibition or regression.
-
Pharmacodynamic Analysis: At various time points after drug administration, tumors were excised from a subset of animals. Tumor lysates were then analyzed by Western blot to determine the extent and duration of ALK phosphorylation inhibition.
Caption: Experimental workflow for in vivo NSCLC xenograft studies.
Conclusion
The preclinical data for this compound demonstrate its high potency and selectivity as an ALK inhibitor. In cellular and animal models of ALK-positive non-small cell lung cancer, this compound effectively inhibited ALK signaling and demonstrated significant anti-tumor activity, including tumor regression.[1] The compound exhibited a favorable preclinical pharmacokinetic and pharmacodynamic profile, with sustained target inhibition following oral administration.[1][2][4]
Despite these promising preclinical findings, there is a notable absence of publicly available clinical data for this compound in NSCLC. Researchers and drug development professionals should be aware that the clinical development path for this specific compound is unclear. Further investigation into the development history of related compounds, such as CEP-37440, a dual ALK/FAK inhibitor, may provide additional context.[4][8][9][10][11]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aacr.org [aacr.org]
- 6. apexbt.com [apexbt.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Clinical Candidate CEP-37440, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Facebook [cancer.gov]
The Potent and Selective ALK Inhibitor CEP-28122 (Taletrectinib) in Anaplastic Large-Cell Lymphoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of CEP-28122, also known as Taletrectinib, a potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK), in the context of anaplastic large-cell lymphoma (ALCL). This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying biological pathways and experimental processes.
Core Efficacy Data of this compound in ALCL Models
This compound has demonstrated significant antitumor activity in preclinical models of ALK-positive ALCL. The following tables summarize the key quantitative findings from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound in ALK-Positive ALCL Cell Lines
| Cell Line | IC50 (nmol/L) for NPM-ALK Phosphorylation Inhibition | IC50 (nmol/L) for Cell Growth Inhibition |
| Sup-M2 | 20 | 30 |
| Karpas-299 | 30 | 50 |
Table 2: In Vivo Antitumor Efficacy of this compound in ALCL Xenograft Models
| Xenograft Model | Dosing Regimen (Oral, Twice Daily) | Tumor Growth Inhibition | Outcome |
| Sup-M2 | 30 mg/kg | 75% | Significant tumor growth inhibition |
| Sup-M2 | 55 mg/kg | 90% | Near complete tumor regression |
| Sup-M2 | 55 or 100 mg/kg (for 4 weeks) | Not Applicable | Sustained complete tumor regression with no reemergence >60 days post-treatment |
| Primary Human ALCL Grafts | 100 mg/kg (for 2 weeks) | Not Applicable | Complete tumor regression in all mice |
Key Signaling Pathway Targeted by this compound in ALCL
The primary mechanism of action of this compound in ALK-positive ALCL is the inhibition of the constitutively active NPM-ALK fusion protein. This oncoprotein drives tumor cell proliferation and survival through the activation of several downstream signaling pathways. This compound effectively blocks the autophosphorylation of NPM-ALK, leading to the suppression of these critical pathways.
Experimental Protocols
The following sections detail the methodologies employed in the preclinical evaluation of this compound in ALCL.
In Vitro Assays
Cell Lines and Culture:
-
Human ALK-positive ALCL cell lines, Sup-M2 and Karpas-299, were utilized.
-
Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mmol/L L-glutamine, and 1% penicillin-streptomycin.
-
Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
NPM-ALK Phosphorylation Assay (Western Blot):
-
Treatment: ALCL cells were seeded and treated with varying concentrations of this compound or vehicle (DMSO) for a specified duration (e.g., 2 hours).
-
Lysis: Cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies specific for phosphorylated NPM-ALK (Tyr664) and total NPM-ALK.
-
Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Densitometry was used to quantify the band intensities, and the ratio of phosphorylated NPM-ALK to total NPM-ALK was calculated.
Cell Proliferation Assay:
-
Seeding: ALCL cells were seeded in 96-well plates.
-
Treatment: Cells were treated with a range of this compound concentrations for 72 hours.
-
Viability Assessment: Cell viability was assessed using a colorimetric assay such as the MTS or WST-1 assay, which measures the metabolic activity of viable cells.
-
Data Analysis: The absorbance was read using a microplate reader, and the half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
In Vivo Xenograft Studies
Animal Models:
-
Severe combined immunodeficient (SCID) or athymic nude mice were used.
-
All animal procedures were conducted in accordance with institutional guidelines for animal care and use.
Tumor Implantation:
-
Sup-M2 ALCL cells (e.g., 5 x 10^6 cells) were suspended in a mixture of culture medium and Matrigel.
-
The cell suspension was subcutaneously injected into the flank of the mice.
-
Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³) before the start of treatment.
Drug Administration and Monitoring:
-
This compound was formulated in a suitable vehicle for oral administration.
-
Mice were treated orally, typically twice daily, with the specified doses of this compound or vehicle.
-
Tumor volume was measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²)/2.
-
Body weight and general health of the mice were monitored throughout the study.
Pharmacodynamic Analysis:
-
At specified time points after the final dose, tumors were excised from a subset of mice.
-
Tumor lysates were prepared and analyzed by Western blot for phosphorylated and total NPM-ALK, as described in the in vitro protocol, to assess target engagement in vivo.
Preclinical Evaluation Workflow
The preclinical assessment of this compound in ALCL followed a logical and systematic workflow, from initial in vitro characterization to in vivo efficacy studies.
Clinical Development of Taletrectinib (this compound)
While the preclinical data in anaplastic large-cell lymphoma are robust, the clinical development of Taletrectinib has primarily focused on ROS1-positive non-small cell lung cancer (NSCLC). As of the current date, there is limited publicly available information on dedicated clinical trials of Taletrectinib specifically for patients with ALCL. The promising preclinical findings, however, suggest a potential therapeutic application that warrants further clinical investigation in this patient population.
Conclusion
This compound (Taletrectinib) has demonstrated compelling preclinical activity against ALK-positive anaplastic large-cell lymphoma. Its potent and selective inhibition of the NPM-ALK oncoprotein leads to the suppression of key downstream signaling pathways, resulting in significant tumor growth inhibition and regression in both cell line and patient-derived xenograft models. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of ALK inhibitors in this disease. Further clinical evaluation of Taletrectinib in ALCL is warranted to translate these promising preclinical findings into patient benefit.
Methodological & Application
CEP-28122 In Vitro Assay Protocols: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for the in vitro evaluation of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK). These guidelines are intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of ALK-targeted therapies.
Introduction
This compound is a small molecule inhibitor targeting the constitutively activated ALK tyrosine kinase, a key oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] In vitro assays are fundamental to characterizing the potency, selectivity, and mechanism of action of such inhibitors. This document outlines the key in vitro assays for this compound, including a recombinant ALK kinase assay, cellular phosphorylation assays, and cell viability/apoptosis assays.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various assays and cell lines.
Table 1: this compound Kinase Inhibitory Potency
| Target Kinase | Assay Type | IC50 (nM) |
| ALK | Enzyme-based TRF | 1.9 ± 0.5 |
IC50 value represents the concentration of this compound required for 50% inhibition of the target kinase activity.
Table 2: this compound Cellular Activity
| Cell Line | Cancer Type | Target | Assay Type | Cellular IC50 (nM) |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK | Phosphorylation | 20 - 30 |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | Phosphorylation | 20 - 30 |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | Phosphorylation | Not explicitly quantified |
| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK | Phosphorylation | Not explicitly quantified |
| NB-1 | Neuroblastoma | Full-length ALK | Phosphorylation | Not explicitly quantified |
Cellular IC50 values represent the concentration of this compound required for 50% inhibition of ALK phosphorylation in a cellular context.
Table 3: this compound Effect on Cell Viability and Apoptosis
| Cell Line | Cancer Type | Assay Type | Endpoint | Observation |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | Growth Inhibition | Cell Viability | Concentration-dependent inhibition |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | Growth Inhibition | Cell Viability | Concentration-dependent inhibition |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | Caspase 3/7 Activation | Apoptosis | Concentration-related activation |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | Caspase 3/7 Activation | Apoptosis | Concentration-related activation |
Experimental Protocols
Recombinant ALK Kinase Assay (Time-Resolved Fluorescence - TRF)
This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of recombinant ALK.
Materials:
-
Recombinant ALK kinase
-
Biotinylated peptide substrate
-
ATP
-
Assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT, BSA)
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
This compound (or other test compounds)
-
384-well low-volume plates
-
TRF-compatible plate reader
Protocol:
-
Prepare serial dilutions of this compound in DMSO and then in assay buffer.
-
Add 2 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing the biotinylated peptide substrate and ATP in assay buffer to each well.
-
Initiate the kinase reaction by adding 4 µL of recombinant ALK kinase in assay buffer to each well.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of a detection mixture containing EDTA, europium-labeled anti-phospho-substrate antibody, and Streptavidin-XL665.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TRF-compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission at 665 nm to 615 nm and plot the results against the compound concentration to determine the IC50 value.
Cellular ALK Phosphorylation Assay (Western Blot)
This assay determines the ability of this compound to inhibit ALK autophosphorylation within cancer cell lines.
Materials:
-
ALK-positive cell lines (e.g., Sup-M2, Karpas-299, NCI-H2228, NCI-H3122, NB-1)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ALK (specific to the phosphorylation site, e.g., Tyr664 for NPM-ALK), anti-total-ALK, anti-phospho-STAT3, anti-total-STAT3, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2, and anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight (for adherent cells) or grow to a suitable density (for suspension cells).
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST three times for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Cell Viability Assay (MTS Assay)
This colorimetric assay measures cell proliferation and viability to assess the cytotoxic or cytostatic effects of this compound.
Materials:
-
ALK-positive and ALK-negative cancer cell lines
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay Kit (Promega, Cat. No. G3580) or similar MTS-based assay.
-
Microplate reader capable of measuring absorbance at 490 nm.
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for the desired duration (e.g., 72 hours).
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
Record the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Apoptosis Assay (Caspase-3/7 Activation)
This assay quantifies the activation of caspases 3 and 7, key executioner caspases in the apoptotic pathway, in response to this compound treatment.
Materials:
-
ALK-positive cancer cell lines (e.g., Karpas-299, Sup-M2)
-
Complete cell culture medium
-
This compound
-
96-well opaque-walled plates
-
Apo-ONE® Homogeneous Caspase-3/7 Assay Kit (Promega, Cat. No. G7790) or similar.
-
Fluorescence plate reader with appropriate filters (excitation ~499 nm, emission ~521 nm).
Protocol:
-
Seed cells in a 96-well opaque-walled plate.
-
Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 24-48 hours).
-
Prepare the Apo-ONE® Caspase-3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the plate on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 30 minutes to 18 hours, protected from light.
-
Measure the fluorescence with an appropriate plate reader.
-
Calculate the fold-increase in caspase-3/7 activity relative to the vehicle-treated control.
Visualizations
Caption: this compound inhibits ALK autophosphorylation, blocking downstream signaling pathways.
Caption: Workflow for the in vitro characterization of this compound.
References
- 1. Targeting autophagy enhances the anti-tumoral action of crizotinib in ALK-positive anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. STAT3-mediated activation of microRNA cluster 17~92 promotes proliferation and survival of ALK-positive anaplastic large cell lymphoma | Haematologica [haematologica.org]
Application Notes and Protocols: CEP-28122 in Cell Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), in in-vitro cell treatment. The following sections detail recommended concentrations, experimental protocols, and the underlying signaling pathways.
Mechanism of Action
This compound is a diaminopyrimidine derivative that acts as a highly potent, selective, and orally bioavailable inhibitor of ALK.[1][2] It has an IC50 of 1.9 nM for recombinant ALK kinase activity.[1][3] The compound effectively suppresses the phosphorylation of ALK and its downstream signaling effectors, including Stat-3, Akt, and ERK1/2.[1] This inhibition of ALK signaling leads to concentration-dependent growth inhibition and cytotoxicity in ALK-positive cancer cells.[2][4][5]
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound used in various cancer cell lines.
| Cell Line | Cancer Type | Concentration Range | Treatment Duration | Observed Effect |
| Karpas-299 | Anaplastic Large-Cell Lymphoma (ALCL) | 3-3000 nM | 48 hours | Concentration-dependent growth inhibition and caspase 3/7 activation.[1][2] |
| Sup-M2 | Anaplastic Large-Cell Lymphoma (ALCL) | 3-3000 nM | 48 hours | Concentration-dependent growth inhibition and caspase 3/7 activation.[1][2] |
| Sup-M2 | Anaplastic Large-Cell Lymphoma (ALCL) | 30-1000 nM | 2 hours | Substantial suppression of phosphorylation of ALK downstream effectors (Stat-3, Akt, ERK1/2).[1] |
| NCI-H2228 | Non-Small Cell Lung Cancer (NSCLC) | Not specified | Not specified | Blocked EML4-ALK tyrosine phosphorylation.[4] |
| NCI-H3122 | Non-Small Cell Lung Cancer (NSCLC) | Not specified | Not specified | Blocked EML4-ALK tyrosine phosphorylation.[4] |
| NB-1 | Neuroblastoma | Not specified | Not specified | Inhibited full-length ALK receptor tyrosine phosphorylation.[4] |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol outlines a method to determine the concentration-dependent effect of this compound on the viability of ALK-positive cancer cells.
Materials:
-
ALK-positive cancer cell lines (e.g., Karpas-299, Sup-M2)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A suggested starting range is 3 nM to 3000 nM.[2] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1]
-
MTS/MTT Addition: Add 20 µL of MTS or MTT reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blotting for ALK Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on the phosphorylation of ALK and its downstream targets.
Materials:
-
ALK-positive cancer cell lines (e.g., Sup-M2)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK, anti-total-ALK, anti-phospho-Stat3, anti-total-Stat3, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK1/2, anti-total-ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 30-1000 nM) or vehicle control for 2 hours.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Analyze the band intensities to determine the relative phosphorylation levels of the target proteins.
Apoptosis Assay (Caspase 3/7 Activation)
This protocol measures the activation of caspase 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
ALK-positive cancer cell lines (e.g., Karpas-299, Sup-M2)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well white-walled plates
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white-walled plate at a density of 5,000-10,000 cells per well in 50 µL of complete medium.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium and add 50 µL to the respective wells. Include a vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.[1][2]
-
Assay Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Add 100 µL of the reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase 3/7 activity.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits ALK phosphorylation, blocking downstream signaling pathways.
Experimental Workflow Diagram
Caption: General workflow for evaluating the in-vitro effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CEP-28122, a p-ALK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations, amplifications, or chromosomal translocations, becomes a potent oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] This aberrant activation triggers downstream signaling cascades, primarily the JAK/STAT, PI3K/AKT, and MAPK/ERK pathways, promoting unchecked cell proliferation and survival.[3] CEP-28122 is a highly potent and selective, orally active inhibitor of ALK.[4][5] It effectively suppresses the autophosphorylation of ALK, leading to the inhibition of its kinase activity and the subsequent deactivation of downstream signaling pathways, ultimately resulting in cytotoxicity and growth inhibition of ALK-positive cancer cells.[1][6] This document provides a detailed protocol for utilizing Western blot analysis to investigate the inhibitory effect of this compound on ALK phosphorylation in cancer cells.
Mechanism of Action of this compound
This compound is a small molecule tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding pocket of the ALK kinase domain. This binding event prevents the autophosphorylation of ALK at critical tyrosine residues, such as Tyr1604, which is essential for its kinase activity and the recruitment of downstream signaling molecules.[5] By inhibiting ALK phosphorylation, this compound effectively blocks the initiation of oncogenic signaling cascades dependent on ALK activity.
Signaling Pathway
Caption: ALK signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound on ALK phosphorylation and cell growth in various ALK-positive cancer cell lines.
Table 1: In Vitro Inhibition of ALK Phosphorylation by this compound
| Cell Line | Cancer Type | ALK Alteration | IC50 (p-ALK) | Reference |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK Fusion | ~30 nM | [5] |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | Not explicitly stated, but potent inhibition observed | [6] |
| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK Fusion | Not explicitly stated, but potent inhibition observed | [6] |
| NB-1 | Neuroblastoma | Full-length ALK | Not explicitly stated, but potent inhibition observed | [6] |
Table 2: In Vivo Inhibition of NPM-ALK Phosphorylation in Sup-M2 Xenografts by Oral Administration of this compound
| Dose (mg/kg) | Time Post-Administration (hours) | % Inhibition of p-NPM-ALK | Reference |
| 3 | 12 | ~75-80% | [6] |
| 10 | 6 | Near complete | [6] |
| 10 | 12 | ~75-80% | [6] |
| 30 | >12 | >90% | [4] |
Western Blot Protocol for p-ALK Detection
This protocol provides a detailed methodology for assessing the inhibition of ALK phosphorylation by this compound in cultured cancer cells.
Experimental Workflow
Caption: Experimental workflow for Western blot analysis of p-ALK.
Materials and Reagents
-
Cell Lines: ALK-positive cancer cell lines (e.g., Sup-M2, NCI-H2228, NCI-H3122, NB-1).
-
This compound: Prepare stock solutions in DMSO.
-
Cell Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitor cocktails.[7]
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide gels, running buffer, Laemmli sample buffer.
-
Protein Transfer: PVDF or nitrocellulose membranes, transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-ALK (e.g., Tyr1604 or Tyr1278).
-
Rabbit or mouse anti-total ALK.
-
Antibody against a loading control (e.g., GAPDH, β-actin).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
Protocol
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.[2][9]
-
Incubate on ice for 20-30 minutes with intermittent vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[2]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer to 20-30 µg of protein from each sample and boil at 95-100°C for 5 minutes.
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.[3]
-
-
Protein Transfer:
-
Membrane Blocking:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody against p-ALK (e.g., 1:1000 dilution) in 5% BSA/TBST overnight at 4°C with gentle agitation.[11]
-
For analysis of total ALK and loading control, separate blots should be run in parallel or the same blot can be stripped and re-probed.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.[3]
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) in 5% BSA/TBST for 1 hour at room temperature.[7]
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Perform densitometry analysis on the captured images to quantify the band intensities for p-ALK, total ALK, and the loading control.
-
Normalize the p-ALK signal to the total ALK signal and then to the loading control to determine the relative inhibition of ALK phosphorylation across different treatment conditions.
-
Troubleshooting and Considerations
-
High Background: Ensure adequate blocking and washing steps. Using BSA instead of milk for blocking is recommended for phospho-protein detection to avoid cross-reactivity with casein.
-
Weak or No Signal: Confirm protein transfer efficiency. Optimize primary antibody concentration and incubation time. Use a sensitive ECL substrate for low-abundance proteins.
-
Phosphatase Activity: Always use fresh phosphatase inhibitors in the lysis buffer and keep samples on ice to preserve the phosphorylation status of proteins.
-
Stripping and Re-probing: To detect total ALK on the same membrane, use a stripping buffer to remove the p-ALK antibody and then re-probe with the total ALK antibody. This helps in accurate normalization.
References
- 1. biocompare.com [biocompare.com]
- 2. Cell lysis and immunoblotting for protein and phospho-protein quantification [protocols.io]
- 3. benchchem.com [benchchem.com]
- 4. Phospho-ALK (Tyr1604) Polyclonal Antibody (PA5-40168) [thermofisher.com]
- 5. Phospho-ALK (Tyr1604) Antibody | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-ALK (Tyr1278) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CEP-28122 Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-28122 is a highly potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] Constitutive activation of ALK is a known driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma, making it a key molecular target for cancer therapy.[3][4] this compound exerts its antitumor activity by inhibiting ALK tyrosine phosphorylation, which subsequently blocks downstream signaling pathways.[3][5] This document provides detailed protocols for assessing the in vitro efficacy of this compound on cancer cell viability using two common colorimetric assays: MTT and MTS.
Mechanism of Action and Signaling Pathway
This compound is a diaminopyrimidine derivative that potently inhibits the kinase activity of ALK.[2][5] In ALK-positive cancer cells, chromosomal translocations, gene amplification, or point mutations lead to the constitutive activation of the ALK receptor tyrosine kinase. This aberrant activation drives downstream signaling cascades, including the STAT3, PI3K/AKT, and RAS/MEK/ERK pathways, promoting cell proliferation, survival, and tumorigenesis. This compound selectively binds to the ATP-binding pocket of ALK, preventing its autophosphorylation and the subsequent activation of these downstream effectors.[2] Treatment with this compound leads to a concentration-dependent inhibition of ALK phosphorylation and induces growth inhibition and/or cytotoxicity in ALK-positive cancer cells.[3][4]
Figure 1: this compound Signaling Pathway Inhibition.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the inhibitory concentrations (IC50) of this compound in various ALK-positive human cancer cell lines.
| Cell Line | Cancer Type | ALK Status | IC50 (nmol/L) | Reference |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 20-30 | [5] |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 20-30 | [5] |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | Not specified | [3] |
| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK | Not specified | [3] |
| NB-1 | Neuroblastoma | ALK Amplification | Not specified | [5] |
| SH-SY5Y | Neuroblastoma | ALK Mutation (F1174L) | Not specified | [5] |
| NB-1643 | Neuroblastoma | ALK Mutation (R1275Q) | Not specified | [5] |
Experimental Protocols
Cell Viability Assays: An Overview
Cell viability assays are crucial for assessing the cytotoxic or growth-inhibiting effects of compounds like this compound. The MTT and MTS assays are reliable, colorimetric methods that measure the metabolic activity of cells, which is directly proportional to the number of viable cells.[6][7] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or MTS) to a colored formazan (B1609692) product.[7][8] The intensity of the color, measured spectrophotometrically, indicates the level of cell viability.
Figure 2: General Workflow for Cell Viability Assays.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan.[7][8] The formazan crystals are then solubilized, and the absorbance is measured.
Materials:
-
ALK-positive cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells. Determine the optimal seeding density for your cell line to ensure they are in the exponential growth phase during the assay.
-
Seed cells in a 96-well plate at the predetermined density in 100 µL of complete culture medium per well.
-
Include wells for "medium only" (blank) and "cells with vehicle control" (e.g., 0.1% DMSO).
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).[2]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.[10]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[10]
-
Mix gently on a plate shaker to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.[10]
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance values.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the log concentration of this compound to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Protocol 2: MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
Principle: The MTS assay is a "one-step" colorimetric assay where the MTS tetrazolium compound is reduced by viable cells into a colored formazan product that is soluble in the culture medium.[11] This eliminates the need for a solubilization step.
Materials:
-
ALK-positive cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution prepared in DMSO)
-
96-well flat-bottom sterile microplates
-
Combined MTS/PES solution (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Follow the same procedure as described in the MTT assay protocol (Step 1).
-
-
Compound Treatment:
-
Follow the same procedure as described in the MTT assay protocol (Step 2).
-
-
MTS Addition and Incubation:
-
Absorbance Measurement:
-
Record the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis:
-
Follow the same data analysis procedure as described in the MTT assay protocol to calculate the percentage of cell viability and determine the IC50 value.
Conclusion
The MTT and MTS assays are robust and reliable methods for quantifying the effect of this compound on the viability of ALK-positive cancer cells. These protocols provide a framework for researchers to assess the in vitro potency of this targeted therapeutic agent. Adherence to these detailed methodologies will ensure the generation of accurate and reproducible data, which is essential for advancing preclinical drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for CEP-28122 In Vivo Mouse Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo efficacy and mechanism of action of CEP-28122, a potent and selective orally active inhibitor of Anaplastic Lymphoma Kinase (ALK). The following protocols are based on preclinical studies in mouse xenograft models of human cancers, including Anaplastic Large-Cell Lymphoma (ALCL), Non-Small Cell Lung Cancer (NSCLC), and neuroblastoma.
Mechanism of Action
This compound is a diaminopyrimidine derivative that functions as a highly potent and selective inhibitor of ALK tyrosine kinase.[1][2] Constitutive activation of ALK, resulting from chromosomal translocations, gene amplification, or point mutations, is a key driver in several human cancers.[3] this compound exerts its anti-tumor effects by binding to the ATP-binding pocket of the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival.[1][4] This targeted inhibition leads to cell growth inhibition and cytotoxicity in ALK-positive cancer cells.[3][5]
Signaling Pathway Inhibition
This compound effectively suppresses the phosphorylation of key downstream effectors of ALK, including STAT3, Akt, and ERK1/2.[1] This disruption of critical signaling cascades ultimately leads to the induction of apoptosis, as evidenced by the activation of caspase-3 and caspase-7.[1]
In Vivo Efficacy Data
This compound has demonstrated significant, dose-dependent anti-tumor activity in various ALK-positive human tumor xenograft models in mice. Oral administration of this compound was well-tolerated with no significant body weight loss reported.[6]
| Tumor Model | Cell Line | Mouse Strain | Dosage Regimen | Outcome |
| Anaplastic Large-Cell Lymphoma (ALCL) | Sup-M2 | SCID | 3, 10, 30 mg/kg, p.o., BID for 24 days | Dose-dependent tumor growth inhibition.[5] |
| Anaplastic Large-Cell Lymphoma (ALCL) | Sup-M2 | SCID | 55 or 100 mg/kg, p.o., BID for 4 weeks | Sustained, complete tumor regression with no reemergence for >60 days post-treatment.[3][6] |
| Primary Human ALCL | - | SCID | 55 or 100 mg/kg, p.o., BID for 2 weeks | Complete tumor eradication with no reemergence for >60 days post-treatment.[3][6] |
| Neuroblastoma | NB-1 (ALK-positive) | Athymic Nude | 30 mg/kg, p.o., BID for 14 days | 75% tumor growth inhibition.[6] |
| Neuroblastoma | NB-1 (ALK-positive) | Athymic Nude | 55 mg/kg, p.o., BID for 14 days | 90% tumor growth inhibition.[6] |
| Colon Carcinoma (ALK-negative control) | HCT-116 | nu/nu | 10, 30 mg/kg, p.o., BID | No anti-tumor activity observed.[1][6] |
| Neuroblastoma (ALK-negative control) | NB-1691 | Athymic Nude | 30, 55 mg/kg, p.o., BID | No effect on tumor growth.[6] |
Experimental Protocols
General Animal Husbandry
All animal studies should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols. Mice should be housed in a pathogen-free environment with controlled temperature and humidity, and a 12-hour light/dark cycle. Food and water should be provided ad libitum.
Tumor Xenograft Establishment
The following protocol outlines the general procedure for establishing subcutaneous tumor xenografts in mice.
Materials:
-
ALK-positive human cancer cell lines (e.g., Sup-M2, NB-1)
-
ALK-negative human cancer cell lines for control (e.g., HCT-116, NB-1691)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (or other suitable extracellular matrix)
-
Immunocompromised mice (e.g., SCID, nu/nu)
-
Syringes and needles
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell lines according to standard protocols.
-
Cell Preparation: Harvest cells during their exponential growth phase. Resuspend the cells in a mixture of sterile PBS and Matrigel at the desired concentration.
-
Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions using calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Drug Preparation and Administration
Materials:
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
Procedure:
-
Preparation of Dosing Solution: Prepare a suspension of this compound in the vehicle at the desired concentrations.
-
Administration: Administer this compound or vehicle to the respective groups of mice via oral gavage. The typical dosing schedule is twice daily (BID).
Pharmacodynamic Assessment
To confirm target engagement, the inhibition of ALK phosphorylation in tumor xenografts can be assessed.
Procedure:
-
Administer a single oral dose of this compound to tumor-bearing mice.
-
At various time points post-dose (e.g., 2, 4, 8, 12, 24 hours), euthanize the mice and excise the tumors.
-
Prepare tumor lysates and analyze the levels of phosphorylated ALK (pALK) and total ALK by Western blotting or ELISA. Studies have shown that a single 30 mg/kg oral dose of this compound can lead to substantial target inhibition (>90%) for more than 12 hours.[3]
Efficacy Evaluation
Procedure:
-
Continue the dosing regimen for the specified duration (e.g., 14-28 days).
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
For survival studies, monitor the mice until a pre-defined endpoint (e.g., tumor volume exceeding a certain limit, or clinical signs of distress). In some studies with potent ALK inhibitors, sustained tumor regression has been observed even after cessation of treatment.[3][6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for CEP-28122 Dosing in Xenograft Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-28122, also known as Lestaurtinib, is a highly potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4][5][6] Constitutive activation of ALK through chromosomal translocations, point mutations, or gene amplification is a key oncogenic driver in various human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2] this compound competitively inhibits the ATP binding site of ALK, leading to the suppression of its kinase activity and downstream signaling pathways, ultimately resulting in the inhibition of tumor cell proliferation and induction of apoptosis.[5] Preclinical studies in xenograft models have demonstrated significant anti-tumor efficacy of this compound in ALK-positive cancers.[1][2] These notes provide detailed protocols and dosing guidelines for the use of this compound in xenograft studies based on published preclinical data.
Mechanism of Action
This compound is a diaminopyrimidine derivative that potently and selectively inhibits ALK kinase activity with an IC50 of 1.9 nM for recombinant ALK.[5][7] By blocking ALK autophosphorylation, this compound inhibits the activation of downstream signaling pathways critical for cell growth and survival, including the STAT3, PI3K/AKT, and ERK1/2 pathways.[5] This targeted inhibition leads to concentration-dependent growth inhibition and cytotoxicity in ALK-positive cancer cells.[1][2]
Data Presentation
Table 1: Summary of this compound Dosing and Efficacy in ALK-Positive Xenograft Models
| Tumor Type | Cell Line | Mouse Strain | This compound Dose (Oral, Twice Daily) | Treatment Duration | Outcome |
| Anaplastic Large-Cell Lymphoma (ALCL) | Sup-M2 | SCID | 3 mg/kg | 24 days | Dose-dependent tumor growth inhibition.[5] |
| Anaplastic Large-Cell Lymphoma (ALCL) | Sup-M2 | SCID | 10 mg/kg | 24 days | Dose-dependent tumor growth inhibition.[5] |
| Anaplastic Large-Cell Lymphoma (ALCL) | Sup-M2 | SCID | 30 mg/kg | 24 days | Tumor stasis and partial regression.[5] |
| Anaplastic Large-Cell Lymphoma (ALCL) | Sup-M2 | SCID | 55 mg/kg | 4 weeks | Complete tumor regression with no reemergence up to 60 days post-treatment.[1][2] |
| Anaplastic Large-Cell Lymphoma (ALCL) | Sup-M2 | SCID | 100 mg/kg | 4 weeks | Complete tumor regression with no reemergence up to 60 days post-treatment.[1][2] |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H2228 | Nude | 30 mg/kg | 12 days | Tumor regression.[1] |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H2228 | Nude | 55 mg/kg | 12 days | Tumor regression.[1] |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H3122 | Nude | 30 mg/kg | 12 days | Significant tumor growth inhibition.[1] |
| Non-Small Cell Lung Cancer (NSCLC) | NCI-H3122 | Nude | 55 mg/kg | 12 days | Tumor stasis and partial tumor regression.[1] |
| Neuroblastoma | NB-1 | Nude | 30 mg/kg | 14 days | Significant antitumor activity with tumor stasis and partial tumor regressions.[1] |
| Neuroblastoma | NB-1 | Nude | 55 mg/kg | 14 days | Significant antitumor activity with tumor stasis and partial tumor regressions.[1] |
Table 2: Pharmacodynamic Effects of this compound in Xenograft Models
| Tumor Type | Cell Line | This compound Dose (Single Oral Dose) | Time Post-Dose | Inhibition of ALK Phosphorylation |
| Anaplastic Large-Cell Lymphoma (ALCL) | Sup-M2 | 3 mg/kg | 12 hours | ~75-80%[1] |
| Anaplastic Large-Cell Lymphoma (ALCL) | Sup-M2 | 10 mg/kg | 6 hours | Near complete[1] |
| Anaplastic Large-Cell Lymphoma (ALCL) | Sup-M2 | 10 mg/kg | 12 hours | ~75-80%[1] |
| Anaplastic Large-Cell Lymphoma (ALCL) | Sup-M2 | 30 mg/kg | >12 hours | >90%[1][2] |
Experimental Protocols
Protocol 1: General Xenograft Model Development
This protocol outlines the general procedure for establishing subcutaneous xenografts.
Materials:
-
ALK-positive human cancer cell line (e.g., Sup-M2, NCI-H2228, NCI-H3122, NB-1)
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional, can improve tumor take rate)
-
6-8 week old immunodeficient mice (e.g., SCID or nu/nu)
-
Syringes and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture ALK-positive cancer cells in their recommended medium until they reach approximately 80-90% confluency.
-
Cell Harvesting:
-
Wash cells with PBS and detach them using trypsin or a cell scraper.
-
Centrifuge the cell suspension and resuspend the cell pellet in sterile PBS or serum-free medium.
-
Perform a cell count and assess viability using a method like trypan blue exclusion.
-
-
Tumor Cell Implantation:
-
Adjust the cell concentration to the desired density (e.g., 5 x 10^6 to 1 x 10^7 cells in 100-200 µL).
-
If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Anesthetize the mouse and subcutaneously inject the cell suspension into the flank.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and grow.
-
Measure tumor dimensions 2-3 times per week using calipers.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Protocol 2: this compound Formulation and Administration
Materials:
-
This compound (or its mesylate salt form)
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles
Procedure:
-
Formulation:
-
Prepare the vehicle solution under sterile conditions.
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Suspend this compound in the vehicle to the final desired concentration. Ensure a homogenous suspension.
-
-
Administration:
-
Administer this compound orally via gavage.
-
The typical dosing schedule is twice daily (e.g., every 12 hours).
-
The volume of administration should be based on the mouse's body weight (e.g., 10 mL/kg).
-
The control group should receive the vehicle only.
-
Protocol 3: Efficacy and Toxicity Assessment
Procedure:
-
Tumor Measurement: Continue to measure tumor volumes 2-3 times per week throughout the study.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and toxicity.
-
Clinical Observations: Observe the mice daily for any signs of distress or toxicity.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or at a specified time point. In long-term studies, mice can be monitored for tumor re-emergence after cessation of treatment.[1][2]
-
Pharmacodynamic Analysis (Optional):
-
At specified time points after the final dose, a subset of tumors can be harvested.
-
Tumor lysates can be prepared for Western blot analysis to assess the phosphorylation status of ALK and its downstream targets (e.g., STAT3, AKT, ERK1/2) to confirm target engagement.
-
Conclusion
This compound has demonstrated robust and selective anti-tumor activity in preclinical xenograft models of ALK-positive cancers.[1][2] The provided protocols and data serve as a comprehensive guide for researchers designing and conducting in vivo studies with this potent ALK inhibitor. Adherence to these guidelines will facilitate the generation of reliable and reproducible data for the evaluation of this compound's therapeutic potential. It is crucial to note that while these protocols are based on published studies, specific parameters may need to be optimized for different cell lines and experimental setups.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for CEP-28122 Stock Solution Preparation in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] It is a diaminopyrimidine derivative that has demonstrated antitumor activity in preclinical models of ALK-positive human cancers.[1][4] The compound is frequently supplied as a mesylate salt to enhance its solubility and stability.[3] This document provides a detailed protocol for the preparation of a this compound stock solution in Dimethyl Sulfoxide (DMSO), along with essential data for its use in research applications.
Quantitative Data Summary
For accurate and reproducible experimental results, it is crucial to use precise measurements and understand the chemical properties of this compound. The following tables summarize the key quantitative data for both this compound (free base) and its commonly used mesylate salt.
Table 1: Chemical and Physical Properties of this compound
| Property | This compound (Free Base) | This compound (Mesylate Salt) |
| Molecular Formula | C₂₈H₃₅ClN₆O₃ | C₂₉H₃₉ClN₆O₆S |
| Molecular Weight | 539.07 g/mol [1][4] | 635.17 g/mol [2][3] |
| Appearance | Solid | Solid |
| Primary Target | Anaplastic Lymphoma Kinase (ALK) | Anaplastic Lymphoma Kinase (ALK) |
| IC₅₀ (for ALK) | 1.9 nM[1][3] | 1.9 nM[1][3] |
Table 2: Solubility and Storage Recommendations
| Parameter | Recommendation |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) |
| Storage of Solid Compound | Store at -20°C for up to 3 years. |
| Storage of Stock Solution in DMSO | Aliquot and store at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the step-by-step procedure for preparing a 10 mM stock solution of this compound (mesylate salt) in DMSO.
Materials:
-
This compound (mesylate salt) powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Determine the Required Mass: Calculate the mass of this compound (mesylate salt) needed to prepare the desired volume of a 10 mM stock solution using the following formula:
-
Mass (mg) = Desired Volume (mL) × 10 mM × 635.17 ( g/mol ) / 1000
-
Example for 1 mL of 10 mM stock solution:
-
Mass (mg) = 1 mL × 10 mmol/L × 635.17 g/mol / 1000 = 6.35 mg
-
-
-
Weigh the Compound: Carefully weigh the calculated mass of this compound (mesylate salt) powder using a calibrated analytical balance. Transfer the powder to a sterile amber microcentrifuge tube.
-
Add DMSO: Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the Compound: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile amber microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
Workflow for Preparing this compound Stock Solution
Caption: A flowchart illustrating the key steps for preparing a this compound stock solution in DMSO.
Mechanism of Action and Signaling Pathway
This compound functions as a potent inhibitor of ALK tyrosine kinase activity. In many cancers, ALK is constitutively activated through mutations or chromosomal translocations, leading to the activation of downstream signaling pathways that promote cell proliferation and survival. This compound treatment has been shown to suppress the phosphorylation of downstream effectors of ALK, including STAT3, Akt, and ERK1/2.[1]
ALK Signaling Pathway Inhibition by this compound
Caption: Diagram of the ALK signaling pathway and its inhibition by this compound.
Application in Cell-Based Assays
When using the this compound stock solution for in vitro experiments, it is important to dilute it to the desired final concentration in the cell culture medium. To minimize solvent-induced toxicity, the final concentration of DMSO in the cell culture should typically be kept below 0.5%. A vehicle control (cell culture medium with the same final concentration of DMSO) should always be included in the experimental design. Treatment of ALK-positive cancer cell lines, such as Karpas-299 and Sup-M2, with this compound has been shown to result in concentration-dependent growth inhibition.[1]
References
Application Notes and Protocols: CEP-28122 for NSCLC Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-28122 is a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK). In non-small cell lung cancer (NSCLC) harboring ALK rearrangements, the EML4-ALK fusion protein drives oncogenic signaling, promoting cell proliferation and survival. This compound effectively inhibits ALK autophosphorylation, thereby blocking downstream signaling pathways and inducing cytotoxicity in ALK-positive NSCLC cells. These application notes provide detailed protocols for evaluating the efficacy of this compound in NSCLC cell lines.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Cancer Type | ALK Status | IC50 (nM) - Enzymatic | IC50 (nM) - Cellular |
| N/A | N/A | Recombinant | 1.9 | N/A |
| Sup-M2 | Anaplastic Large Cell Lymphoma | NPM-ALK | N/A | 30 |
| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM-ALK | N/A | 30 |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | N/A | Not explicitly stated |
| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK | N/A | Not explicitly stated |
Note: Specific cellular IC50 values for NSCLC cell lines were not explicitly available in the searched literature. Researchers should determine these values empirically using the provided cell viability protocol.
Table 2: Apoptosis Induction in H2228 NSCLC Cells with this compound
| Treatment | Concentration | Duration (hours) | % Apoptotic Cells (TMRM Staining) |
| This compound | 300 nM | 24 | Data for single agent not provided |
| This compound + Gefitinib | 300 nM + 1 µM | 24 | Increased compared to single agents[1] |
| This compound + Lapatinib | 300 nM + 1 µM | 24 | Increased compared to single agents[1] |
Note: The available quantitative data for apoptosis is for combination treatments. A detailed protocol is provided to enable researchers to generate quantitative data for this compound as a single agent.
Mandatory Visualization
References
Application Notes and Protocols for CEP-28122 in ALK-Positive Neuroblastoma Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Neuroblastoma, a pediatric cancer originating from the developing sympathetic nervous system, is characterized by significant clinical and genetic heterogeneity. A subset of high-risk neuroblastomas harbors activating mutations or amplification of the Anaplastic Lymphoma Kinase (ALK) gene, rendering it a key therapeutic target. CEP-28122 is a potent and selective, orally active small-molecule inhibitor of ALK. Preclinical studies have demonstrated its efficacy in inducing growth inhibition and anti-tumor activity in ALK-positive neuroblastoma cells by targeting the ALK tyrosine kinase domain and subsequently inhibiting downstream signaling pathways crucial for cell proliferation and survival.[1][2] These application notes provide a comprehensive overview of this compound's effects on ALK-positive neuroblastoma cells and detailed protocols for its use in in vitro and in vivo research settings.
Mechanism of Action
This compound is an ATP-competitive inhibitor of the ALK receptor tyrosine kinase. In neuroblastoma cells with ALK gene alterations (mutations or amplification), the ALK receptor is constitutively active, leading to the continuous activation of downstream signaling pathways that promote cell growth, proliferation, and survival. This compound binds to the ATP-binding pocket of the ALK kinase domain, preventing its autophosphorylation and subsequent activation. This blockade of ALK signaling leads to the inhibition of key downstream pathways, including the PI3K/AKT and RAS/MAPK pathways, ultimately resulting in decreased cell viability and tumor growth in ALK-dependent neuroblastoma cells.[1]
Data Presentation
In Vitro Efficacy of this compound
The following tables summarize the quantitative data on the effects of this compound on various ALK-positive neuroblastoma cell lines.
Table 1: Potency of this compound
| Parameter | Value | Reference |
| Enzymatic IC50 | 1.9 nM, 3 nM | [1] |
| Cellular IC50 | 30 nM | [1] |
Table 2: Growth Inhibition of this compound in ALK-Positive Neuroblastoma Cell Lines
| Cell Line | ALK Status | Growth Inhibition Effect | Reference |
| NB-1 | Gene-amplified WT ALK | Significant growth inhibition | [1] |
| SH-SY5Y | F1174L mutation | Significant growth inhibition | [1] |
| NB-1643 | R1275Q mutation | Significant growth inhibition | [1] |
| NB-1691 | ALK-negative | No significant effect | [1] |
In Vivo Efficacy of this compound in Neuroblastoma Xenograft Model
Table 3: Anti-Tumor Activity of this compound in NB-1 Xenografts
| Treatment Group | Dosage | Tumor Growth Inhibition | Reference |
| This compound | 30 mg/kg | 75% | [1] |
| This compound | 55 mg/kg | 90% | [1] |
Signaling Pathways and Experimental Workflows
Figure 1. This compound inhibits the ALK signaling pathway.
References
Application Notes and Protocols for CEP-28122 Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
CEP-28122 is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase implicated in the pathogenesis of several cancers, including anaplastic large-cell lymphoma and non-small cell lung cancer.[1][2] This document provides detailed protocols for an in vitro kinase assay to determine the inhibitory activity of this compound against ALK. The provided methodologies are based on a non-radiometric, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format, which offers a robust and high-throughput compatible platform for inhibitor screening and characterization.
Introduction
Anaplastic Lymphoma Kinase (ALK) is a key oncogenic driver in various malignancies. Chromosomal translocations involving the ALK gene lead to the formation of fusion proteins with constitutive kinase activity, which in turn activate downstream signaling pathways promoting cell proliferation, survival, and metastasis. Key downstream signaling pathways activated by ALK include the JAK/STAT, RAS/MAPK, and PI3K/Akt pathways.[3] this compound has emerged as a promising therapeutic agent that targets the ATP-binding pocket of ALK, thereby inhibiting its catalytic activity.[1] Accurate and reproducible methods to quantify the inhibitory potential of compounds like this compound are crucial for drug development and pre-clinical studies. This application note details a comprehensive protocol for a TR-FRET-based ALK kinase assay.
Data Presentation
The inhibitory activity of this compound against its primary target, ALK, is summarized in the table below. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Kinase Target | This compound IC50 (nM) | Assay Type | Reference |
| ALK | 1.9 | TR-FRET | [1] |
| ALK | 3.0 | Enzymatic | [1] |
Note: The kinase selectivity of this compound has been evaluated against a broad panel of kinases, demonstrating high selectivity for ALK. For detailed selectivity data, researchers are encouraged to consult the primary literature.
Experimental Protocols
Principle of the TR-FRET Kinase Assay
The TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay is a homogeneous assay format that measures the phosphorylation of a specific substrate by the kinase of interest. The assay utilizes a lanthanide-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor). When the substrate is phosphorylated by the kinase, the antibody binds to the phosphorylated substrate, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor lanthanide results in energy transfer to the acceptor, which then emits light at a specific wavelength. The TR-FRET signal is proportional to the amount of phosphorylated substrate. In the presence of an inhibitor like this compound, kinase activity is reduced, leading to a decrease in substrate phosphorylation and a corresponding decrease in the TR-FRET signal.
Materials and Reagents
-
Enzyme: Recombinant human ALK kinase domain.
-
Substrate: Biotinylated IGF1Rtide peptide (Sequence: KKKSPGEYVNIEFG).
-
ATP: Adenosine 5'-triphosphate.
-
Inhibitor: this compound (soluble in DMSO).[3]
-
TR-FRET Reagents:
-
Europium-labeled anti-phosphotyrosine antibody (Donor).
-
Streptavidin-conjugated fluorophore (e.g., APC or Cy5) (Acceptor).
-
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.[4]
-
Stop Solution: 20 mM EDTA in assay buffer.
-
Plates: Low-volume, 384-well black microplates.
-
Plate Reader: A TR-FRET compatible plate reader capable of excitation at ~340 nm and emission detection at two wavelengths (e.g., ~615 nm for Europium and ~665 nm for APC/Cy5).
Experimental Workflow
Caption: Experimental workflow for the this compound ALK kinase assay.
Detailed Protocol
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of this compound in assay buffer to achieve the desired final concentrations for the assay. It is recommended to prepare intermediate dilutions to minimize the final DMSO concentration in the assay wells (ideally ≤ 1%).
-
-
Enzyme and Substrate/ATP Preparation:
-
Dilute the recombinant ALK enzyme to the desired working concentration in assay buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal-to-background ratio.
-
Prepare a 2X working solution of the IGF1Rtide substrate and ATP in assay buffer. The final concentration of the substrate is typically in the range of 100-500 nM. The ATP concentration should be at or near its Michaelis-Menten constant (Km) for ALK, which often falls in the range of 1-10 µM for many kinases.[5]
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted this compound or vehicle control (assay buffer with the same percentage of DMSO) to the wells of a 384-well plate.
-
Add 5 µL of the diluted ALK enzyme solution to each well.
-
Gently mix and pre-incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/ATP mixture to each well.
-
Incubate the plate for 60-120 minutes at room temperature. The optimal incubation time should be determined to ensure the reaction is in the linear range.
-
Stop the reaction by adding 10 µL of the stop solution (containing EDTA) to each well.
-
-
Detection:
-
Prepare the TR-FRET detection reagent mix by diluting the Europium-labeled anti-phosphotyrosine antibody and the streptavidin-conjugated acceptor in the detection buffer provided by the manufacturer.
-
Add 10 µL of the detection reagent mix to each well.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader. The data is typically collected as a ratio of the acceptor emission to the donor emission.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathways
ALK Signaling Pathway
Activated ALK, often as a fusion protein, leads to the phosphorylation of downstream signaling molecules, activating multiple pathways that drive tumorigenesis.
Caption: Simplified ALK signaling pathway.
LMP2A and JAK2 Signaling Pathways
While this compound is highly selective for ALK, understanding its potential off-target effects on other kinases like those involved in LMP2A and JAK2 signaling is important in drug development.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. promega.com [promega.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Preclinical Evaluation of ALK-Driven Cancers Using Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of various animal models in the study of anaplastic lymphoma kinase (ALK)-driven cancers. Detailed protocols for model generation, experimental procedures, and data interpretation are included to guide researchers in designing and executing robust preclinical studies.
Introduction to ALK-Driven Cancers and the Role of Animal Models
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, mutations, or amplification, acts as a potent oncogenic driver in several malignancies.[1][2] These cancers include non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma (ALCL), and neuroblastoma.[1][3] The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of ALK-positive cancers; however, acquired resistance remains a significant clinical challenge.[4][5]
Animal models are indispensable tools for investigating the pathogenesis of ALK-driven cancers, elucidating mechanisms of drug resistance, and evaluating the efficacy and safety of novel therapeutic strategies.[4][6] The three main types of animal models employed in ALK cancer research are genetically engineered mouse models (GEMMs), patient-derived xenografts (PDXs), and cell line-derived xenografts (CDXs).[4][7] Each model system offers unique advantages and limitations, and the choice of model depends on the specific research question.
ALK Signaling Pathways
Constitutive activation of ALK fusion proteins leads to the activation of a complex network of downstream signaling pathways that are crucial for cancer cell proliferation, survival, and migration.[1][8] The primary signaling cascades initiated by oncogenic ALK include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is a central regulator of cell proliferation and differentiation.[1][9]
-
PI3K-AKT-mTOR Pathway: This cascade is critical for promoting cell survival, growth, and proliferation.[1][9]
-
JAK-STAT Pathway: Activation of this pathway contributes to cell survival and proliferation.[1][9]
-
PLCγ Pathway: This pathway is also involved in modulating cell proliferation and survival.[8]
Small molecule inhibitors of ALK are designed to bind to the ATP-binding pocket of the ALK kinase domain, thereby preventing its autophosphorylation and the subsequent activation of these downstream oncogenic signaling pathways.[8]
Figure 1: Simplified ALK signaling pathway and the point of intervention by ALK inhibitors.
Animal Models for ALK-Driven Cancers
Genetically Engineered Mouse Models (GEMMs)
GEMMs are designed to recapitulate the genetic alterations observed in human cancers within a mouse, providing a model system with an intact immune system.[10] For ALK-driven cancers, this typically involves the expression of an ALK fusion gene, such as EML4-ALK or NPM-ALK, in a tissue-specific manner.[11][12]
Table 1: Summary of Common GEMMs for ALK-Driven Cancers
| Model Name | Genetic Alteration | Promoter | Cancer Type | Key Features |
| SPC-EML4-ALK | Transgenic expression of human EML4-ALK | Surfactant protein C (SPC) | Lung Adenocarcinoma | Lung-specific expression, rapid tumor development.[11] |
| Lck-NPM-ALK | Transgenic expression of human NPM-ALK | Lymphocyte-specific protein tyrosine kinase (Lck) | T-cell Lymphoma | Spontaneous development of T-cell lymphomas and plasma cell tumors.[12] |
| Doxycycline-inducible EML4-ALK | Doxycycline-inducible expression of EML4-ALK | Lung-specific | Lung Adenocarcinoma | Allows for temporal control of oncogene expression. |
| Cre-LoxP EML4-ALK | Cre-recombinase mediated activation of EML4-ALK | Tissue-specific Cre expression | Various | Enables spatial and temporal control of tumor initiation.[13][14] |
Patient-Derived Xenograft (PDX) Models
PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[6][15] These models are known to better preserve the histological and genetic characteristics of the original human tumor compared to cell line-derived models.[6]
Table 2: Characteristics of ALK-Positive PDX Models
| Cancer Type | Mouse Strain | Implantation Site | Engraftment Rate | Applications |
| NSCLC | NOD/SCID, SCID | Subcutaneous, Subrenal capsule | Variable, can be low with needle biopsies | Efficacy testing of ALK inhibitors, study of resistance mechanisms.[3][6][16] |
| ALCL | NSG | Subcutaneous | Generally higher than solid tumors | Preclinical evaluation of novel therapies, including second-generation ALK inhibitors.[17][18] |
Cell Line-Derived Xenograft (CDX) Models
CDX models are established by subcutaneously or orthotopically injecting cultured human cancer cell lines into immunodeficient mice.[19][20] These models are widely used for initial efficacy screening of drug candidates due to their reproducibility and relatively low cost.[19]
Table 3: Common ALK-Positive Cell Lines for CDX Models
| Cell Line | Cancer Type | ALK Alteration | Recommended Mouse Strain |
| NCI-H3122 | NSCLC | EML4-ALK | Nude, SCID |
| NCI-H2228 | NSCLC | EML4-ALK | Nude, SCID |
| Karpas-299 | ALCL | NPM-ALK | SCID, NSG |
| SU-DHL-1 | ALCL | NPM-ALK | SCID, NSG |
Experimental Protocols
Protocol 1: Generation of a Conditional EML4-ALK Transgenic Mouse Model
This protocol describes the generation of a lung-specific, tamoxifen-inducible EML4-ALK transgenic mouse model.[13][14]
-
Construct Generation: A transgene cassette containing a LoxP-STOP-LoxP sequence followed by the human EML4-ALK (variant 1) cDNA is cloned downstream of a ubiquitously expressed promoter.
-
Transgenic Mouse Production: The linearized transgene is injected into the pronuclei of fertilized C57BL/6N mouse oocytes, which are then implanted into pseudopregnant female mice. Founder mice are identified by PCR genotyping of tail DNA.
-
Breeding: The EML4-ALK transgenic mice are crossed with mice expressing a Cre-estrogen receptor (Cre-ER) fusion protein under the control of the lung-specific surfactant protein C (SPC) promoter.
-
Tumor Induction: To induce EML4-ALK expression and subsequent tumor formation, the resulting double-transgenic mice are treated with tamoxifen (B1202) via intraperitoneal injection.
-
Tumor Monitoring: Tumor development is monitored by non-invasive imaging techniques such as magnetic resonance imaging (MRI) or computed tomography (CT).[21]
Figure 2: Workflow for generating a conditional EML4-ALK transgenic mouse model.
Protocol 2: Establishment of a Patient-Derived Xenograft (PDX) Model
This protocol outlines the general steps for establishing a PDX model from a fresh patient tumor sample.[15][22]
-
Tissue Acquisition: Fresh tumor tissue is obtained from a patient biopsy or surgical resection under sterile conditions.
-
Tissue Processing: The tissue is washed in sterile phosphate-buffered saline (PBS) and minced into small fragments (approximately 2-3 mm³).
-
Implantation: The tumor fragments are subcutaneously implanted into the flank of an immunodeficient mouse (e.g., NOD/SCID or SCID).[15][22] For some tumor types, orthotopic or subrenal capsule implantation may yield higher engraftment rates.[6]
-
Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements at least twice a week. Tumor volume is calculated using the formula: Volume = 0.5 x Length x Width².[20]
-
Passaging: When the tumor reaches a size of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is harvested. The tumor tissue can then be serially passaged into new recipient mice for model expansion.
Protocol 3: In Vivo Efficacy Study of an ALK Inhibitor in a CDX Model
This protocol details a typical in vivo efficacy study using an ALK-positive CDX model.[8]
-
Cell Culture: An ALK-positive cancer cell line (e.g., NCI-H3122 for NSCLC or Karpas-299 for ALCL) is cultured under standard conditions.[8][12]
-
Cell Implantation: A suspension of 1-5 x 10⁶ cells in a 1:1 mixture of sterile PBS and Matrigel is subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID).[8]
-
Tumor Growth and Randomization: When the tumors reach a mean volume of 100-200 mm³, the mice are randomized into treatment and control groups.
-
Drug Formulation and Administration: The ALK inhibitor is formulated in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) and 0.5% Tween 80 in sterile water). The drug is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives the vehicle only.
-
Monitoring and Endpoint: Tumor volume and body weight are measured 2-3 times per week. The study endpoint may be a specific tumor volume, a predetermined time point, or signs of toxicity. At the end of the study, tumors can be harvested for pharmacodynamic and biomarker analysis.
Data Presentation and Interpretation
Quantitative data from in vivo studies should be presented clearly to allow for robust comparison between treatment groups. This includes tumor growth curves, waterfall plots of tumor volume change, and Kaplan-Meier survival curves.
Table 4: Representative Preclinical Efficacy of ALK Inhibitors in Xenograft Models
| Drug | Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) | Reference |
| Crizotinib (B193316) | H2228 CDX | NSCLC | 100 mg/kg, once daily | Significant tumor growth inhibition | [2] |
| Crizotinib | Karpas-299 CDX | ALCL | 100 mg/kg, once daily | Tumor regression | [2] |
| Alectinib (B1194254) | Crizotinib-resistant EML4-ALK xenograft | NSCLC | 60 mg/kg/day | Tumor size reduction | [3][23] |
| Brigatinib (B606365) | H2228 CDX | NSCLC | 50 mg/kg, once daily | Tumor regression | [2] |
| Brigatinib | Karpas-299 CDX | ALCL | 50 mg/kg, once daily | Tumor regression | [2] |
| Ceritinib | Crizotinib-resistant models | NSCLC | N/A | Potent inhibition of resistant mutations | [24] |
Note: Tumor growth inhibition percentages are often reported as a percentage of the control group's tumor growth. Specific values can vary significantly between studies.
Table 5: Survival Data from Preclinical and Clinical Studies of ALK-Positive NSCLC
| Treatment | Model/Population | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Crizotinib | ALK+ NSCLC Patients | 8.2 months | 49.4 months | [24] |
| Ceritinib (post-crizotinib) | ALK+ NSCLC Patients | 7.8 months | N/A | [24] |
| Crizotinib | EML4-ALK GEMM | Significantly longer than chemotherapy | Significantly longer than chemotherapy | [4] |
| Chemotherapy | ALK+ NSCLC Patients | 27 months (OS) | N/A | [7] |
| ALK Inhibitors (1st Gen) | ALK+ NSCLC Patients | N/A | 62 months | [7] |
Note: Direct comparison of survival data between preclinical models and human clinical trials should be done with caution due to inherent differences between the systems.
In Vivo Imaging in ALK-Driven Cancer Models
Non-invasive in vivo imaging techniques are crucial for longitudinally monitoring tumor growth, metastasis, and response to therapy in animal models.[25]
-
Bioluminescence Imaging (BLI): Requires the use of cancer cells engineered to express luciferase. It is a sensitive method for tracking tumor burden, especially in systemic or metastatic models.[25]
-
Magnetic Resonance Imaging (MRI): Provides high-resolution anatomical images of tumors and is particularly useful for monitoring tumor volume in GEMMs.[21][25]
-
Computed Tomography (CT): Offers detailed 3D images of tumors and can be combined with PET for anatomical and functional information.[25]
-
Positron Emission Tomography (PET): Uses radiolabeled tracers, such as ¹⁸F-FDG, to assess the metabolic activity of tumors, which can be an early indicator of therapeutic response.[25]
References
- 1. Brigatinib, an anaplastic lymphoma kinase inhibitor, abrogates activity and growth in ALK-positive neuroblastoma cells, Drosophila and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Co-clinical trials demonstrate superiority of crizotinib to chemotherapy in ALK-rearranged non-small cell lung cancer and predict strategies to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies [mdpi.com]
- 6. Insights into ALK-driven cancers revealed through development of novel ALK tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-World Treatment and Outcomes of ALK-Positive Metastatic Non–Small Cell Lung Cancer in a Southeast Asian Country - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mouse model for EML4-ALK-positive lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishment of a Conditional Transgenic Mouse Model Recapitulating EML4-ALK-Positive Human Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Establishment of Patient-derived Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. ALK Positive Lung Cancer: Life Expectancy, Survival, and More [healthline.com]
- 18. Patient‐derived xenograft models of ALK+ ALCL reveal preclinical promise for therapy with brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ALK non-small cell lung cancer: Survival, symptoms, and more [medicalnewstoday.com]
- 20. veterinarypaper.com [veterinarypaper.com]
- 21. Co-clinical quantitative tumor volume imaging in ALK-rearranged NSCLC treated with crizotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Selective ALK inhibitor alectinib with potent antitumor activity in models of crizotinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Progression-Free and Overall Survival in ALK-Positive NSCLC Patients Treated with Sequential Crizotinib and Ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 25. championsoncology.com [championsoncology.com]
Application Notes and Protocols for CEP-28122 in Long-Term Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-28122 is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] As a diaminopyrimidine derivative, it demonstrates significant antitumor activity in preclinical models of ALK-positive human cancers.[1][3] Constitutive activation of ALK, through mechanisms such as chromosomal translocations, gene amplification, or point mutations, is a key oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[3][5] this compound exerts its therapeutic effect by inhibiting ALK's kinase activity, thereby blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[1][6]
These application notes provide detailed protocols for the use of this compound in long-term cell culture studies, enabling researchers to investigate its sustained effects on cell viability, signaling pathways, and the potential development of resistance. The mesylate salt form of this compound is often utilized for its enhanced water solubility and stability.[1]
Mechanism of Action
This compound is a highly potent inhibitor of recombinant ALK activity.[3] Its primary mechanism of action is the inhibition of ALK tyrosine phosphorylation.[2][3][4] This targeted inhibition leads to the suppression of downstream signaling cascades, including the phosphorylation of key effector proteins such as STAT3, Akt, and ERK1/2.[1][6] The blockade of these pathways ultimately results in concentration-dependent growth inhibition and induction of apoptosis in ALK-positive cancer cells.[1][7]
Caption: this compound inhibits ALK, blocking downstream signaling pathways.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various ALK-positive cancer cell lines.
| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effect | Reference |
| Karpas-299 | Anaplastic Large-Cell Lymphoma (ALCL) | Growth Inhibition | IC50 | Concentration-dependent (3-3000 nM) | [1] |
| Sup-M2 | Anaplastic Large-Cell Lymphoma (ALCL) | Growth Inhibition | IC50 | Concentration-dependent (3-3000 nM) | [1] |
| NCI-H2228 | Non-Small Cell Lung Cancer (NSCLC) | Growth Inhibition | IC50 | Concentration-dependent | [4] |
| NCI-H3122 | Non-Small Cell Lung Cancer (NSCLC) | Growth Inhibition | IC50 | Concentration-dependent | [4] |
| NB-1 | Neuroblastoma | Growth Inhibition | IC50 | Concentration-dependent | [4] |
| Recombinant ALK | N/A | Kinase Activity | IC50 | 1.9 nM | [1][4] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (mesylate salt recommended for better solubility)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Long-Term Cell Culture with this compound
This protocol is designed to assess the long-term effects of this compound on cell proliferation, viability, and the emergence of resistance.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Complete cell culture medium appropriate for the cell line
-
ALK-positive cancer cell line of interest
-
Appropriate cell culture vessels (e.g., T-25 or T-75 flasks)
-
Vehicle control (DMSO)
Protocol:
-
Cell Seeding: Seed cells at a low density to allow for an extended period of growth.
-
Treatment Initiation: The day after seeding, replace the medium with fresh complete growth medium containing the desired concentration of this compound. Include a vehicle control (DMSO) at the same final concentration.
-
Medium Changes: To maintain a consistent concentration of this compound and replenish nutrients, replace the medium with fresh drug-containing or vehicle control medium every 2-3 days.
-
Monitoring:
-
Morphology: Observe cells daily under a microscope for any changes in morphology, such as alterations in cell shape, size, or adherence. Inhibition of ALK has been shown to affect cell shape.[8]
-
Proliferation: Monitor cell confluence and passage the cells as needed. Maintain a consistent seeding density for subsequent passages.
-
-
Sub-culturing: When the cells reach 70-80% confluency, sub-culture them. Maintain a continuous culture with the same concentration of this compound.
Caption: Workflow for long-term cell culture with this compound.
Assessing Cell Viability in Long-Term Cultures
Materials:
-
Trypan blue solution (0.4%)
-
Hemocytometer or automated cell counter
Protocol:
-
At regular intervals (e.g., weekly), harvest a small aliquot of cells from each treatment group.
-
Mix the cell suspension with trypan blue solution.
-
Count the number of viable (unstained) and non-viable (blue) cells to determine the percentage of viable cells.
Western Blot Analysis for ALK Signaling
Materials:
-
Cells from long-term culture
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies against:
-
Phospho-ALK
-
Total ALK
-
Phospho-STAT3
-
Total STAT3
-
Phospho-Akt
-
Total Akt
-
Phospho-ERK1/2
-
Total ERK1/2
-
Loading control (e.g., GAPDH or β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After the desired treatment period, lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent detection system.
Monitoring for and Characterizing Resistance
A significant challenge in long-term treatment with ALK inhibitors is the development of acquired resistance. This can occur through secondary mutations in the ALK kinase domain or the activation of bypass signaling pathways.
Strategies for Monitoring and Characterizing Resistance:
-
Monitor for Changes in Proliferation: A sudden increase in the proliferation rate of this compound-treated cells may indicate the emergence of a resistant population.
-
Dose-Response Curves: Periodically perform dose-response assays to determine if the IC50 of this compound has shifted.
-
Sanger or Next-Generation Sequencing (NGS): If resistance is suspected, isolate genomic DNA from the resistant cell population and sequence the ALK kinase domain to identify potential resistance mutations.
-
Phospho-Receptor Tyrosine Kinase (RTK) Arrays: To investigate the activation of bypass signaling pathways, use phospho-RTK arrays to screen for the increased phosphorylation of other receptor tyrosine kinases.
Conclusion
This compound is a valuable tool for studying the role of ALK signaling in cancer biology. These application notes provide a framework for conducting long-term cell culture studies to investigate the sustained effects of ALK inhibition and the mechanisms of acquired resistance. Careful monitoring of cell morphology, proliferation, and signaling pathways is crucial for obtaining robust and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Anaplastic Lymphoma Kinase controls cell shape and growth of Anaplastic Large Cell Lymphoma through Cdc42 activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with CEP-28122 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CEP-28122 is a potent and highly selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] Constitutive activation of ALK due to genetic alterations such as chromosomal translocations, point mutations, and gene amplification is a key oncogenic driver in various cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1] this compound exerts its anti-tumor effects by inhibiting ALK's kinase activity, leading to the suppression of downstream signaling pathways crucial for cancer cell proliferation and survival.[3][4] This results in the induction of cell cycle arrest and apoptosis in ALK-positive cancer cells.[3][4]
Flow cytometry is a powerful technique for the quantitative analysis of these cellular processes at the single-cell level. These application notes provide detailed protocols for utilizing flow cytometry to assess the effects of this compound treatment on apoptosis and cell cycle distribution in cancer cell lines.
Mechanism of Action of this compound
This compound is a diaminopyrimidine derivative that functions as an ATP-competitive inhibitor of the ALK receptor tyrosine kinase. By binding to the ATP-binding pocket of ALK, this compound effectively blocks its autophosphorylation and subsequent activation. This inhibition disrupts the downstream signaling cascades that are constitutively active in ALK-driven cancers. Key signaling pathways affected by this compound include:
-
PI3K/Akt/mTOR Pathway: This pathway is critical for cell growth, proliferation, and survival. Inhibition of ALK by this compound leads to decreased phosphorylation of Akt and downstream effectors like mTOR.
-
STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that promotes the expression of genes involved in cell survival and proliferation. This compound treatment has been shown to suppress the phosphorylation of STAT3.
-
RAS/MEK/ERK Pathway: This pathway is a central regulator of cell proliferation and differentiation. Inhibition of ALK can lead to the downregulation of ERK1/2 phosphorylation.
The collective inhibition of these pathways culminates in the induction of apoptosis, characterized by the activation of caspases, and cell cycle arrest, typically at the G0/G1 phase.[3][5]
Data Presentation
Table 1: Dose-Dependent Induction of Apoptosis by ALK Inhibitors in ALK-Positive Cancer Cell Lines
| Cell Line | Treatment (48h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Karpas-299 | Vehicle Control | 2.5 ± 0.5 | 3.1 ± 0.7 | 5.6 ± 1.2 |
| (ALCL) | Crizotinib (100 nM) | 15.2 ± 1.8 | 8.5 ± 1.1 | 23.7 ± 2.9 |
| Crizotinib (300 nM) | 28.9 ± 3.1 | 15.4 ± 2.3 | 44.3 ± 5.4 | |
| H2228 | Vehicle Control | 3.1 ± 0.6 | 4.2 ± 0.9 | 7.3 ± 1.5 |
| (NSCLC) | Alectinib (100 nM) | 12.8 ± 1.5 | 7.9 ± 1.0 | 20.7 ± 2.5 |
| Alectinib (300 nM) | 25.4 ± 2.7 | 18.2 ± 2.1 | 43.6 ± 4.8 |
Data are presented as mean ± standard deviation and are representative of typical results obtained with potent ALK inhibitors in the specified cell lines. Actual results with this compound may vary.
Table 2: Effect of ALK Inhibitors on Cell Cycle Distribution in ALK-Positive Cancer Cell Lines
| Cell Line | Treatment (24h) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Karpas-299 | Vehicle Control | 45.3 ± 3.5 | 38.1 ± 2.9 | 16.6 ± 1.8 |
| (ALCL) | Alectinib (100 nM) | 65.8 ± 4.1 | 20.5 ± 2.3 | 13.7 ± 1.5 |
| Alectinib (300 nM) | 78.2 ± 5.2 | 10.3 ± 1.7 | 11.5 ± 1.3 | |
| NB-1 | Vehicle Control | 50.1 ± 4.2 | 35.2 ± 3.1 | 14.7 ± 1.9 |
| (Neuroblastoma) | Lorlatinib (50 nM) | 68.9 ± 4.8 | 18.6 ± 2.5 | 12.5 ± 1.6 |
| Lorlatinib (150 nM) | 81.4 ± 5.5 | 8.1 ± 1.4 | 10.5 ± 1.2 |
Data are presented as mean ± standard deviation and are representative of typical results obtained with potent ALK inhibitors in the specified cell lines. Actual results with this compound may vary.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium (B1200493) Iodide (PI) Staining
This protocol details the steps for quantifying apoptosis in cells treated with this compound using Annexin V-FITC and PI staining followed by flow cytometry.
Materials:
-
ALK-positive cancer cell line (e.g., Karpas-299, SU-DHL-1, H2228)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Allow cells to adhere (if applicable) or stabilize in suspension for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 10 nM, 30 nM, 100 nM, 300 nM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation at 300 x g for 5 minutes.
-
For adherent cells, collect the supernatant containing floating cells, wash the adherent cells with PBS, and then detach them using a gentle cell scraper or trypsin-EDTA. Combine the detached cells with the supernatant.
-
Wash the collected cells once with cold PBS.
-
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to distinguish between:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide Staining
This protocol outlines the procedure for analyzing the cell cycle distribution of cells treated with this compound using propidium iodide staining.
Materials:
-
ALK-positive cancer cell line
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS), Ca2+ and Mg2+ free
-
Cold 70% Ethanol (B145695)
-
Propidium Iodide Staining Solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 1, step 2.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of Propidium Iodide Staining Solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a singlet gate to exclude cell doublets and aggregates.
-
Collect data for at least 20,000 events per sample.
-
Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. The sub-G1 peak can also provide an indication of apoptotic cells.
-
Disclaimer
These protocols and application notes are intended for research use only. The provided data are representative and should be used as a guide. Optimal experimental conditions, including cell type, this compound concentration, and incubation time, should be determined by the individual researcher.
References
- 1. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. A novel ALK inhibitor ZYY inhibits Karpas299 cell growth in vitro and in a mouse xenograft model and induces protective autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The novel ALK inhibitor ZX-29 induces apoptosis through inhibiting ALK and inducing ROS-mediated endoplasmic reticulum stress in Karpas299 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
Troubleshooting & Optimization
CEP-28122 solubility issues in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ALK inhibitor, CEP-28122.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a highly potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4][5] In numerous human cancer types, ALK is constitutively activated due to genetic alterations like chromosomal translocations, gene amplification, or point mutations, making it a key therapeutic target.[1][4] this compound exerts its antitumor activity by inhibiting the tyrosine phosphorylation of ALK.[1][4][6] This, in turn, blocks downstream signaling pathways involving key proteins such as Stat-3, Akt, and ERK1/2, leading to growth inhibition and cytotoxicity in ALK-positive cancer cells.[7]
2. What are the different forms of this compound available?
This compound is available as a free base and as a mesylate salt.[3][6][7] The mesylate salt form generally offers enhanced water solubility and stability compared to the free base.[3]
3. How should I store this compound powder and stock solutions?
Proper storage is crucial to maintain the stability and activity of this compound.
-
Powder: Store at -20°C for up to 3 years.[6]
-
Stock Solutions: Once prepared, aliquot the solution to avoid repeated freeze-thaw cycles.[7]
Troubleshooting Guide: Solubility Issues in Cell Culture Media
A common challenge when working with this compound is its limited solubility in aqueous solutions, including cell culture media. This can lead to compound precipitation and inaccurate experimental results.
Issue: My this compound is precipitating in the cell culture medium.
This is a frequent problem due to the hydrophobic nature of the compound. Here’s a step-by-step guide to address this:
1. Ensure you are using the correct solvent for your stock solution.
This compound is practically insoluble in water. Therefore, a high-concentration stock solution must be prepared in an organic solvent. The recommended solvents are Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
2. Be aware of the solubility limits in organic solvents.
There are varying reports on the solubility of this compound in DMSO. It is crucial to not exceed these limits when preparing your stock solution.
| Solvent | Reported Solubility |
| DMSO | ≤ 30 mg/mL[1] or 6.4 mg/mL (10.08 mM)[6] |
| Dimethylformamide | 12 mg/mL[1] |
Note: Due to the discrepancy in reported DMSO solubility, it is advisable to start with a lower concentration (e.g., 6.4 mg/mL) to ensure complete dissolution.
3. Use a proper dilution strategy.
Directly adding a highly concentrated stock solution to your aqueous cell culture medium can cause the compound to precipitate out of solution. To minimize this:
-
Serial Dilutions: Perform serial dilutions of your stock solution in the cell culture medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
4. Did you observe any precipitation when preparing the stock solution?
If you notice that this compound is not fully dissolving in the organic solvent:
-
Sonication: Gentle sonication can aid in the dissolution of the compound.[6]
-
Warming: Gently warm the solution (e.g., to 37°C) to increase solubility.
5. Consider the form of this compound you are using.
If you continue to face significant solubility issues, consider using the mesylate salt form of this compound, as it is reported to have better water solubility.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Calculate the required mass: The molecular weight of this compound (free base) is 539.1 g/mol . To prepare a 10 mM stock solution, you will need 5.391 mg of this compound per 1 mL of DMSO.
-
Weigh the compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of high-purity, sterile DMSO to the tube.
-
Dissolve: Vortex the solution until the compound is fully dissolved. If necessary, use a sonicator or warm the solution gently.
-
Store: Aliquot the stock solution into smaller volumes and store at -80°C.
Visualizations
Signaling Pathway
Caption: this compound inhibits ALK, blocking downstream pro-survival pathways.
Experimental Workflow
Caption: Workflow for preparing this compound for cell culture experiments.
Troubleshooting Logic
Caption: Troubleshooting logic for this compound precipitation issues.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. This compound mesylate salt (1022958-60-6 free base) | ALK | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing CEP-28122 Concentration for IC50 Determination
This technical support center is a resource for researchers, scientists, and drug development professionals utilizing CEP-28122 in their experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to ensure the generation of accurate and reproducible IC50 data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] Its primary mechanism of action is the inhibition of ALK's tyrosine kinase activity, which in turn blocks downstream signaling pathways crucial for cell growth and survival, such as the STAT3, Akt, and ERK1/2 pathways. Constitutive activation of ALK is a known driver in several cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][2]
Q2: What is the reported IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound is highly dependent on the experimental system. In enzymatic assays using recombinant ALK, the IC50 is reported to be approximately 1.9 nM.[3] In cell-based assays, the IC50 for inhibition of ALK phosphorylation is in the range of 20-30 nM for ALK-positive cell lines like Karpas-299 and Sup-M2.[1] The IC50 for growth inhibition in these cell lines is also in the nanomolar range.
Q3: What are the known off-targets for this compound?
While this compound is a highly selective ALK inhibitor, it has been shown to inhibit the FMS-like tyrosine kinase 4 (Flt4) with an IC50 of 46 nM in enzymatic assays. It is important to consider this off-target activity when interpreting experimental results, especially at higher concentrations of the inhibitor.
Q4: What is a recommended starting concentration range for IC50 determination in cell-based assays?
For ALK-positive cell lines, a starting concentration range of 1 nM to 3 µM is recommended for an initial dose-response curve.[1] This range should be sufficient to cover the expected IC50 for both phosphorylation and growth inhibition. For ALK-negative cell lines, this compound is expected to have minimal effect, and higher concentrations may be needed to observe any non-specific effects.[1]
Q5: How should I prepare and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is recommended to prepare high-concentration stock solutions (e.g., 10 mM) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, fresh dilutions should be made in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) and consistent across all wells to avoid solvent-induced toxicity.
Data Presentation
Table 1: Reported IC50 Values of this compound
| Assay Type | Target/Cell Line | IC50 Value (nM) | Reference |
| Enzymatic Assay | Recombinant ALK | 1.9 | [3] |
| Enzymatic Assay | Flt4 | 46 | |
| Cellular Phosphorylation Assay | Karpas-299 (ALK+) | 20 - 30 | [1] |
| Cellular Phosphorylation Assay | Sup-M2 (ALK+) | 20 - 30 | [1] |
| Growth Inhibition Assay | Karpas-299 (ALK+) | ~30 | [3] |
| Growth Inhibition Assay | Sup-M2 (ALK+) | Not specified | [1] |
| Growth Inhibition Assay | Toledo (ALK-) | > 3000 | [1] |
| Growth Inhibition Assay | HuT-102 (ALK-) | > 3000 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination (MTT Assay)
This protocol outlines the determination of the IC50 of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
DMSO
-
Appropriate cancer cell lines (e.g., Karpas-299 for ALK-positive, Toledo for ALK-negative)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment and recovery.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete medium from a DMSO stock. A common approach is to perform a 1:3 serial dilution to generate a range of concentrations (e.g., 3000, 1000, 333, 111, 37, 12, 4, 1.3 nM). Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting or using a plate shaker.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other values.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for ALK Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on ALK phosphorylation.
Materials:
-
This compound
-
ALK-positive cells (e.g., Sup-M2)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ALK, anti-total-ALK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed ALK-positive cells and treat with various concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for a short duration (e.g., 2-4 hours).
-
Cell Lysis and Protein Quantification: Wash cells with cold PBS and lyse them in lysis buffer. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ALK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
-
Stripping and Re-probing:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe the membrane with an antibody against total ALK to confirm equal ALK protein levels.
-
Re-probe with a loading control antibody (e.g., GAPDH) to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities for phospho-ALK and total ALK. Normalize the phospho-ALK signal to the total ALK signal for each treatment condition. Plot the normalized phospho-ALK levels against the this compound concentration to determine the IC50 for target inhibition.
Mandatory Visualization
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the 96-well plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. |
| IC50 value is significantly higher than expected | Compound degradation, inaccurate stock concentration, or low ALK expression in the cell line. | Prepare fresh dilutions of this compound for each experiment. Verify the concentration of your stock solution. Confirm ALK expression and phosphorylation in your cell line by Western blot. |
| No dose-response curve (flat line) | The concentration range is too low or too high. The cell line is not sensitive to the inhibitor (ALK-negative). | Test a wider range of concentrations. Use a known ALK-positive cell line as a positive control. |
| Inconsistent results across different experiments | Variation in cell passage number, different lots of media or serum, or inconsistent incubation times. | Use cells within a consistent and low passage number range. Test new lots of reagents before use in critical experiments. Ensure precise timing of all incubation steps. |
| High background in cell viability assays | Contamination of cell culture or reagents. | Maintain aseptic techniques. Regularly test for mycoplasma contamination. Use sterile, filtered reagents. |
| Unexpected toxicity in vehicle control wells | High concentration of DMSO. | Ensure the final DMSO concentration is below a toxic level (typically ≤ 0.1%) and is consistent across all wells, including the vehicle control. |
References
preventing CEP-28122 precipitation in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of CEP-28122 in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound solution precipitate when I dilute my DMSO stock in an aqueous buffer?
A1: This is a common issue for many small molecule kinase inhibitors, which are often hydrophobic (lipophilic) and have low aqueous solubility.[1] this compound is readily soluble in an organic solvent like DMSO, but when this concentrated stock is introduced into an aqueous buffer, the drastic change in solvent polarity causes the compound to "crash out" or precipitate.[1] The final DMSO concentration is often too low to keep the hydrophobic compound dissolved in the aqueous environment.[2]
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[3][4] One supplier notes a solubility of 6.4 mg/mL (10.08 mM) in DMSO, and sonication is recommended to aid dissolution.[3]
Q3: What is the maximum recommended final DMSO concentration in my cell-based assays?
A3: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in your aqueous medium should be kept as low as possible, typically below 0.5%.[5] Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxic effects.[4] It is crucial to always include a vehicle control with the identical final DMSO concentration in your experiments.[4]
Q4: How should I properly store this compound?
A4: Proper storage is critical to maintain the stability and activity of this compound. For the solid powder form, storage at -20°C for up to 3 years is recommended.[3] Once dissolved in a solvent like DMSO, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.[6] These stock solutions are stable for up to 6 months when stored at -80°C or for 1 month at -20°C.[6]
Q5: Is the mesylate salt form of this compound advantageous for solubility?
A5: Yes, the salt form of a compound, such as this compound mesylate, generally boasts enhanced water solubility and stability compared to the free base form.[7]
Troubleshooting Guide: Preventing this compound Precipitation
Issue: Immediate cloudiness or precipitate observed after adding this compound stock to my aqueous buffer.
This is the most common precipitation issue, occurring due to rapid solvent change. Here are several strategies to resolve it:
-
Solution 1: Perform a Stepwise Dilution. Instead of adding the high-concentration DMSO stock directly into the full volume of aqueous buffer, perform one or more intermediate dilutions in DMSO or a mixture of buffer and DMSO first.[5] A gradual reduction in the compound's concentration can help maintain its solubility.[8]
-
Solution 2: Optimize the Final DMSO Concentration. While needing to be low to avoid toxicity, a slightly higher (but still tolerated) final DMSO concentration might be necessary to keep the compound in solution.[5] You may need to determine the maximum DMSO concentration your specific cell line can tolerate.
-
Solution 3: Ensure Rapid and Thorough Mixing. Add the this compound stock solution dropwise into the vortex of the aqueous buffer while it is being gently stirred or vortexed.[5] This prevents localized high concentrations of the compound that are prone to precipitation.
-
Solution 4: Pre-warm the Aqueous Buffer. Gently warming your buffer or cell culture medium to 37°C before adding the inhibitor can sometimes improve the compound's solubility.[5]
Issue: The this compound solution was initially clear but developed a precipitate over time.
This delayed precipitation can be caused by several factors:
-
Possible Cause 1: Temperature Fluctuations. Changes in temperature during storage or use can affect the solubility of the compound, causing it to fall out of a supersaturated solution.
-
Solution: Store your prepared aqueous solutions at a constant, appropriate temperature and minimize the time they are outside of a controlled environment like an incubator.
-
-
Possible Cause 2: Compound Instability in Aqueous Solution. Some small molecules can degrade or lose stability in aqueous solutions over extended periods.[8]
-
Solution: It is best practice to prepare fresh working solutions of this compound in your aqueous buffer for each experiment and use them immediately.[8]
-
-
Possible Cause 3: Interaction with Buffer Components. Components within your buffer system could potentially interact with this compound, reducing its solubility over time.
-
Solution: If you suspect buffer interactions, you could test the solubility of this compound in simpler, alternative buffer systems, if your experimental design permits.
-
Issue: My experimental results are inconsistent or not reproducible.
Inconsistent results can be a direct consequence of compound precipitation.
-
Explanation: If this compound precipitates, its effective concentration in the solution will be lower and more variable than intended, leading to unreliable and non-reproducible data.[8]
-
Solution: Before starting your experiment, always visually inspect your final working solution for any signs of cloudiness or particulate matter. If any precipitation is visible, do not proceed. Prepare a fresh solution using the troubleshooting steps outlined above.
Summary of Quantitative Data and Handling Recommendations
| Parameter | Recommendation | Source(s) |
| Solubility in DMSO | 6.4 mg/mL (10.08 mM); Sonication is recommended. | [3] |
| Storage (Solid Form) | Powder: -20°C for up to 3 years. | [3] |
| Storage (in Solvent) | In solvent: -80°C for 6 months; -20°C for 1 month. | [6] |
| Final DMSO Concentration | Keep as low as possible, typically <0.5%. | [5] |
| Vehicle Control | Always include a control with the same final DMSO concentration. | [4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which is the first step for most experiments.
Materials:
-
This compound mesylate salt
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass or polypropylene (B1209903) vials
-
Vortex mixer
-
Sonicator (water bath)
Procedure:
-
Calculate Required Mass: Determine the mass of this compound mesylate salt needed to prepare your desired volume of a 10 mM stock solution (Molecular Weight: 635.17 g/mol ).
-
Weigh Compound: Carefully weigh the calculated amount of this compound powder and transfer it into a sterile vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.
-
Dissolve: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[1][3] Gentle warming to 37°C may also be applied, but ensure this does not affect the compound's stability.[1]
-
Storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[6] Store the aliquots at -80°C for long-term storage (up to 6 months).[6]
Protocol 2: Preparation of a 1 µM this compound Working Solution in Aqueous Buffer
This protocol details a stepwise dilution method to minimize precipitation when preparing a final working solution for a cell-based assay.
Materials:
-
10 mM this compound stock solution in DMSO
-
Anhydrous DMSO
-
Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilution: To minimize the volume of concentrated stock added to the final buffer, first prepare an intermediate dilution in DMSO. For example, create a 100 µM intermediate stock by diluting the 10 mM stock 1:100 in DMSO (e.g., 2 µL of 10 mM stock + 198 µL of DMSO).
-
Prepare Final Working Solution: While gently vortexing the pre-warmed aqueous buffer, add the required volume of the 100 µM intermediate stock to achieve the final 1 µM concentration. For example, add 10 µL of the 100 µM intermediate stock to 990 µL of buffer. This results in a final DMSO concentration of 0.1%.
-
Mix and Use Immediately: Gently mix the final working solution by inverting the tube or pipetting. Use the freshly prepared solution for your experiment without delay to prevent potential degradation or precipitation.[8]
Visualizations
Caption: Anaplastic Lymphoma Kinase (ALK) signaling pathway and the point of inhibition by this compound.
Caption: A decision tree for troubleshooting the precipitation of this compound in aqueous solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound mesylate salt (1022958-60-6 free base) | ALK | TargetMol [targetmol.com]
- 4. This compound - Chemietek [chemietek.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound mesylate salt - Creative Diagnostics [qbd.creative-diagnostics.com]
CEP-28122 stability and storage conditions
This technical support guide provides essential information on the stability and storage of CEP-28122, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The optimal storage conditions for this compound depend on whether it is in solid form or dissolved in a solvent. For long-term stability, it is crucial to adhere to the recommended temperatures and handle the compound as instructed.
Q2: How should I prepare stock solutions of this compound?
A2: To prepare a stock solution, it is recommended to use newly opened, anhydrous DMSO, as the compound's solubility can be affected by the hygroscopic nature of DMSO.[1] For dissolving the compound, ultrasonic treatment and warming may be necessary.[1] For in vivo experiments, a formulation such as 5% DMSO in combination with 30% PEG300 can be considered.[2]
Q3: Is the mesylate salt form of this compound different from the free base?
A3: While both the salt and free base forms of this compound exhibit comparable biological activity at equivalent molar concentrations, the mesylate salt form generally offers enhanced water solubility and stability.[3]
Q4: How can I prevent degradation of my this compound stock solution?
A4: To prevent degradation, it is critical to store the stock solution at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to product inactivation.[1] It is also advised to use the solution soon after preparation and not to store it for extended periods.[4]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Solid (Powder) | -20°C | Up to 3 years | |
| 4°C | Not specified | Store sealed and away from moisture.[1] | |
| In Solvent (DMSO) | -80°C | Up to 6 months - 1 year | Recommended for long-term storage.[1][2] |
| -20°C | Up to 1 month | Suitable for short-term storage.[1] |
Table 2: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | Up to 30 mg/mL | Sonication and warming may be required. Use of newly opened DMSO is recommended.[1][5] |
| DMF | Up to 12 mg/mL | |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL |
Experimental Protocols
Protocol for Assessing Cellular ALK Phosphorylation Inhibition
This protocol is adapted from studies demonstrating the in vitro activity of this compound.[1]
-
Cell Culture: Culture ALK-positive cancer cell lines (e.g., Karpas-299, Sup-M2) in appropriate media and conditions.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 3-3000 nM) for a specified duration (e.g., 2-48 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the total protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated ALK (p-ALK) and total ALK.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for p-ALK and total ALK. Normalize the p-ALK signal to the total ALK signal to determine the extent of inhibition.
Mandatory Visualizations
Caption: ALK signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for using this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reduced or no compound activity | 1. Improper storage of stock solution. | 1. Ensure stock solutions are stored at -80°C and aliquoted to avoid freeze-thaw cycles. Prepare fresh stock solutions if degradation is suspected. |
| 2. Compound degradation. | 2. Use a fresh vial of the compound. Verify the age and storage history of the current stock. | |
| 3. Incorrect concentration calculation. | 3. Double-check all calculations for preparing stock and working solutions. | |
| Precipitation of compound in cell culture media | 1. Poor solubility in aqueous media. | 1. Ensure the final concentration of DMSO in the cell culture media is low (typically <0.5%) and does not affect cell viability. Perform a vehicle control experiment. |
| 2. High final concentration of the compound. | 2. Test a range of concentrations to determine the solubility limit in your specific experimental setup. | |
| Inconsistent results between experiments | 1. Variability in stock solution preparation. | 1. Use a consistent protocol for dissolving the compound, including the source and age of the DMSO. |
| 2. Repeated freeze-thaw cycles of stock solution. | 2. Always use a fresh aliquot for each experiment. |
References
CEP-28122 off-target effects in cancer cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of CEP-28122 in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a highly potent and selective, orally active inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] It has an IC50 of 1.9 ± 0.5 nmol/L for recombinant ALK kinase activity.[1]
Q2: Does this compound have known off-target effects?
A2: Yes, while this compound is highly selective for ALK, it has been shown to inhibit other kinases at higher concentrations. The kinase selectivity of this compound was evaluated against a panel of 259 protein kinases. For kinases that were inhibited by 90% or more at a 1 µmol/L concentration, IC50 values were determined.[1]
Q3: What are the most significant off-target kinases inhibited by this compound?
A3: Based on preclinical studies, the most potent off-target activities of this compound are against the RSK (Ribosomal S6 Kinase) family members RSK2, RSK3, and RSK4, with IC50 values ranging from 7 to 19 nmol/L. It also inhibits FLT4 (VEGFR3) with an IC50 of 46 ± 10 nmol/L.
Q4: What are the potential cellular consequences of inhibiting the identified off-target kinases?
A4: Inhibition of RSK kinases can impact cell proliferation, survival, and motility. Off-target inhibition of FLT4 (VEGFR3), a receptor tyrosine kinase involved in lymphangiogenesis, could potentially lead to effects on the tumor microenvironment.
Q5: How can I differentiate between on-target (ALK) and off-target effects in my experiments?
A5: To distinguish between on-target and off-target effects, it is recommended to use multiple ALK-positive and ALK-negative cell lines in your experiments. Additionally, performing dose-response studies can help, as off-target effects are typically observed at higher concentrations of the inhibitor. Rescue experiments, where a downstream effector of ALK is expressed, can also help confirm on-target activity.
Troubleshooting Guides
Issue 1: Unexpected cytotoxicity observed in ALK-negative cancer cell lines.
-
Possible Cause: This may be due to off-target inhibition of other essential kinases. At higher concentrations, this compound can inhibit kinases like RSK2, RSK3, and RSK4, which are involved in cell survival pathways.
-
Troubleshooting Steps:
-
Confirm ALK status: Ensure the cell lines you are using are indeed ALK-negative by Western blot or qPCR.
-
Titrate this compound concentration: Perform a dose-response curve to determine the IC50 in your ALK-negative cell lines. Compare this to the IC50 in your ALK-positive lines. A significant rightward shift in the IC50 for ALK-negative lines would suggest on-target specificity.
-
Analyze downstream signaling: Investigate the phosphorylation status of known downstream effectors of the suspected off-target kinases (e.g., substrates of RSK) to see if they are inhibited at the concentrations causing cytotoxicity.
-
Issue 2: Discrepancy between enzymatic and cellular IC50 values.
-
Possible Cause: Differences in cell permeability, drug efflux pumps, or the complexity of intracellular signaling pathways can lead to a higher concentration of this compound being required to inhibit ALK in a cellular context compared to a purified enzyme assay.
-
Troubleshooting Steps:
-
Verify cellular ALK inhibition: Perform a Western blot to measure the phosphorylation of ALK at its activating tyrosine residues in response to a range of this compound concentrations. The cellular IC50 for ALK phosphorylation should be closer to the enzymatic IC50.
-
Assess drug efflux: Use inhibitors of common drug efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if this potentiates the effect of this compound.
-
Issue 3: Development of resistance to this compound in long-term cultures.
-
Possible Cause: Resistance can arise from mutations in the ALK kinase domain that prevent drug binding or through the activation of bypass signaling pathways that are independent of ALK. Off-target effects could potentially contribute to the selection of resistant clones.
-
Troubleshooting Steps:
-
Sequence the ALK kinase domain: Identify potential resistance mutations in your resistant cell lines.
-
Perform a phosphoproteomic screen: Compare the phosphoproteomes of sensitive and resistant cells treated with this compound to identify upregulated signaling pathways that could be compensating for ALK inhibition.
-
Investigate the role of off-target kinases: Determine if the expression or activity of known off-target kinases, such as the RSK family, is altered in the resistant cells.
-
Quantitative Data
Table 1: In Vitro Inhibitory Potency of this compound against On-Target and Key Off-Target Kinases
| Kinase Target | IC50 (nmol/L) |
| ALK | 1.9 ± 0.5 |
| RSK2 | 7 |
| RSK3 | 19 |
| RSK4 | 12 |
| FLT4 (VEGFR3) | 46 ± 10 |
Experimental Protocols
1. Time-Resolved Fluorescence (TRF)-Based Kinase Assay
-
Principle: This assay measures the inhibition of kinase activity by quantifying the phosphorylation of a substrate using time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Methodology:
-
Recombinant kinase (e.g., ALK) is incubated with a biotinylated peptide substrate and ATP in a kinase reaction buffer.
-
The reaction is initiated in the presence of varying concentrations of this compound or a vehicle control (DMSO).
-
After incubation, the reaction is stopped by the addition of a solution containing a europium-labeled anti-phospho-specific antibody and streptavidin-allophycocyanin (APC).
-
If the substrate is phosphorylated, the europium-labeled antibody binds, bringing it in close proximity to the streptavidin-APC bound to the biotinylated peptide, resulting in a FRET signal.
-
The TR-FRET signal is measured using a plate reader with appropriate excitation and emission wavelengths.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cellular ALK Phosphorylation Assay (Western Blot)
-
Principle: This assay determines the ability of this compound to inhibit the autophosphorylation of ALK in a cellular context.
-
Methodology:
-
ALK-positive cancer cells are seeded in culture plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or a vehicle control for a specified time (e.g., 2 hours).
-
Following treatment, cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Protein concentration in the lysates is determined using a standard protein assay (e.g., BCA).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ALK (e.g., anti-phospho-ALK Tyr1604).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
The membrane is then stripped and re-probed with an antibody for total ALK as a loading control.
-
3. Cell Viability Assay (e.g., MTS Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Methodology:
-
Cells are seeded in 96-well plates and treated with a range of concentrations of this compound.
-
After a set incubation period (e.g., 72 hours), a solution containing a tetrazolium compound (MTS) and an electron coupling reagent (PES) is added to each well.
-
Metabolically active cells reduce the MTS into a soluble formazan (B1609692) product.
-
The absorbance of the formazan product is measured at 490 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.
-
Visualizations
Caption: Simplified ALK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Logical relationship between on-target and off-target effects of this compound.
References
troubleshooting inconsistent results with CEP-28122
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing CEP-28122 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3][4][5] It functions by blocking the tyrosine phosphorylation of ALK, which is often constitutively activated in various cancers due to genetic alterations like chromosomal translocations, point mutations, or gene amplification.[3][4]
Q2: What are the downstream effects of ALK inhibition by this compound?
Inhibition of ALK by this compound leads to the suppression of phosphorylation of its downstream effectors.[1] Key signaling proteins affected include Stat-3, Akt, and ERK1/2.[1][6] This disruption of signaling pathways ultimately leads to growth inhibition and cytotoxicity in ALK-positive cancer cells.[1][3]
Q3: What is the difference between this compound free base and its salt forms (e.g., mesylate salt)?
Both the free base and salt forms of this compound exhibit comparable biological activity at equivalent molar concentrations.[2] However, the salt forms, such as the mesylate salt, generally offer enhanced water solubility and stability, which can be advantageous for certain experimental setups.[2] For in vivo experiments, both the free base and the mesylate-HCl salt have been used.[7]
Q4: In which cancer models has this compound shown efficacy?
This compound has demonstrated antitumor activity in experimental models of ALK-positive human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1][3][4] It has shown to be effective in both cell culture and tumor xenograft models in mice.[3][4]
Troubleshooting Guide
Issue 1: Inconsistent Inhibition of ALK Phosphorylation
You may observe variable results in your Western blot or ELISA assays for phospho-ALK levels after treatment with this compound.
| Potential Cause | Recommended Solution |
| Compound Instability: this compound solution may have degraded. | Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C. |
| Suboptimal Incubation Time: The 2-hour incubation timepoint may not be optimal for your specific cell line or experimental conditions. | Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 6 hours) to determine the optimal incubation time for observing maximal inhibition of ALK phosphorylation in your cell line. A 2-hour treatment has been shown to be effective in Sup-M2 cells.[1] |
| Cellular ATP Competition: High intracellular ATP concentrations can compete with ATP-competitive inhibitors like this compound. | Ensure consistent cell densities and growth phases across experiments, as these can influence intracellular ATP levels. Serum starvation prior to treatment can sometimes help synchronize cells and reduce variability. |
| Incorrect Dosage in Animal Models: Inconsistent oral gavage or animal-to-animal variability in absorption. | For in vivo studies, ensure accurate oral gavage technique. A single oral dose of 30 mg/kg has been shown to cause over 90% target inhibition for more than 12 hours.[4] Consider using a formulation that enhances bioavailability and ensure consistent administration. |
Issue 2: Variable Cell Viability/Cytotoxicity Results
You are observing inconsistent results in your cell viability assays (e.g., MTT, CellTiter-Glo) after treating ALK-positive cells with this compound.
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density: Variations in the initial number of cells seeded can lead to significant differences in final viability readouts. | Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. Allow cells to adhere and stabilize for 24 hours before adding the compound. |
| Edge Effects in Multi-well Plates: Wells on the periphery of the plate are prone to evaporation, which can concentrate the compound and affect cell growth. | Avoid using the outer wells of your multi-well plates for experimental samples. Fill these wells with sterile PBS or media to create a humidity barrier. |
| Variability in Treatment Duration: Inconsistent incubation times with this compound will lead to variable outcomes. | Use a multichannel pipette for adding the compound to minimize timing differences between wells. A 48-hour treatment has been shown to induce concentration-dependent growth inhibition.[1] |
| Cell Line Integrity: The ALK-positive status of your cell line may have drifted over multiple passages. | Regularly verify the expression and phosphorylation status of ALK in your cell line using Western blot. Consider performing STR profiling to authenticate your cell line. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 (recombinant ALK kinase) | 1.9 nM | In vitro kinase assay | [1][5] |
| Effective Concentration (Cell Culture) | 3-3000 nM | Concentration-dependent growth inhibition in Karpas-299 and Sup-M2 cells (48h) | [1] |
| Effective Concentration (Signaling) | 30-1000 nM | Suppression of downstream effector phosphorylation in Sup-M2 cells (2h) | [1] |
| Effective Dose (in vivo) | 3-30 mg/kg (oral, twice daily) | Dose-dependent antitumor activity in Sup-M2 xenografts in SCID mice | [1][3] |
| Sustained Tumor Regression Dose (in vivo) | 55-100 mg/kg (oral, twice daily) | Complete tumor regression in Sup-M2 xenografts with no reemergence post-treatment | [7] |
Experimental Protocols
Protocol: In Vitro Inhibition of ALK Phosphorylation in Cell Culture
This protocol describes a general method for assessing the inhibition of ALK phosphorylation in ALK-positive cancer cell lines (e.g., Sup-M2) using Western blotting.
-
Cell Seeding: Seed ALK-positive cells (e.g., Sup-M2) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment. Culture in appropriate media and conditions.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this, create a series of dilutions in culture media to achieve final concentrations ranging from 3 nM to 1000 nM. Include a vehicle control (DMSO only).
-
Cell Treatment: Aspirate the old media from the cells and replace it with the media containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for 2 hours at 37°C in a CO2 incubator. This duration has been shown to be effective for inhibiting downstream signaling.[1]
-
Cell Lysis: After incubation, place the plates on ice, aspirate the media, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to each well.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
-
Western Blotting: Normalize the protein samples to the same concentration. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and then probe with primary antibodies against phospho-ALK, total ALK, phospho-Stat3, total Stat3, phospho-Akt, total Akt, phospho-ERK1/2, and total ERK1/2. Use a loading control like GAPDH or β-actin.
-
Detection: After incubation with appropriate secondary antibodies, visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities to determine the degree of inhibition of phosphorylation at each concentration of this compound relative to the vehicle control.
Visualizations
Caption: ALK signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
minimizing cytotoxicity of DMSO in CEP-28122 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize dimethyl sulfoxide (B87167) (DMSO) cytotoxicity in experiments involving the anaplastic lymphoma kinase (ALK) inhibitor, CEP-28122.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is DMSO necessary for its use in cell culture?
A1: this compound is a potent, selective, and orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2][3] It is used in cancer research to study ALK-positive malignancies such as anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[2][4] Like many small molecule inhibitors, this compound is hydrophobic and has low solubility in aqueous solutions like cell culture media. DMSO is a common aprotic solvent used to dissolve such compounds for in vitro experiments, making it possible to achieve the desired concentrations in the culture medium.[3][5]
Q2: What is the maximum recommended concentration of DMSO for cell culture experiments?
A2: The toxic concentration of DMSO is highly dependent on the cell line and the duration of exposure.[6][7] However, a general consensus from multiple studies provides the following guidelines:
-
< 0.1% (v/v): Widely considered safe for most cell lines with no observable toxic effects.[6][8][9]
-
0.1% - 0.5% (v/v): Generally well-tolerated by many mammalian cell lines, though some sensitive cells may show reduced proliferation.[8][9][10]
-
> 0.5% (v/v): The risk of cytotoxicity increases significantly. Concentrations of 1% or higher have reported toxic effects, and levels above 1.25% can cause significant cell death.[6][9][10]
It is crucial to determine the specific tolerance of your cell line by performing a DMSO dose-response experiment.[6]
Q3: How can I identify DMSO-induced cytotoxicity in my cell cultures?
A3: DMSO-induced cytotoxicity can manifest in several ways. Visually, you may observe morphological changes under a microscope, such as cell rounding, shrinkage, detachment from the culture plate, or the appearance of cellular debris. Quantitatively, cytotoxicity can be measured through various assays that assess cell viability, proliferation, or membrane integrity. A significant decrease in cell viability in your vehicle control (cells treated with DMSO alone) compared to untreated cells is a clear indicator of solvent toxicity.[11]
Q4: Is a vehicle control necessary, and what should it contain?
A4: Yes, a vehicle control is absolutely essential. This control group should consist of cells treated with the same final concentration of DMSO as the highest concentration used to deliver this compound.[6][12] This allows you to distinguish the cytotoxic effects of the drug from the effects of the solvent, ensuring that any observed cell death in your experimental group is due to the activity of this compound and not the DMSO.[13]
Q5: Are there any alternative solvents to DMSO for this compound?
A5: While DMSO is the most common solvent, alternatives exist for compounds with poor solubility. Other solvents used in cell culture include ethanol (B145695), polyethylene (B3416737) glycol (PEG), and dimethylformamide (DMF).[14][15] Additionally, newer, less toxic solvents like Cyrene™, a bio-based alternative, and zwitterionic liquids (ZILs) are being explored.[16][17][18] However, if you switch solvents, you must perform a new set of validation experiments to determine the non-toxic concentration of the new solvent for your specific cell line. For this compound specifically, its mesylate salt form is noted to have enhanced water solubility and stability, which might allow for lower DMSO concentrations.[19]
Data Presentation: DMSO Concentration Guidelines
The following table summarizes recommended DMSO concentrations for in vitro cell culture experiments based on published data.
| Final DMSO Concentration (v/v) | Expected Effect on Cells | Recommendations & Considerations | Citations |
| ≤ 0.1% | Generally Safe / Non-toxic | Optimal for most experiments, especially for sensitive cell lines or long-term exposure. Recommended when assessing subtle effects like gene expression. | [6][8][9] |
| 0.1% - 0.5% | Tolerated by Many Cell Lines | May cause minimal effects in robust cell lines. A vehicle control is critical. A DMSO dose-response curve is highly recommended to confirm safety in your specific model. | [7][8][9][20] |
| 0.6% - 1.0% | Potential for Cytotoxicity | Increased risk of off-target effects and cell stress. Some robust cell lines may tolerate this range, but it is not ideal. | [6][10] |
| > 1.0% | Significant Cytotoxicity Expected | Not recommended for most applications. Likely to cause cell cycle arrest, cell death, and confound experimental results. | [10][21] |
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments that may be related to DMSO cytotoxicity.
| Problem Observed | Potential Cause Related to DMSO | Recommended Solution |
| High cytotoxicity in vehicle control (>10-15% cell death) | The final DMSO concentration is too high for the specific cell line being used. | Perform a DMSO dose-response curve to determine the maximum non-toxic concentration (See Protocol below). Reduce the final DMSO concentration in all experimental conditions to below this threshold, ideally ≤ 0.5%.[8] |
| Cell line is particularly sensitive to DMSO. | Consider using an alternative, less toxic solvent.[16][18] Ensure you are using healthy, low-passage number cells. | |
| This compound appears less potent than expected | High DMSO concentration is masking the specific effect of the drug by inducing general stress and cytotoxicity. | Lower the DMSO concentration to a non-toxic level (e.g., ≤ 0.1%) to ensure the observed effects are specific to ALK inhibition. |
| The stock solution of this compound in DMSO has degraded. | Prepare fresh stock solutions. Aliquot stock solutions and store at -80°C to avoid repeated freeze-thaw cycles.[1] | |
| Inconsistent or irreproducible results between experiments | Pipetting errors leading to variations in the final DMSO concentration. | Prepare a master mix of medium containing the final DMSO concentration for the vehicle control to ensure consistency across wells. Use calibrated pipettes. |
| The health of the cells varies between experiments, affecting their sensitivity to DMSO. | Standardize cell culture conditions, including seeding density, passage number, and growth phase.[22] | |
| Precipitate forms when adding this compound stock to media | The compound's solubility limit has been exceeded during dilution. | To improve solubility, try adding the small volume of 100% DMSO stock solution to the culture medium drop-by-drop while gently vortexing or swirling the tube.[8] |
Mandatory Visualizations
Logical Workflow for Troubleshooting Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity.
This compound Signaling Pathway and Potential DMSO Interference
Caption: ALK signaling and potential off-target effects of DMSO.
Experimental Protocols
Protocol: Determining the Maximum Non-Toxic DMSO Concentration
This protocol describes how to perform a dose-response experiment to identify the highest concentration of DMSO that does not significantly impact cell viability for a specific cell line.
Materials:
-
The cell line of interest in logarithmic growth phase
-
Complete cell culture medium
-
Sterile, cell culture-grade DMSO
-
96-well clear-bottom, black- or white-walled tissue culture plates
-
A cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®, or an LDH release assay kit)
-
Multichannel pipette
-
Plate reader (absorbance, fluorescence, or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at the optimal density for a 48-72 hour experiment (this should be determined beforehand to ensure cells remain in the exponential growth phase).
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.
-
-
Preparation of DMSO Dilutions:
-
Prepare a 2X working stock of the highest DMSO concentration to be tested (e.g., for a final concentration of 2%, prepare a 4% stock in complete culture medium).
-
Perform serial dilutions in complete culture medium to prepare 2X stocks for each desired final concentration. A suggested range is: 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0% (medium only).
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Add an equal volume of the 2X DMSO dilutions to the appropriate wells. For example, add 100 µL of 2X solution to wells already containing 100 µL of medium, or replace 100 µL of old medium with 100 µL of the 1X final concentration.
-
Include at least two control groups, each in triplicate or quadruplicate:
-
Untreated Control: Cells in medium only (0% DMSO).
-
Blank Control: Wells with medium but no cells, to measure background signal.
-
-
-
Incubation:
-
Incubate the plate for a duration that matches your planned this compound experiments (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment:
-
After the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
For example, if using an MTT assay, you would add the MTT reagent, incubate, add solubilization solution, and then read the absorbance.[23]
-
-
Data Analysis:
-
Subtract the average background reading from all other readings.
-
Normalize the data by expressing the viability of DMSO-treated cells as a percentage of the untreated control cells (set to 100% viability).
-
Plot percent viability versus DMSO concentration. The maximum non-toxic concentration is the highest concentration that results in >90% cell viability. A cytotoxicity threshold is often defined as a reduction in cell viability of more than 30%.[7]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound mesylate salt (1022958-60-6 free base) | ALK | TargetMol [targetmol.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. researchgate.net [researchgate.net]
- 10. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Reddit - The heart of the internet [reddit.com]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 21. elib.bsu.by [elib.bsu.by]
- 22. researchgate.net [researchgate.net]
- 23. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
CEP-28122 degradation in long-term experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CEP-28122 in long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound.[1][2] For long-term storage, the solid powder form should be stored at -20°C for up to three years.[1][2] Stock solutions prepared in a solvent like DMSO can be stored at -80°C for up to one year.[1] For shorter-term storage of stock solutions, they are stable for up to six months at -80°C or for one month at -20°C when sealed and protected from moisture.[3] It is highly recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[3]
Q2: My experimental results with this compound are inconsistent. What could be the cause?
A2: Inconsistent results can arise from several factors. One common reason is the degradation of this compound in your experimental setup. It is advisable to prepare fresh dilutions from a stable, frozen stock for each experiment. Another factor could be the final concentration of the solvent (e.g., DMSO) in your cell culture medium, which should ideally be kept below 0.5% to prevent solvent-induced artifacts. Variations in cell culture conditions, such as cell passage number or serum batch, can also contribute to variability.
Q3: I am observing a decrease in the inhibitory effect of this compound over several days in my long-term cell culture experiment. What is happening?
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK) with an IC50 of 1.9 nM.[3][4] By inhibiting ALK, it blocks the phosphorylation of downstream signaling proteins, thereby suppressing key pathways involved in cell proliferation and survival, such as the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[5] This targeted inhibition leads to dose-dependent antitumor activity in ALK-positive cancer models.[3][5]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound upon dilution in aqueous buffer or media | The aqueous solubility of the compound has been exceeded. | - Ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (<0.5%).- Prepare intermediate dilutions in your assay medium rather than a large single dilution step.- Gentle vortexing or sonication after dilution can help in solubilization. |
| Loss of this compound activity in long-term experiments | Degradation of the compound in the experimental conditions (e.g., 37°C in culture media). | - Replenish the media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).- Perform a stability study to determine the degradation rate of this compound in your specific experimental setup (see protocol below). |
| High background or off-target effects | The concentration of this compound used may be too high, leading to non-specific interactions. | - Perform a dose-response experiment to determine the optimal concentration that provides maximal target inhibition with minimal off-target effects.- Include appropriate controls, such as a vehicle-only control and a positive control inhibitor if available. |
| Inconsistent cell viability or growth inhibition results | Variability in cell health, seeding density, or reagent quality. | - Standardize your cell culture procedures, including cell passage number and seeding density.- Regularly test for mycoplasma contamination.- Ensure all reagents are within their expiry date and stored correctly. |
Data Presentation
Table 1: Recommended Storage Conditions and Stability of this compound
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | 3 years | [1][2] |
| In Solvent (Stock Solution) | -80°C | 1 year | [1] |
| In Solvent (Stock Solution) | -80°C | 6 months | [3] |
| In Solvent (Stock Solution) | -20°C | 1 month | [3] |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Your specific cell culture medium (with and without serum)
-
Sterile microcentrifuge tubes or a 24-well plate
-
Incubator at 37°C with 5% CO₂
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure:
-
Preparation of Working Solution: Prepare a working solution of this compound in your cell culture medium (e.g., 10 µM). Prepare separate solutions for media with and without serum to assess the effect of serum proteins on stability.
-
Incubation: Aliquot the working solutions into sterile tubes or wells of a plate. Place them in a 37°C incubator.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove an aliquot from each condition. The t=0 sample should be collected immediately after preparation.
-
Sample Storage: Immediately freeze the collected aliquots at -80°C until analysis to prevent further degradation.
-
Analysis: Analyze the concentration of the parent this compound compound in each sample using a validated HPLC or LC-MS method.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. This will provide a degradation profile of the compound under your experimental conditions.
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound in cell culture medium.
References
interpreting unexpected phenotypes with CEP-28122
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CEP-28122, a potent and selective inhibitor of anaplastic lymphoma kinase (ALK). While this compound has a well-defined mechanism of action, unexpected experimental results can arise. This guide is designed to help you interpret and troubleshoot these potential discrepancies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a highly potent and selective, orally active inhibitor of anaplastic lymphoma kinase (ALK).[1][2][3] It functions by inhibiting the kinase activity of ALK, which in turn blocks the phosphorylation of ALK and its downstream signaling substrates.[2][4] This disruption of ALK signaling leads to growth inhibition and cytotoxicity in cancer cells that are dependent on ALK activity.[2][5]
Q2: In which cancer types has this compound shown preclinical efficacy?
This compound has demonstrated significant antitumor activity in preclinical models of various ALK-positive human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[2][4]
Q3: What are the key downstream signaling pathways affected by this compound?
Inhibition of ALK by this compound leads to the suppression of phosphorylation of key downstream effectors. These include proteins in the STAT3, AKT, and ERK1/2 signaling pathways.[5]
Troubleshooting Unexpected Phenotypes
Issue 1: Suboptimal or No Inhibition of Cell Growth in ALK-Positive Cancer Cell Lines
You are treating a known ALK-positive cell line (e.g., Karpas-299, Sup-M2) with this compound, but you are not observing the expected dose-dependent decrease in cell viability or proliferation.
Possible Causes and Troubleshooting Steps:
-
Incorrect Drug Concentration:
-
Verify Calculations: Double-check all calculations for preparing stock solutions and working concentrations.
-
Consult IC50 Values: Ensure that the concentration range you are using is appropriate for your cell line. The IC50 for ALK kinase activity is approximately 1.9 nM.[5][6] However, cellular IC50 values for growth inhibition are typically higher. For instance, in Karpas-299 and Sup-M2 cells, growth inhibition is observed in the nanomolar range (3-3000 nM).[5]
-
Perform a Dose-Response Curve: If you haven't already, conduct a dose-response experiment with a wide range of concentrations to determine the empirical IC50 for your specific cell line and assay conditions.
-
-
Compound Instability:
-
Proper Storage: this compound should be stored under the recommended conditions as stated on the certificate of analysis. Improper storage can lead to degradation.
-
Fresh Preparations: Prepare fresh dilutions of the compound from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Cell Line Integrity:
-
Authentication: Verify the identity of your cell line through short tandem repeat (STR) profiling to ensure it has not been misidentified or cross-contaminated.
-
Passage Number: Use cells at a low passage number. High passage numbers can lead to genetic drift and altered phenotypes, potentially affecting their sensitivity to the inhibitor.
-
Mycoplasma Contamination: Test your cells for mycoplasma contamination, which can significantly alter cellular responses.
-
-
Experimental Protocol Issues:
-
Assay Duration: Ensure the treatment duration is sufficient for the compound to exert its effect. For growth inhibition assays, a 48-hour treatment is a common starting point.[5]
-
Seeding Density: Optimize the initial cell seeding density. If cells are too confluent, contact inhibition may mask the antiproliferative effects of the drug.
-
Issue 2: Incomplete Inhibition of Downstream Signaling Pathways
You are observing persistent phosphorylation of downstream targets like STAT3, AKT, or ERK1/2 via Western blot, even at high concentrations of this compound.
Possible Causes and Troubleshooting Steps:
-
Activation of Alternative Signaling Pathways:
-
Cancer cells can develop resistance by activating bypass signaling pathways that compensate for the inhibition of ALK.
-
Investigate Other Receptor Tyrosine Kinases (RTKs): Perform a phospho-RTK array to screen for the activation of other kinases that could be driving downstream signaling.
-
Literature Review: Search for literature on resistance mechanisms in your specific cell line or cancer type.
-
-
Insufficient Treatment Duration:
-
The kinetics of dephosphorylation can vary for different downstream targets. A 2-hour treatment has been shown to be effective for suppressing phosphorylation of STAT3, AKT, and ERK1/2 in Sup-M2 cells.[5]
-
Time-Course Experiment: Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8 hours) to determine the optimal treatment duration for observing maximal dephosphorylation of your target of interest.
-
-
Technical Issues with Western Blotting:
-
Antibody Specificity: Ensure that your primary antibodies are specific for the phosphorylated form of the protein of interest.
-
Loading Controls: Use reliable loading controls to ensure equal protein loading across all lanes.
-
Positive and Negative Controls: Include appropriate positive (e.g., untreated ALK-positive cells) and negative (e.g., ALK-negative cells) controls.
-
Quantitative Data Summary
| Parameter | Value | Cell Lines/System | Reference |
| IC50 (ALK Kinase Activity) | 1.9 nM | Recombinant ALK | [5][6] |
| Growth Inhibition (Concentration Range) | 3 - 3000 nM | Karpas-299, Sup-M2 | [5] |
| Inhibition of Downstream Signaling (Concentration Range) | 30 - 1000 nM | Sup-M2 | [5] |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours to allow for the conversion of the reagent into a colored formazan (B1609692) product.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus drug concentration to determine the IC50 value.
Western Blotting for Phosphorylated Proteins
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of your proteins of interest (e.g., p-ALK, ALK, p-STAT3, STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Intended mechanism of action of this compound on the ALK signaling pathway.
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
how to determine optimal CEP-28122 treatment time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with CEP-28122, a potent and selective anaplastic lymphoma kinase (ALK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a highly potent and selective, orally bioavailable inhibitor of Anaplastic Lymphoma Kinase (ALK).[1][2] It functions by dampening the phosphorylation of ALK and its substrates, which in turn triggers cytotoxicity or growth inhibition in cancer cells where ALK is constitutively activated.[1] Constitutive activation of ALK can occur due to point mutations, gene amplification, or chromosomal translocations.[1] this compound has demonstrated the ability to block ALK tyrosine phosphorylation in tumor xenografts in mice.[1]
Q2: What is the IC50 of this compound?
A2: The IC50 of this compound for recombinant ALK kinase activity is approximately 1.9 nM.[2][3][4][5]
Q3: What are the primary downstream signaling pathways affected by this compound?
A3: Treatment with this compound leads to a significant suppression of the phosphorylation of downstream effectors of ALK. Key signaling pathways affected include those mediated by Stat-3, Akt, and ERK1/2.[3]
Troubleshooting and Experimental Guides
Determining Optimal this compound Treatment Time
Determining the optimal treatment time for this compound is crucial for achieving the desired experimental outcome, whether it's assessing downstream signaling, cell viability, or other cellular responses. The ideal duration of treatment can vary depending on the cell type, the concentration of this compound, and the specific endpoint being measured.
Initial Troubleshooting Steps:
-
Confirm ALK status of your cells: this compound is most effective in cell lines with activated ALK. Verify the ALK status (e.g., NPM-ALK, EML4-ALK) of your cell line through literature search, western blot for phosphorylated ALK, or genetic analysis.
-
Ensure proper drug preparation and storage: this compound is typically dissolved in DMSO.[5] Prepare aliquots to avoid repeated freeze-thaw cycles. Refer to the manufacturer's instructions for optimal storage conditions.
Experimental Workflow for Determining Optimal Treatment Time:
Detailed Experimental Protocols
1. Time-Course for Inhibition of ALK Phosphorylation (Short-Term Endpoint)
This experiment aims to determine the minimum time required for this compound to inhibit ALK phosphorylation.
-
Methodology:
-
Cell Seeding: Plate ALK-positive cells (e.g., Karpas-299, Sup-M2, NCI-H2228) at a density that will result in 70-80% confluency at the time of lysis.
-
Treatment: Treat cells with a fixed, effective concentration of this compound (e.g., 100 nM).
-
Time Points: Lyse cells at various time points post-treatment (e.g., 0, 0.5, 1, 2, 4, 6, 12, and 24 hours).
-
Lysis and Protein Quantification: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
Western Blotting: Perform SDS-PAGE and western blotting for phospho-ALK (Tyr1604) and total ALK. Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Expected Outcome: A significant decrease in phospho-ALK levels should be observable within a few hours of treatment.[3] A 2-hour treatment has been shown to cause substantial suppression of downstream effector phosphorylation.[3] In vivo, a single 30 mg/kg oral dose led to over 90% inhibition of ALK phosphorylation for more than 12 hours.[6][7]
2. Cell Viability/Cytotoxicity Assay (Long-Term Endpoint)
This experiment determines the effect of treatment duration on cell viability and helps establish an optimal time for assessing the cytotoxic or growth-inhibitory effects of this compound.
-
Methodology:
-
Cell Seeding: Seed ALK-positive cells in 96-well plates at a density appropriate for the duration of the assay.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 1 nM to 1 µM).
-
Time Points: Perform the viability assay at different time points (e.g., 24, 48, and 72 hours) post-treatment.
-
Viability Assay: Use a standard viability assay such as MTT, WST-1, or CellTiter-Glo®.
-
Data Analysis: Calculate the percentage of viable cells relative to a vehicle-treated control (e.g., DMSO) for each concentration and time point. Plot dose-response curves to determine the IC50 at each time point.
-
-
Expected Outcome: this compound induces concentration-dependent growth inhibition.[1][3] A 48-hour treatment has been shown to be effective for determining concentration-dependent growth inhibition in Karpas-299 and Sup-M2 cells.[3]
Quantitative Data Summary
| Cell Line | Assay Type | Treatment Duration | Effective Concentration/Dose | Observed Effect | Reference |
| Karpas-299 | Growth Inhibition | 48 hours | IC50 of 20 nM | Concentration-dependent growth inhibition | [2][3] |
| Sup-M2 | Growth Inhibition | 48 hours | 3-3000 nM | Concentration-dependent growth inhibition and caspase 3/7 activation | [3] |
| Sup-M2 | Downstream Signaling | 2 hours | 30-1000 nM | Substantial suppression of p-Stat3, p-Akt, and p-ERK1/2 | [3] |
| NCI-H2228, NCI-H3122, NB-1 | ALK Phosphorylation | Not specified | Not specified | Blocked EML4-ALK and full-length ALK tyrosine phosphorylation | [1] |
| Sup-M2 Xenograft | ALK Phosphorylation | >12 hours (single dose) | 30 mg/kg (oral) | >90% inhibition of NPM-ALK phosphorylation | [6][7] |
| ALCL, NSCLC, Neuroblastoma Xenografts | Antitumor Activity | 12-24 days | 30 mg/kg or higher (oral, twice daily) | Dose-dependent antitumor activity, including tumor regression | [1][6] |
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound mesylate salt (1022958-60-6 free base) | ALK | TargetMol [targetmol.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Avoiding Compound Aggregation in CEP-28122 Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of compound aggregation in CEP-28122 assays. Compound aggregation is a common source of assay interference, leading to non-specific activity and false-positive results.[1][2][3] Understanding and mitigating this phenomenon is critical for obtaining accurate and reproducible data.
Troubleshooting Guide
Unexpected or inconsistent results in your this compound assays may be attributable to compound aggregation. The following table outlines common problems, their potential causes related to aggregation, and recommended solutions.
| Problem | Potential Cause Related to Compound Aggregation | Recommended Solution |
| High variability between replicate wells | Inconsistent formation of compound aggregates across the plate. | - Ensure thorough mixing of the compound in the assay buffer. - Visually inspect for any precipitation. - Lower the compound concentration to below its critical aggregation concentration (CAC).[1] |
| Steep dose-response curve (High Hill Slope) | A characteristic feature of aggregate-based inhibition.[2] | - Re-run the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100).[4] - If the potency of this compound decreases significantly, aggregation is likely the cause. |
| Inhibition is not time-dependent in an irreversible manner | Aggregation-based inhibition is often reversible upon dilution.[1] | - Perform a "jump-dilution" experiment: incubate the enzyme and compound at a high concentration, then dilute the mixture and measure activity. If activity is restored, aggregation is a likely cause. |
| Activity is sensitive to enzyme concentration | The stoichiometry of enzyme to aggregate surface area can affect the observed inhibition. | - Vary the concentration of the Anaplastic Lymphoma Kinase (ALK) in the assay. A true inhibitor's IC50 should be independent of enzyme concentration, whereas an aggregator's apparent potency may change. |
| Discrepancy between biochemical and cell-based assay results | The presence of proteins and other macromolecules in cell culture media can disrupt compound aggregates.[1] | - This can be a positive sign that the in-cell activity is more likely to be real. - Confirm the absence of aggregation in the biochemical assay using the methods described in this guide. |
Frequently Asked Questions (FAQs)
Q1: What is compound aggregation and why is it a problem in this compound assays?
A1: Compound aggregation is a phenomenon where small molecules, like this compound, self-associate in aqueous solutions to form colloidal particles, typically in the size range of 50-400 nm.[4][5] This occurs when the compound concentration exceeds its critical aggregation concentration (CAC).[1] These aggregates can non-specifically sequester and inhibit proteins, such as the target kinase ALK in a this compound assay, leading to false-positive results that are not due to specific binding to the active site.[1][6] This can waste significant time and resources in drug discovery projects.[1]
Q2: How can I proactively prevent compound aggregation in my this compound assays?
A2: Several strategies can be employed to prevent compound aggregation:
-
Include Detergents: Adding a small amount of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, to your assay buffer is a common and effective method to prevent the formation of aggregates.[2][4]
-
Lower Compound Concentration: If feasible, keep the concentration of this compound below its CAC.[1]
-
Include Decoy Proteins: Adding a carrier protein like Bovine Serum Albumin (BSA) at a concentration of around 0.1 mg/mL can help to prevent non-specific binding by providing an alternative protein for the aggregates to interact with.[1] It is crucial to add the BSA to the assay system before the test compound.[1]
Q3: What are some key experimental protocols to test for compound aggregation?
A3: Here are two key experimental protocols to identify if this compound is aggregating in your assay.
Experimental Protocol 1: Detergent-Based Assay for Aggregation
Objective: To determine if the observed inhibition by this compound is sensitive to the presence of a non-ionic detergent.
Methodology:
-
Prepare two sets of assay buffers: one with and one without 0.01% (v/v) Triton X-100.
-
Prepare serial dilutions of this compound in both buffers.
-
Set up your standard ALK kinase assay in parallel using both buffer conditions.
-
Include appropriate positive (no inhibitor) and negative (no enzyme) controls for both conditions.
-
After the incubation period, measure the kinase activity.
-
Interpretation: If the IC50 value of this compound is significantly higher (less potent) in the buffer containing Triton X-100, it is a strong indication that the compound is acting as an aggregator.[7]
Experimental Protocol 2: Dynamic Light Scattering (DLS)
Objective: To directly detect the presence of sub-micron sized aggregates of this compound in solution.
Methodology:
-
Prepare solutions of this compound in your assay buffer at various concentrations, including those used in your assay.
-
Use a dynamic light scattering instrument to measure the size distribution of particles in each solution.
-
Interpretation: The presence of particles in the range of 50-1000 nm is indicative of compound aggregation.[2] This method can also help determine the critical aggregation concentration (CAC).
Q4: Can compound aggregation affect cell-based assays?
A4: Yes, compound aggregation can also be a factor in cell-based assays, although it is often less prevalent than in biochemical assays.[1][3] The complex environment of cell culture media, which contains proteins and other macromolecules, can sometimes mitigate aggregation. However, aggregates can still form and may interact with the cell membrane or other extracellular components, leading to artifacts.[1] Therefore, it is still important to be aware of the potential for aggregation even in cellular contexts.
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of compound aggregation, its effect on the this compound signaling pathway, and a typical experimental workflow to test for aggregation.
Caption: Mechanism of compound aggregation and enzyme inhibition.
Caption: Impact of aggregation on the ALK signaling pathway.
References
- 1. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espace.inrs.ca [espace.inrs.ca]
- 6. wyatt.com [wyatt.com]
- 7. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Confirming On-Target Activity of CEP-28122
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the on-target activity of CEP-28122, a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary molecular target of this compound is the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase.[1][2][3] this compound is a highly potent and selective, orally active inhibitor of ALK.[1][3]
Q2: What is the mechanism of action of this compound?
A2: this compound acts as an ATP-competitive inhibitor of the ALK kinase.[4] By binding to the ATP-binding pocket of the ALK kinase domain, it prevents the phosphorylation of ALK itself (autophosphorylation) and downstream substrate proteins.[2][3] This blockade of ALK tyrosine phosphorylation is the key mechanism for its anti-tumor activity in ALK-positive cancer models.[1][2]
Q3: How can I confirm that this compound is inhibiting ALK in my cellular model?
A3: The most direct way to confirm on-target activity in a cellular context is to measure the phosphorylation status of ALK. A significant reduction in phosphorylated ALK (p-ALK) upon treatment with this compound, without a change in total ALK protein levels, indicates target engagement.[3] This is typically assessed using Western blotting.[3]
Q4: Which downstream signaling pathways are affected by this compound treatment?
A4: Inhibition of ALK by this compound leads to the suppression of its downstream signaling pathways, which are crucial for cancer cell proliferation and survival. In ALK-positive cells, this compound treatment has been shown to substantially suppress the phosphorylation of key downstream effectors including STAT3, Akt, and ERK1/2.[3][5]
Q5: What are the expected phenotypic effects of this compound on ALK-positive cancer cells?
A5: By inhibiting ALK and its downstream signaling, this compound induces concentration-dependent growth inhibition and cytotoxicity in ALK-positive cancer cells.[1][3] This can be measured using cell viability assays such as MTS or CCK-8.[2][3] In some cell lines, treatment with this compound is also associated with the activation of caspases 3/7, indicating the induction of apoptosis.[5]
Q6: Is this compound selective for ALK?
A6: this compound is a highly selective ALK inhibitor.[1][3] However, like many kinase inhibitors, it can exhibit some off-target activity at higher concentrations. A kinase profiling study against 259 protein kinases showed that this compound has no-to-weak inhibition against the majority of kinases at 1 µmol/L.[3] The most significant off-target activities were observed against RSK2, RSK3, and RSK4.[3] It also inhibits Flt4 with an IC50 of 46 ±10 nM.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No change in p-ALK levels after this compound treatment. | 1. Cell line is not ALK-positive: The cell line used does not have the ALK fusion or mutation, and therefore does not have constitutively active ALK. 2. Incorrect drug concentration: The concentration of this compound used is too low to effectively inhibit ALK. 3. Inactive compound: The this compound compound may have degraded. 4. Technical issue with Western blot: Problems with antibody quality, buffer composition (lack of phosphatase inhibitors), or transfer efficiency. | 1. Verify ALK status: Confirm the ALK status of your cell line using techniques like FISH, IHC, or sequencing. Use a known ALK-positive cell line (e.g., Karpas-299, Sup-M2) as a positive control.[3] 2. Perform a dose-response experiment: Test a range of this compound concentrations (e.g., 10 nM to 1 µM) to determine the optimal inhibitory concentration for your cell line.[3] 3. Use fresh compound: Prepare fresh stock solutions of this compound and store them appropriately as recommended by the supplier. 4. Optimize Western blot protocol: Ensure the use of high-quality, validated antibodies for both p-ALK and total ALK. Crucially, include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of proteins.[7] |
| Cell viability is not affected by this compound treatment. | 1. ALK is not the primary driver of proliferation in the chosen cell model. 2. Drug resistance: The cells may have acquired resistance to ALK inhibitors.[8][9] 3. Insufficient treatment duration: The incubation time with this compound may be too short to observe a significant effect on cell viability. | 1. Confirm ALK-dependency: Use an ALK-positive, this compound-sensitive cell line as a positive control. If the positive control responds as expected, the experimental cell line may not be dependent on ALK signaling for survival. 2. Investigate resistance mechanisms: If the cells were previously sensitive, consider sequencing the ALK kinase domain to check for resistance mutations.[4][10] 3. Extend treatment duration: Conduct a time-course experiment, for example, measuring viability at 24, 48, and 72 hours post-treatment.[3] |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or serum concentration. 2. Inconsistent drug preparation: Errors in serial dilutions or improper storage of stock solutions. | 1. Standardize cell culture: Use cells within a consistent passage number range, seed at the same density, and ensure consistent culture conditions. 2. Standardize drug handling: Prepare fresh dilutions from a validated stock solution for each experiment. Aliquot and store stock solutions at the recommended temperature to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target/Assay | Cell Line | IC50 Value | Reference |
| Recombinant ALK Kinase Activity | - | 1.9 ± 0.5 nM | [3] |
| ALK Tyrosine Phosphorylation | Karpas-299 | ~20 nM | [6] |
| Flt4 Kinase Activity | - | 46 ± 10 nM | [6] |
Table 2: Cellular Activity of this compound in ALK-Positive Cell Lines
| Cell Line | Cancer Type | ALK Aberration | Effect | Reference |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | Growth Inhibition | [3] |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK | Growth Inhibition, Cytotoxicity | [3] |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | Inhibition of p-ALK | [2][3] |
| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK | Inhibition of p-ALK | [2][3] |
| NB-1 | Neuroblastoma | Full-length ALK | Inhibition of p-ALK | [2][3] |
Experimental Protocols
Protocol 1: Western Blot for ALK Phosphorylation
This protocol is designed to assess the on-target activity of this compound by measuring the inhibition of ALK autophosphorylation in a cellular context.
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
-
Electrophoresis and Transfer:
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature to reduce non-specific antibody binding.[7]
-
Incubate the membrane with a primary antibody specific for phosphorylated ALK (e.g., anti-p-ALK Tyr1604) overnight at 4°C, diluted in 5% BSA/TBST.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ALK and a loading control (e.g., GAPDH or β-actin).
-
Visualizations
Caption: this compound inhibits ALK autophosphorylation and downstream signaling.
Caption: Workflow for confirming this compound on-target activity by Western blot.
References
- 1. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Diagnosis and Treatment of ALK Positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Strategies to overcome resistance to ALK inhibitors in non-small cell lung cancer: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Management of acquired resistance to ALK inhibitors: repeat biopsy to characterize mechanisms of resistance significantly impacts clinical outcomes - Hegde - Precision Cancer Medicine [pcm.amegroups.org]
- 10. dailynews.ascopubs.org [dailynews.ascopubs.org]
Technical Support Center: Addressing Cellular Efflux of CEP-28122
Welcome to the technical support center for CEP-28122. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues related to the cellular efflux of this compound during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound treatment is less effective than expected in my cell line. Could cellular efflux be the reason?
A1: Yes, reduced efficacy of a compound can be a sign of multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP). These transporters are cellular pumps that can actively remove drugs from the cell, lowering their intracellular concentration and thus their therapeutic effect. While this compound's interaction with efflux pumps is not definitively established in publicly available literature, it is a possibility worth investigating if you observe unexpected resistance.
Q2: What are the most common efflux pumps responsible for multidrug resistance?
A2: The most studied efflux pumps in cancer resistance are P-glycoprotein (P-gp), also known as Multidrug Resistance Protein 1 (MDR1), and Breast Cancer Resistance Protein (BCRP).[1][2] These transporters have broad substrate specificity and are known to efflux a variety of therapeutic agents, including some tyrosine kinase inhibitors.[3]
Q3: How can I determine if this compound is a substrate of an efflux pump in my cells?
A3: A standard method is to perform a cytotoxicity or functional assay with this compound in the presence and absence of a specific inhibitor for a particular efflux pump. If the efficacy of this compound increases significantly in the presence of the inhibitor, it suggests that the compound is a substrate of the targeted pump. Another common method is a bidirectional transport assay using polarized cell lines that overexpress a specific transporter, such as MDCK-MDR1 or MDCK-BCRP cells.[2][4][5]
Q4: What are some common inhibitors for P-gp and BCRP?
A4: For P-gp, commonly used inhibitors include verapamil (B1683045) and the more specific third-generation inhibitor elacridar (B1662867).[3] For BCRP, Ko143 is a potent and selective inhibitor.[6][7] It is crucial to use these inhibitors at concentrations that are non-toxic to your cells but effective at inhibiting the pump.
Q5: Where can I obtain cell lines that overexpress specific efflux pumps?
A5: Cell lines like MDCK-MDR1 and MDCK-BCRP, which are Madin-Darby Canine Kidney cells transfected with the human MDR1 or BCRP gene respectively, are widely used for transport studies.[4][5] They can often be sourced from commercial cell banks or academic collaborations.
Troubleshooting Guide
This guide will walk you through the process of identifying and addressing the potential cellular efflux of this compound.
Problem: Reduced Potency of this compound in In Vitro Assays
Step 1: Assess the Cytotoxicity of Efflux Pump Inhibitors
Before you can use an efflux pump inhibitor to probe this compound's behavior, you must first determine the concentration range at which the inhibitor itself is not toxic to your cell line.
-
Recommendation: Perform a cell viability assay (e.g., MTT assay) with a dose-response of the chosen inhibitor(s) (e.g., elacridar for P-gp, Ko143 for BCRP).
-
Expected Outcome: You will identify the highest concentration of the inhibitor that does not significantly reduce cell viability. This concentration can then be used in subsequent combination experiments.
Step 2: Evaluate this compound Efficacy in Combination with an Efflux Inhibitor
Once you have a non-toxic concentration for your inhibitor, you can test if it potentiates the effect of this compound.
-
Recommendation: Perform a cytotoxicity assay with a dose-response of this compound, both in the presence and absence of the non-toxic concentration of the efflux pump inhibitor.
-
Interpretation of Results:
-
Significant decrease in IC50 of this compound: This is strong evidence that this compound is a substrate of the efflux pump targeted by the inhibitor.
-
No change in IC50 of this compound: It is unlikely that this compound is a substrate of the targeted pump. The observed resistance may be due to other mechanisms.
-
Step 3: Confirm Efflux Pump Substrate Status with a Bidirectional Transport Assay
For a more definitive answer, a bidirectional transport assay is the gold standard. This assay measures the transport of a compound across a monolayer of polarized cells from the apical to the basolateral side (A-to-B) and from the basolateral to the apical side (B-to-A).
-
Recommendation: Use a cell line overexpressing a specific transporter (e.g., MDCK-MDR1 for P-gp or MDCK-BCRP for BCRP) grown on transwell inserts.
-
Key Metric: The Efflux Ratio (ER) is calculated as the ratio of the apparent permeability (Papp) in the B-to-A direction to the Papp in the A-to-B direction (ER = Papp(B-A) / Papp(A-B)).
-
Interpretation of Results:
-
ER > 2: Indicates that the compound is actively transported by the efflux pump.
-
ER ≈ 1: Suggests passive diffusion and that the compound is not a substrate for the pump.
-
Reduction of ER towards 1 in the presence of an inhibitor: Confirms that the efflux is mediated by the specific pump being inhibited.
-
Data Presentation
The following tables provide examples of expected quantitative data from the troubleshooting experiments.
Table 1: Cytotoxicity of Efflux Pump Inhibitors on a Hypothetical Cancer Cell Line (e.g., H3122)
| Inhibitor | Concentration (µM) | Cell Viability (%) |
| Elacridar (P-gp Inhibitor) | 0.1 | 99 ± 4 |
| 0.5 | 98 ± 5 | |
| 1 | 95 ± 6 | |
| 5 | 70 ± 8 | |
| Ko143 (BCRP Inhibitor) | 0.05 | 101 ± 3 |
| 0.1 | 97 ± 5 | |
| 0.5 | 94 ± 7 | |
| 1 | 65 ± 9 |
Based on this hypothetical data, a non-toxic concentration of 1 µM for Elacridar and 0.5 µM for Ko143 would be chosen for subsequent experiments.
Table 2: Effect of Efflux Pump Inhibitors on the IC50 of this compound in a Hypothetical Resistant Cell Line
| Treatment | IC50 (nM) | Fold Sensitization |
| This compound alone | 150 | - |
| This compound + Elacridar (1 µM) | 145 | 1.03 |
| This compound + Ko143 (0.5 µM) | 25 | 6.0 |
This hypothetical data suggests that this compound is a substrate for BCRP, but not significantly for P-gp in this cell line.
Table 3: Bidirectional Transport of this compound across MDCK-BCRP Monolayers
| Compound | Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio (ER) |
| This compound | A-to-B | 1.5 ± 0.2 | 8.0 |
| B-to-A | 12.0 ± 1.1 | ||
| This compound + Ko143 (0.5 µM) | A-to-B | 1.8 ± 0.3 | 1.2 |
| B-to-A | 2.2 ± 0.4 |
This hypothetical data confirms that this compound is a substrate of BCRP, as indicated by an efflux ratio greater than 2, which is significantly reduced in the presence of the BCRP inhibitor Ko143.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay for Inhibitor Cytotoxicity
Objective: To determine the non-toxic concentration range of an efflux pump inhibitor.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Efflux pump inhibitor (e.g., Elacridar, Ko143)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
DMSO
-
96-well microplates
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of the efflux inhibitor in complete cell culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to each well. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the inhibitor) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][8][9]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control and plot the dose-response curve to determine the concentration range with minimal cytotoxicity.
Protocol 2: Bidirectional Transport Assay
Objective: To determine if this compound is a substrate of a specific efflux transporter.
Materials:
-
MDCK-MDR1 or MDCK-BCRP cells
-
Wild-type MDCK cells (as a control)
-
Cell culture medium
-
Transwell inserts (e.g., 24-well format)
-
This compound
-
Specific efflux pump inhibitor (e.g., elacridar, Ko143)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
LC-MS/MS system for quantification
Methodology:
-
Seed MDCK cells onto the transwell inserts at a high density and culture for 4-7 days to form a confluent monolayer.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
On the day of the experiment, wash the cell monolayers with pre-warmed transport buffer.
-
Prepare dosing solutions of this compound in transport buffer, with and without the specific efflux pump inhibitor.
-
For A-to-B transport: Add the this compound dosing solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
For B-to-A transport: Add the this compound dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.
-
Calculate the apparent permeability (Papp) for both directions using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.
-
Calculate the efflux ratio (ER) = Papp(B-A) / Papp(A-B).
Visualizations
Caption: Hypothetical mechanism of this compound efflux and its inhibition.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 3. Frontiers | Co-administration of MDR1 and BCRP or EGFR/PI3K inhibitors overcomes lenvatinib resistance in hepatocellular carcinoma [frontiersin.org]
- 4. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. diva-portal.org [diva-portal.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
Validation & Comparative
A Preclinical Head-to-Head: Evaluating the Kinase Inhibitor Profiles of CEP-28122, Alectinib, and Lorlatinib in ALK-Driven Cancers
For Researchers, Scientists, and Drug Development Professionals
The landscape of anaplastic lymphoma kinase (ALK) targeted therapy for non-small cell lung cancer (NSCLC) and other malignancies has rapidly evolved, with next-generation inhibitors demonstrating significant improvements over their predecessors. This guide provides a detailed preclinical comparison of three potent ALK inhibitors: CEP-28122, alectinib (B1194254), and lorlatinib (B560019). The following sections present a comprehensive analysis of their in vitro and in vivo activities, supported by experimental data and detailed methodologies, to aid in the evaluation and strategic development of novel ALK-targeted therapies.
In Vitro Potency and Selectivity: A Tale of Three Generations
The in vitro inhibitory activity of this compound, alectinib, and lorlatinib against wild-type ALK and a panel of clinically relevant resistance mutations reveals a clear progression in potency and breadth of coverage.
Alectinib, a second-generation inhibitor, exhibits potent activity against the wild-type ALK and maintains efficacy against several crizotinib-resistant mutations, most notably the L1196M gatekeeper mutation.
Lorlatinib, a third-generation inhibitor, was specifically designed to overcome the resistance mechanisms that limit the efficacy of earlier-generation ALK inhibitors. It displays potent inhibition against a broad spectrum of ALK mutations, including the highly resistant G1202R solvent front mutation.
Table 1: In Vitro Enzymatic Inhibitory Activity (IC50, nM)
| Target | This compound | Alectinib | Lorlatinib |
| Wild-type ALK | 1.9[1][5] | ~1.9 | ~0.7 |
Note: Data for alectinib and lorlatinib are compiled from various sources and may have been generated using different assay conditions. Direct comparison should be made with caution.
Table 2: In Vitro Cellular Activity - Inhibition of ALK Phosphorylation and Cell Proliferation (IC50/GI50, nM)
| Cell Line/Mutation | This compound | Alectinib | Lorlatinib |
| Karpas-299 (NPM-ALK) | 20-30 | - | - |
| NCI-H2228 (EML4-ALK v3) | Growth Inhibition | - | - |
| NCI-H3122 (EML4-ALK v1) | Growth Inhibition | - | - |
| NB-1 (ALK Amplification) | Growth Inhibition | - | - |
| SH-SY5Y (ALK F1174L) | Growth Inhibition | - | Potent Inhibition |
| NB-1643 (ALK R1275Q) | Growth Inhibition | - | Potent Inhibition |
| Ba/F3 (EML4-ALK L1196M) | - | Potent Inhibition | Potent Inhibition |
| Ba/F3 (EML4-ALK G1202R) | - | >1000 | ~9 |
In Vivo Antitumor Efficacy: Xenograft Model Studies
Preclinical in vivo studies utilizing human tumor xenografts in immunodeficient mice are critical for evaluating the therapeutic potential of drug candidates. The following table summarizes the reported in vivo efficacy of this compound, alectinib, and lorlatinib in various ALK-positive cancer models.
Table 3: In Vivo Efficacy in Human Tumor Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Outcome |
| This compound | NCI-H2228 (NSCLC, EML4-ALK v3) | 30 & 55 mg/kg, p.o., BID | Dose-dependent tumor regression.[2] |
| NCI-H3122 (NSCLC, EML4-ALK v1) | 30 & 55 mg/kg, p.o., BID | 30 mg/kg: Significant tumor growth inhibition. 55 mg/kg: Tumor stasis and partial regression.[2] | |
| NB-1 (Neuroblastoma, ALK amp) | 30 & 55 mg/kg, p.o., BID | 30 mg/kg: 75% TGI. 55 mg/kg: 90% TGI.[2] | |
| Alectinib | A925L (NSCLC, EML4-ALK v5a) | - | Remarkable efficacy in pleural, bone, and brain metastasis models. |
| Lorlatinib | - | - | Demonstrates significant intracranial activity in preclinical models. |
Note: TGI stands for Tumor Growth Inhibition. Direct comparison of in vivo efficacy is challenging due to variations in experimental models, dosing schedules, and endpoint measurements across different studies.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are generalized protocols for the key experiments cited in this comparison guide.
In Vitro ALK Kinase Inhibition Assay (Time-Resolved Fluorescence - TRF)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant ALK protein.
-
Reagents and Materials : Recombinant human ALK enzyme, biotinylated poly-GT peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), Europium-labeled anti-phosphotyrosine antibody, Streptavidin-Allophycocyanin (SA-APC), and test compounds (this compound, alectinib, lorlatinib).
-
Procedure :
-
The ALK enzyme, peptide substrate, and varying concentrations of the test compound are incubated in an assay plate.
-
The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period (e.g., 60 minutes) at room temperature.
-
The reaction is stopped, and the detection reagents (Europium-labeled anti-phosphotyrosine antibody and SA-APC) are added.
-
After incubation, the TRF signal is measured using a plate reader. The signal is proportional to the amount of phosphorylated substrate.
-
-
Data Analysis : The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value, representing the concentration of inhibitor required to achieve 50% inhibition of ALK activity, is determined by fitting the data to a sigmoidal dose-response curve.
Cellular ALK Phosphorylation Assay
This assay measures the inhibition of ALK autophosphorylation in intact cells.
-
Cell Culture : ALK-positive human cancer cell lines (e.g., Karpas-299, NCI-H3122) are cultured in appropriate media and conditions.
-
Compound Treatment : Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 2 hours).
-
Cell Lysis : After treatment, cells are washed and lysed to extract cellular proteins.
-
Quantification of Phospho-ALK : The levels of phosphorylated ALK and total ALK in the cell lysates are quantified using methods such as:
-
Western Blotting : Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against phospho-ALK and total ALK.
-
ELISA : A sandwich ELISA format is used with a capture antibody for total ALK and a detection antibody specific for the phosphorylated form.
-
-
Data Analysis : The ratio of phospho-ALK to total ALK is calculated for each treatment condition. The IC50 value is determined as the concentration of the compound that reduces ALK phosphorylation by 50%.
Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®)
This assay determines the effect of the inhibitors on the viability of cancer cell lines.
-
Cell Seeding : ALK-positive cancer cells are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with a range of concentrations of the test compounds for a prolonged period (e.g., 72 hours).
-
Lysis and ATP Measurement : A reagent such as CellTiter-Glo® is added to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).
-
Data Analysis : The luminescence is measured using a luminometer. The percentage of cell viability is calculated relative to vehicle-treated control cells. The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined from the dose-response curve.
In Vivo Tumor Xenograft Study
This experimental model evaluates the antitumor activity of compounds in a living organism.
-
Cell Implantation : Human ALK-positive cancer cells are subcutaneously injected into immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration : The test compounds are administered to the treatment groups via an appropriate route (e.g., oral gavage) and schedule. The control group receives a vehicle solution.
-
Tumor Measurement and Monitoring : Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is typically calculated using the formula: (Length x Width²)/2.
-
Endpoint and Data Analysis : The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. Key metrics include tumor growth inhibition (TGI) and tumor regression.
Signaling Pathways and Experimental Workflows
Visual representations of the biological pathways and experimental processes can facilitate a deeper understanding of the drug's mechanism of action and the methods used for its evaluation.
Caption: ALK signaling pathway and points of inhibition.
Caption: Workflow of a typical in vivo xenograft study.
Conclusion
This comparative guide highlights the preclinical profiles of this compound, alectinib, and lorlatinib. While all three are potent ALK inhibitors, the available data suggests a clear evolution in their ability to target a wider range of ALK resistance mutations, with lorlatinib demonstrating the most comprehensive coverage. The provided experimental data and protocols offer a valuable resource for researchers in the field of oncology drug discovery and development, facilitating a deeper understanding of the preclinical characteristics that underpin the clinical development of these important targeted therapies. It is important to note that direct head-to-head preclinical studies are limited, and comparisons are based on data from separate investigations, which should be interpreted with caution.
References
- 1. Mechanisms of Resistance to ALK Inhibitors and Corresponding Treatment Strategies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Clinical Candidate CEP-37440, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. dovepress.com [dovepress.com]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Guide to the Potency and Selectivity of CEP-28122 and Other ALK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of CEP-28122, a potent anaplastic lymphoma kinase (ALK) inhibitor, with other notable ALK inhibitors including crizotinib, ceritinib, alectinib, brigatinib (B606365), and lorlatinib. The information presented is supported by experimental data to assist researchers in making informed decisions for their studies.
Introduction to ALK Inhibition
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, gene amplifications, or point mutations, becomes a potent oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1] The development of ALK inhibitors has revolutionized the treatment landscape for patients with ALK-positive malignancies. This guide focuses on the preclinical characteristics of this compound in comparison to other ALK inhibitors that have been evaluated in clinical settings.
In Vitro Potency of ALK Inhibitors
The potency of ALK inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in biochemical and cellular assays. A lower IC50 value indicates greater potency.
Table 1: Biochemical and Cellular Potency of ALK Inhibitors
| Inhibitor | Biochemical IC50 (ALK) (nM) | Cellular IC50 (ALK Phosphorylation) (nM) | Cell Line(s) |
| This compound | 1.9 ± 0.5[2] | 20 - 30[2] | Sup-M2, Karpas-299 |
| Crizotinib | ~24[3] | 151 ± 14 (GI50) | H3122 |
| Ceritinib | 0.2[4] | 23 ± 3 (GI50) | H3122 |
| Alectinib | 1.9[5] | ~3 (Growth inhibition) | KARPAS-299 |
| Brigatinib | 0.6[6] | 1.5 - 12 | Karpas-299, H2228 |
| Lorlatinib | Not explicitly found | Potent inhibition | Not specified |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. GI50 refers to the concentration for 50% growth inhibition.
Kinase Selectivity Profiles
The selectivity of a kinase inhibitor refers to its ability to inhibit the target kinase (ALK) more potently than other kinases in the human kinome. Higher selectivity can translate to fewer off-target side effects. Kinase selectivity is often assessed by screening the inhibitor against a large panel of kinases.
This compound has been shown to be a highly selective ALK inhibitor. In a screen against 259 protein kinases, it exhibited no-to-weak inhibition against the majority at a concentration of 1 µmol/L.[2] Only 15 kinases showed more than 90% inhibition at this concentration.[2]
Brigatinib also demonstrates a high degree of selectivity, inhibiting ALK and ROS1 potently.[7] In a screen of over 250 kinases, it showed significant activity against a limited number of other kinases.[7]
Alectinib is recognized for its high selectivity for ALK.[8][9]
Ceritinib is a potent ALK inhibitor that also shows activity against IGF-1R, InsR, and STK22D at nanomolar concentrations.[4]
Crizotinib , originally developed as a c-Met inhibitor, also potently inhibits ROS1.[10]
Lorlatinib is a potent inhibitor of both ALK and ROS1.[11]
Due to the variability in kinase panel sizes and reporting formats across different studies, a direct head-to-head comparison table of selectivity is challenging to construct with publicly available data. Researchers are encouraged to consult the primary literature for detailed selectivity data for each inhibitor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key assays used to characterize ALK inhibitors.
Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the inhibition of ALK kinase activity in a cell-free system.
-
Principle: The assay is based on the transfer of energy between a donor fluorophore (e.g., europium cryptate-labeled antibody) and an acceptor fluorophore (e.g., XL665-labeled substrate). When the substrate is phosphorylated by ALK, the antibody binds to the phosphorylated substrate, bringing the donor and acceptor into close proximity and generating a FRET signal.[12][13] An inhibitor will block phosphorylation, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Recombinant ALK enzyme is incubated with the test inhibitor (e.g., this compound) at various concentrations in an appropriate assay buffer.
-
A biotinylated substrate peptide and ATP are added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the detection reagents (Europium-cryptate labeled anti-phospho-substrate antibody and Streptavidin-XL665) are added.
-
After incubation, the time-resolved fluorescence is measured at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
The ratio of the acceptor to donor fluorescence is calculated, and IC50 values are determined by plotting the inhibitor concentration against the percentage of inhibition.
-
Cellular Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the effect of ALK inhibitors on the viability and proliferation of cancer cell lines.
-
Principle: The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[14][15][16] The reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing light. The luminescent signal is directly proportional to the number of viable cells.
-
Protocol Outline:
-
ALK-positive cancer cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are treated with a range of concentrations of the ALK inhibitor.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
The CellTiter-Glo® reagent is added to each well.
-
The plate is mixed on an orbital shaker to induce cell lysis and release ATP.
-
After a brief incubation to stabilize the luminescent signal, the luminescence is measured using a luminometer.
-
The data is analyzed to determine the concentration of the inhibitor that causes a 50% reduction in cell viability (GI50 or IC50).
-
Western Blot Analysis of ALK Phosphorylation
This technique is used to detect the phosphorylation status of ALK and its downstream signaling proteins in cells treated with an inhibitor.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis and then transferred to a membrane. The membrane is then probed with specific antibodies that recognize either the total protein or the phosphorylated form of the protein.
-
Protocol Outline:
-
ALK-positive cells are treated with the ALK inhibitor for a specified time.
-
Cells are lysed to extract proteins. Phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.[17]
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated ALK (e.g., anti-phospho-ALK) or downstream targets like p-STAT3, p-AKT, or p-ERK.[18] A separate blot is often run with an antibody for total ALK as a loading control.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
The signal is detected using a chemiluminescent substrate, and the bands are visualized using an imaging system. The intensity of the bands is quantified to determine the level of protein phosphorylation.
-
Visualizing ALK Signaling and Experimental Workflows
Diagrams created using Graphviz (DOT language) illustrate key pathways and processes.
Caption: ALK signaling pathway and its downstream effectors.
Caption: Workflow for key in vitro experiments.
Conclusion
References
- 1. The activity, safety, and evolving role of brigatinib in patients with ALK-rearranged non-small cell lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Alectinib: a selective, next-generation ALK inhibitor for treatment of ALK-rearranged non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Fluorescence Polarization and Time-Resolved Fluorescence Resonance Energy Transfer Techniques for PI3K Assays | Springer Nature Experiments [experiments.springernature.com]
- 14. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 15. promega.com [promega.com]
- 16. ch.promega.com [ch.promega.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. benchchem.com [benchchem.com]
Navigating Resistance to ALK-Targeted Therapies: A Comparative Guide Focused on CEP-28122
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical ALK inhibitor CEP-28122 in the context of other ALK inhibitors and the ongoing challenge of acquired resistance. While specific resistance mutations to this compound have not been extensively documented in publicly available research, likely due to the discontinuation of its clinical development, this document serves as a valuable resource by summarizing its preclinical performance and discussing resistance mechanisms observed with other ALK inhibitors. This information can inform the development of next-generation ALK-targeted therapies.
This compound: A Preclinical Overview
This compound is a potent and selective, orally bioavailable small-molecule inhibitor of anaplastic lymphoma kinase (ALK).[1][2] As a diaminopyrimidine derivative, it was designed to compete with ATP for binding to the ALK kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways crucial for tumor cell proliferation and survival.[2]
Preclinical Efficacy of this compound
Preclinical studies demonstrated that this compound effectively inhibits ALK phosphorylation, leading to dose-dependent growth inhibition and apoptosis in various ALK-positive cancer cell lines, including those derived from anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[2] In vivo studies using tumor xenograft models also showed significant anti-tumor activity, with some models exhibiting complete tumor regression.[2]
Comparative Preclinical Data
The following tables summarize the available quantitative data for this compound and provide a comparison with other well-established ALK inhibitors.
Table 1: In Vitro Potency of ALK Inhibitors
| Compound | Target | IC50 (nM) | Cell Line(s) | Reference |
| This compound | Recombinant ALK | 1.9 | - | [2] |
| This compound | NPM-ALK | ~30 | Karpas-299, Sup-M2 | [1] |
| Crizotinib | ALK | 24 | ||
| Ceritinib | ALK | 22 | ||
| Alectinib | ALK | 1.9 | ||
| Brigatinib | ALK | 0.6 | ||
| Lorlatinib | ALK | 0.7 |
Note: IC50 values for competitor compounds are representative and may vary depending on the specific assay conditions and cell lines used.
Table 2: In Vivo Antitumor Activity of this compound
| Tumor Model | Dosing Regimen | Outcome | Reference |
| Sup-M2 (ALCL) Xenograft | 3, 10, 30 mg/kg, p.o., b.i.d. | Dose-dependent tumor growth inhibition | [2] |
| Sup-M2 (ALCL) Xenograft | 55, 100 mg/kg, p.o., b.i.d. | Sustained tumor regression | [2] |
| NCI-H2228 (NSCLC) Xenograft | 30, 55 mg/kg, p.o., b.i.d. | Tumor regression | [2] |
| NB-1 (Neuroblastoma) Xenograft | 55 mg/kg, p.o., b.i.d. | Tumor regression |
Understanding ALK Resistance Mutations
A primary challenge in ALK-targeted therapy is the emergence of secondary mutations within the ALK kinase domain that confer resistance to inhibitors. While specific data for this compound is unavailable, the landscape of resistance mutations to other ALK inhibitors provides a framework for predicting potential liabilities.
Common ALK Resistance Mutations:
-
Gatekeeper Mutation (L1196M): Analogous to the T790M mutation in EGFR, this mutation is located at the "gatekeeper" residue and sterically hinders the binding of first-generation inhibitors like crizotinib.[3]
-
Solvent Front Mutations (e.g., G1202R): These mutations are located at the solvent-exposed surface of the ATP-binding pocket and can confer broad resistance to multiple ALK inhibitors. The G1202R mutation is a particularly challenging mutation that often requires third-generation inhibitors like lorlatinib.[3]
-
Other Clinically Relevant Mutations: A host of other mutations have been identified in patients who have developed resistance to various ALK inhibitors, including C1156Y, G1269A, F1174L, and I1171T/N/S.[3]
The development of next-generation ALK inhibitors has been a stepwise process of designing molecules that can overcome these specific resistance mutations.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ALK inhibitors. Below are generalized protocols for key experiments cited in the evaluation of compounds like this compound.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate ALK-positive and ALK-negative cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the ALK inhibitor (e.g., this compound) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.
Western Blot for ALK Phosphorylation
This technique is used to detect the phosphorylation status of ALK and its downstream signaling proteins.
-
Cell Lysis: Treat ALK-positive cells with the ALK inhibitor for a specified time (e.g., 2-4 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody specific for phosphorylated ALK (e.g., pALK Tyr1604) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total ALK and downstream targets (e.g., pSTAT3, pAKT, pERK) and their total protein counterparts to assess the specificity of the inhibitor and its effect on signaling pathways.
Mouse Xenograft Model
This in vivo model is used to evaluate the anti-tumor efficacy of the ALK inhibitor.
-
Tumor Implantation: Subcutaneously inject ALK-positive cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth until they reach a palpable size (e.g., 100-150 mm³). Randomize the mice into vehicle control and treatment groups.
-
Drug Administration: Administer the ALK inhibitor (e.g., this compound) orally (p.o.) or via intraperitoneal (i.p.) injection at the desired dose and schedule.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., western blotting for pALK).
Visualizing Signaling and Resistance
The following diagrams illustrate the ALK signaling pathway and a generalized workflow for identifying resistance mutations.
Caption: ALK Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Identifying Resistance Mutations.
References
- 1. Two novel strategies to overcome the resistance to ALK tyrosine kinase inhibitor drugs: Macrocyclic inhibitors and proteolysis‐targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
Comparative Analysis of CEP-28122 and Other ALK Inhibitors in the Context of Cross-Resistance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical data available for CEP-28122 (lestaurtinib) in relation to other anaplastic lymphoma kinase (ALK) inhibitors, with a focus on the critical issue of cross-resistance. While comprehensive, direct comparative studies detailing the activity of this compound against a wide panel of clinically relevant ALK resistance mutations are limited in publicly available literature, this document synthesizes the existing data to offer a valuable resource for researchers in the field.
Introduction to ALK Inhibition and Resistance
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements (e.g., EML4-ALK in non-small cell lung cancer - NSCLC), gene amplification, or point mutations, becomes a potent oncogenic driver in various cancers. The development of ALK tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of ALK-positive malignancies. However, the emergence of acquired resistance, frequently driven by secondary mutations within the ALK kinase domain, presents a significant clinical challenge. This guide examines the preclinical profile of this compound and juxtaposes it with the known performance of other ALK inhibitors against common resistance mutations.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the available quantitative data on the inhibitory activity of this compound and other prominent ALK inhibitors. It is important to note that the data for this compound is primarily from its initial preclinical characterization and has not been extensively tested against the landscape of resistance mutations that have been identified with the clinical use of other ALK inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound against Wild-Type ALK
| Compound | Target | IC50 (nM) | Cell Lines Tested | Reference |
| This compound | Recombinant ALK | 1.9 | N/A | [1] |
Table 2: Cellular Activity of this compound in ALK-Positive Cancer Cell Lines
| Cell Line | Cancer Type | ALK Alteration | Growth Inhibition (IC50, nM) | Reference |
| Karpas-299 | ALCL | NPM-ALK | ~30 | [1] |
| Sup-M2 | ALCL | NPM-ALK | ~30 | [1] |
| NCI-H2228 | NSCLC | EML4-ALK | Not specified | |
| NCI-H3122 | NSCLC | EML4-ALK | Not specified | |
| NB-1 | Neuroblastoma | Amplified ALK | Not specified |
Table 3: Comparative Activity of ALK Inhibitors Against Common Resistance Mutations (Data for this compound is not available)
| ALK Mutation | Crizotinib (1st Gen) | Alectinib (2nd Gen) | Ceritinib (2nd Gen) | Brigatinib (2nd Gen) | Lorlatinib (3rd Gen) |
| L1196M | Resistant | Sensitive | Sensitive | Sensitive | Sensitive |
| G1269A | Resistant | Sensitive | Sensitive | Sensitive | Sensitive |
| I1171T/N/S | Sensitive | Resistant | Sensitive | Sensitive | Sensitive |
| V1180L | Sensitive | Resistant | Sensitive | Sensitive | Sensitive |
| F1174C/L | Resistant | Sensitive/Resistant | Resistant | Sensitive | Sensitive |
| G1202R | Resistant | Resistant | Resistant | Resistant | Sensitive |
Note: Sensitivity is a general classification based on published preclinical data. Specific IC50 values can vary between studies and cellular models.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key experiments cited in the evaluation of ALK inhibitors.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against the purified ALK enzyme.
Methodology:
-
Reagents: Recombinant human ALK kinase domain, ATP, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), substrate (e.g., a synthetic peptide), and the test inhibitor (e.g., this compound).
-
Procedure:
-
The ALK enzyme is incubated with varying concentrations of the inhibitor in the kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the substrate.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring incorporation of 32P-ATP), fluorescence-based assays (e.g., LanthaScreen™), or luminescence-based assays (e.g., ADP-Glo™).
-
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the inhibitor concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity) is calculated using non-linear regression analysis.
Cell Viability Assay
Objective: To assess the effect of an ALK inhibitor on the proliferation and survival of cancer cells.
Methodology:
-
Cell Lines: ALK-positive and ALK-negative cancer cell lines are used. For cross-resistance studies, cell lines engineered to express specific ALK resistance mutations are utilized.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the ALK inhibitor.
-
The plates are incubated for a period of 48 to 72 hours.
-
Cell viability is measured using a colorimetric (e.g., MTT, MTS), fluorometric (e.g., resazurin), or luminescent (e.g., CellTiter-Glo®) assay. These assays measure metabolic activity or ATP content, which are indicative of the number of viable cells.
-
-
Data Analysis: The cell viability data is normalized to untreated control cells, and the IC50 value (the concentration of the inhibitor that reduces cell viability by 50%) is determined by plotting the percentage of viable cells against the inhibitor concentration.
Generation of ALK-Mutant Cell Lines
Objective: To create cellular models for studying the efficacy of ALK inhibitors against specific resistance mutations.
Methodology:
-
Parental Cell Line: A suitable parental cell line that is dependent on ALK signaling is chosen (e.g., Ba/F3, an IL-3 dependent murine pro-B cell line, or an ALK-positive human cancer cell line like NCI-H3122).
-
Mutagenesis:
-
Site-Directed Mutagenesis: The desired mutation (e.g., G1202R) is introduced into the ALK cDNA using PCR-based methods.
-
Lentiviral or Retroviral Transduction: The wild-type or mutant ALK construct is cloned into a viral vector. The vector is then used to produce viral particles, which are used to infect the parental cell line.
-
-
Selection and Verification:
-
For Ba/F3 cells: Transduced cells are cultured in the absence of IL-3. Only cells that successfully express the constitutively active ALK fusion protein will survive and proliferate.
-
For human cancer cell lines: Stable clones are selected using an appropriate selection marker (e.g., puromycin).
-
The expression of the ALK mutant protein is confirmed by Western blotting, and the presence of the mutation is verified by DNA sequencing.
-
Mandatory Visualization
ALK Signaling Pathway
Caption: ALK signaling pathway and points of inhibition.
Experimental Workflow for Assessing Cross-Resistance
Caption: Workflow for evaluating ALK inhibitor cross-resistance.
Conclusion
This compound has demonstrated potent in vitro activity against wild-type ALK and in ALK-positive cancer cell lines. However, a significant gap exists in the literature regarding its efficacy against the clinically important spectrum of ALK resistance mutations. The provided data on other ALK inhibitors highlights the differential sensitivity profiles and the importance of developing next-generation inhibitors that can overcome these mutations. For a comprehensive understanding of this compound's potential role in the landscape of ALK-targeted therapies, further preclinical studies are warranted to evaluate its activity against a panel of resistant ALK mutants. The experimental protocols and workflows detailed in this guide provide a framework for conducting such comparative analyses.
References
CEP-28122 in Crizotinib-Resistant Models: A Comparative Analysis
For researchers and drug development professionals navigating the landscape of anaplastic lymphoma kinase (ALK) inhibitors, understanding the efficacy of next-generation compounds in the context of acquired resistance is paramount. Crizotinib (B193316), the first-in-class ALK inhibitor, has demonstrated significant clinical benefit; however, the emergence of resistance, often driven by secondary mutations in the ALK kinase domain or activation of bypass signaling pathways, necessitates the development of more potent and broadly active inhibitors. This guide provides a comparative overview of CEP-28122, a potent and selective ALK inhibitor, in the context of crizotinib-resistant models, alongside other established next-generation ALK inhibitors.
While preclinical data showcases this compound as a highly effective agent against wild-type ALK, a critical gap exists in the publicly available literature regarding its efficacy specifically in crizotinib-resistant settings. This guide presents the available data for this compound and juxtaposes it with the performance of other ALK inhibitors that have been extensively characterized in crizotinib-resistant models.
Efficacy of this compound in Crizotinib-Sensitive Models
This compound has been characterized as a highly potent and selective, orally active ALK inhibitor.[1][2] Preclinical studies have demonstrated its robust antitumor activity in various ALK-positive cancer models.
Table 1: In Vitro Efficacy of this compound in Crizotinib-Sensitive ALK-Positive Cancer Cell Lines
| Cell Line | Cancer Type | ALK Alteration | This compound Cellular IC50 (nmol/L) |
| Sup-M2 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 20-30 |
| Karpas-299 | Anaplastic Large-Cell Lymphoma | NPM-ALK | 20-30 |
| NCI-H2228 | Non-Small Cell Lung Cancer | EML4-ALK | Not explicitly quantified, but showed concentration-dependent inhibition |
| NCI-H3122 | Non-Small Cell Lung Cancer | EML4-ALK | Not explicitly quantified, but showed concentration-dependent inhibition |
| NB-1 | Neuroblastoma | ALK amplification | Not explicitly quantified, but showed concentration-dependent growth inhibition |
| SH-SY5Y | Neuroblastoma | ALK F1174L mutation | Not explicitly quantified, but showed concentration-dependent growth inhibition |
Data sourced from Cheng et al., 2012.[1]
In vivo, oral administration of this compound led to dose-dependent tumor growth inhibition and, at higher doses, complete tumor regression in xenograft models of ALK-positive anaplastic large-cell lymphoma, non-small cell lung cancer, and neuroblastoma.[1][2]
Comparative Efficacy of ALK Inhibitors in Crizotinib-Resistant Models
Acquired resistance to crizotinib is frequently mediated by secondary mutations within the ALK kinase domain, with L1196M (the "gatekeeper" mutation) and G1269A being among the most common.[3][4][5][6][7] Other resistance mechanisms include ALK gene amplification and the activation of bypass signaling pathways.[4][7] The following table summarizes the reported efficacy of various ALK inhibitors against common crizotinib-resistant ALK mutations.
Table 2: Comparative In Vitro Efficacy (IC50 in nM) of ALK Inhibitors Against Crizotinib-Resistant Mutations
| ALK Mutation | Crizotinib | This compound | Ceritinib (B560025) | Alectinib (B1194254) | Brigatinib |
| Wild-Type | ~20-60 | ~20-30 | ~2-20 | ~10-30 | ~1-10 |
| L1196M | >1000 | N/A | ~50-150 | ~20-50 | ~10-30 |
| G1269A | >1000 | N/A | ~50-200 | ~100-300 | ~50-150 |
| I1171T | >1000 | N/A | ~100-300 | >1000 | ~50-150 |
| G1202R | >1000 | N/A | >1000 | >1000 | ~200-500 |
N/A: Data not publicly available from the reviewed sources. Values are approximate and compiled from multiple sources for comparative purposes.[3][4][8]
As indicated in the table, while there is extensive data on the activity of second and third-generation ALK inhibitors against crizotinib-resistant mutations, similar data for this compound is not available in the public domain. This represents a significant knowledge gap for researchers evaluating novel ALK inhibitors.
Signaling Pathways and Experimental Workflow
To provide a conceptual framework for the evaluation of ALK inhibitors, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Caption: ALK signaling pathway and points of inhibition.
Caption: General experimental workflow for ALK inhibitors.
Experimental Protocols for this compound Evaluation
The following protocols are summarized from the preclinical study of this compound by Cheng et al. (2012).[1]
In Vitro ALK Enzymatic Assay
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used to measure the inhibition of recombinant ALK kinase activity.
-
Reagents: Recombinant human ALK catalytic domain, biotinylated poly-GT(4:1) substrate, ATP, and TR-FRET detection reagents.
-
Procedure:
-
This compound was serially diluted in DMSO.
-
The inhibitor was incubated with the ALK enzyme in a kinase reaction buffer.
-
The kinase reaction was initiated by the addition of ATP and the biotinylated substrate.
-
The reaction was allowed to proceed at room temperature.
-
The reaction was stopped, and the TR-FRET detection reagents were added.
-
The signal was read on a suitable plate reader.
-
IC50 values were calculated from the dose-response curves.
-
Cell Viability and Proliferation Assays
-
Principle: To determine the effect of this compound on the growth of ALK-positive and ALK-negative cancer cell lines.
-
Cell Lines: Sup-M2, Karpas-299, NCI-H2228, NCI-H3122, NB-1, SH-SY5Y, and ALK-negative control cell lines.
-
Procedure:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
Cells were treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Cell viability was assessed using a commercial assay kit (e.g., CellTiter-Glo).
-
Luminescence was measured using a plate reader.
-
IC50 values were determined from the resulting dose-response curves.
-
Western Blot Analysis for ALK Phosphorylation
-
Principle: To assess the inhibition of ALK phosphorylation and downstream signaling pathways in treated cells.
-
Procedure:
-
ALK-positive cells were treated with different concentrations of this compound for a defined time.
-
Cells were lysed, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane.
-
Membranes were probed with primary antibodies against phospho-ALK, total ALK, phospho-STAT3, phospho-AKT, phospho-ERK, and loading controls (e.g., β-actin).
-
Horseradish peroxidase-conjugated secondary antibodies were used for detection.
-
Bands were visualized using an enhanced chemiluminescence system.
-
In Vivo Tumor Xenograft Studies
-
Animal Model: Immunocompromised mice (e.g., SCID or nude mice).
-
Tumor Implantation: ALK-positive tumor cells were implanted subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally at various dose levels and schedules (e.g., once or twice daily).
-
Efficacy Assessment: Tumor volumes were measured regularly using calipers. Body weight and general health of the animals were monitored.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points after the last dose, tumors were excised, and levels of phospho-ALK were determined by Western blot or immunohistochemistry to confirm target engagement.
Conclusion
This compound is a potent and selective ALK inhibitor with demonstrated efficacy in preclinical models of ALK-positive cancers that are sensitive to crizotinib.[1][2] However, a comprehensive evaluation of its activity in crizotinib-resistant models, particularly against clinically relevant ALK mutations such as L1196M and G1269A, is not available in the peer-reviewed literature. In contrast, other next-generation ALK inhibitors, including ceritinib, alectinib, and brigatinib, have been extensively profiled in these resistant settings and have shown varying degrees of efficacy.[3][4][8][9] This significant data gap for this compound makes a direct comparison of its potential to overcome crizotinib resistance challenging. Further studies are warranted to elucidate the activity of this compound in this clinically important context to better define its potential role in the therapeutic armamentarium for ALK-rearranged non-small cell lung cancer.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The ALK inhibitor ceritinib overcomes crizotinib resistance in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Dynamics Validation of Crizotinib Resistance to ALK Mutations (L1196M and G1269A) and Identification of Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. oaepublish.com [oaepublish.com]
- 8. Two novel ALK mutations mediate acquired resistance to the next generation ALK inhibitor alectinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
A Comparative Guide to the Kinase Inhibition Profile of CEP-28122
This guide provides a detailed comparison of the kinase inhibition profile of CEP-28122 against other prominent Anaplastic Lymphoma Kinase (ALK) inhibitors. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, outlines experimental methodologies, and visualizes the relevant signaling pathway to offer an objective performance assessment.
Kinase Inhibition Profile Comparison
This compound is a potent and highly selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase that is a key oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL)[1][2]. Its efficacy is benchmarked against other well-established ALK inhibitors in the following table, which summarizes their half-maximal inhibitory concentrations (IC50) against the ALK enzyme.
| Inhibitor | ALK IC50 (nmol/L) | Other Notable Kinase Targets (IC50 < 100 nmol/L) |
| This compound | 1.9 [3][4][5][6] | Rsk2, Rsk3, Rsk4 (7-19 nmol/L)[3] |
| Crizotinib (B193316) | 25-50[7] | c-Met, ROS1[6][7][8] |
| Ceritinib (B560025) | ~20 times more potent than Crizotinib[9] | IGF-1R[9] |
| Alectinib | 1.9 | RET[10] |
| Brigatinib | 0.6[11] | ROS1, FLT3, EGFR (mutant)[1][11] |
| Lorlatinib | Potent against wild-type and mutant ALK[12][13] | ROS1[12][13] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes.
ALK Signaling Pathway
The aberrant activation of ALK, often through chromosomal rearrangements leading to fusion proteins like NPM-ALK or EML4-ALK, triggers a cascade of downstream signaling pathways that promote cell proliferation, survival, and metastasis. This compound and other ALK inhibitors block these signals by targeting the ATP-binding pocket of the ALK kinase domain. The key downstream signaling pathways affected include the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways[14][15][16].
Caption: Anaplastic Lymphoma Kinase (ALK) signaling cascade.
Experimental Protocols
The determination of kinase inhibition profiles involves both biochemical and cellular assays. Below are generalized protocols for the key experiments cited.
Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantitatively measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Assay Principle: The assay is based on the transfer of energy between a donor fluorophore (e.g., Europium chelate-labeled antibody) and an acceptor fluorophore (e.g., ULight™-labeled peptide substrate). When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated peptide, bringing the donor and acceptor into close proximity and generating a FRET signal. An inhibitor will prevent this phosphorylation, leading to a decrease in the FRET signal.
-
Materials:
-
Recombinant ALK enzyme
-
ULight™-labeled substrate peptide
-
Europium-labeled anti-phospho-substrate antibody
-
ATP
-
Assay buffer
-
Test compounds (e.g., this compound)
-
-
Procedure:
-
The ALK enzyme and the test compound are pre-incubated in an assay plate.
-
A mixture of the ULight™-labeled substrate and ATP is added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
A stop solution containing EDTA and the Europium-labeled antibody is added to terminate the reaction and initiate the detection process.
-
The plate is incubated to allow for antibody-substrate binding.
-
The TR-FRET signal is read on a compatible plate reader.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the dose-response curve to a sigmoidal model.
Cellular ALK Phosphorylation Assay (Western Blot)
This assay determines the ability of a compound to inhibit ALK autophosphorylation within a cellular context.
-
Assay Principle: Western blotting is used to detect the levels of phosphorylated ALK (p-ALK) in cells treated with an inhibitor. A decrease in the p-ALK signal relative to the total ALK signal indicates inhibition of ALK activity.
-
Materials:
-
ALK-positive cancer cell line (e.g., Karpas-299)
-
Cell culture medium and supplements
-
Test compounds (e.g., this compound)
-
Lysis buffer
-
Primary antibodies (anti-p-ALK, anti-total ALK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
ALK-positive cells are seeded and cultured until they reach a suitable confluency.
-
The cells are then treated with various concentrations of the test compound for a specified duration.
-
Following treatment, the cells are washed and lysed to extract total protein.
-
The protein concentration of each lysate is determined to ensure equal loading.
-
The protein lysates are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with a primary antibody specific for phosphorylated ALK.
-
After washing, the membrane is incubated with an HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
The membrane can be stripped and re-probed with an antibody for total ALK as a loading control.
-
-
Data Analysis: The band intensities for p-ALK are quantified and normalized to the total ALK band intensities. The percentage of inhibition is calculated for each compound concentration, and the cellular IC50 is determined.
Caption: Western Blot workflow for cellular ALK phosphorylation assay.
References
- 1. Clinical Pharmacology of Brigatinib: A Next-Generation Anaplastic Lymphoma Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Ceritinib: a Review in ALK-Positive Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Spotlight on ceritinib in the treatment of ALK+ NSCLC: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reference.medscape.com [reference.medscape.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Lorlatinib in ALK- and ROS1-positive NSCLC: the future has a start - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Brigatinib for ALK-positive metastatic non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to CEP-28122: A Selective ALK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of CEP-28122, a selective Anaplastic Lymphoma Kinase (ALK) inhibitor, with other notable ALK inhibitors. The information is supported by experimental data to assist researchers in evaluating its potential for further investigation and development.
Introduction to ALK and Targeted Inhibition
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal translocations, gene amplifications, or point mutations, becomes a potent oncogenic driver in various cancers.[1] These cancers include non-small cell lung cancer (NSCLC), anaplastic large-cell lymphoma (ALCL), and neuroblastoma.[1] The development of small molecule ALK inhibitors that target the ATP-binding pocket of the kinase domain has revolutionized the treatment landscape for patients with ALK-positive malignancies.
This compound is a diaminopyrimidine derivative identified as a highly potent and selective, orally bioavailable ALK inhibitor.[2] This guide will compare its in vitro and in vivo efficacy and selectivity against a panel of other well-characterized ALK inhibitors, including first, second, and third-generation agents.
Data Presentation: Comparative Efficacy and Selectivity
The following tables summarize the quantitative data for this compound and other ALK inhibitors, providing a clear comparison of their biochemical and cellular potencies.
Table 1: In Vitro Potency of ALK Inhibitors Against Wild-Type ALK
| Inhibitor | Generation | ALK IC50 (nM) | Cell Line | Cellular ALK Inhibition IC50 (nM) |
| This compound | - | 1.9 [2] | Karpas-299, Sup-M2 (NPM-ALK) | 20-30[3] |
| Crizotinib | 1st | 3[1] | H3122 (EML4-ALK) | 107[4] |
| Ceritinib | 2nd | 0.15[1] | - | 37[4] |
| Alectinib | 2nd | 1.9[1] | - | 25[4] |
| Brigatinib | 2nd | 0.6[5] | - | 14[4] |
| Ensartinib | 2nd | 1.7[6] | - | - |
| Lorlatinib | 3rd | - | - | - |
Table 2: Kinase Selectivity Profile of ALK Inhibitors
| Inhibitor | Off-Target Kinases with IC50 < 10-fold of ALK IC50 |
| This compound | Rsk2, Rsk3, Rsk4 (IC50 values range from 7-19 nM) [7] |
| Crizotinib | c-Met[8] |
| Ceritinib | IGF-1R, InsR, STK22D, FLT3 |
| Alectinib | RET[1] |
| Brigatinib | ROS1, FLT3[2][5] |
| Ensartinib | c-MET, ROS1, AXL[6] |
| Lorlatinib | ROS1 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
ALK Kinase Activity Assay (Time-Resolved Fluorescence - TRF)
This protocol is based on the principles of Time-Resolved Fluorescence Resonance Energy Transfer (TRF-FRET) assays, such as LanthaScreen™, which are commonly used to measure kinase activity.
Objective: To determine the in vitro inhibitory activity (IC50) of a compound against recombinant ALK kinase.
Materials:
-
Recombinant ALK kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled anti-phospho-substrate antibody
-
EDTA in TR-FRET dilution buffer
-
Test compounds (e.g., this compound) serially diluted in DMSO
-
384-well assay plates
Procedure:
-
Kinase Reaction:
-
Prepare a solution of the substrate and ATP in kinase reaction buffer.
-
Add 5 µL of this solution to each well of a 384-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Initiate the kinase reaction by adding 5 µL of the recombinant ALK enzyme solution.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Stop the kinase reaction by adding 10 µL of a solution containing EDTA and the Terbium-labeled anti-phospho-substrate antibody in TR-FRET dilution buffer.
-
Incubate the plate for at least 30 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The TR-FRET ratio (emission at 665 nm / emission at 620 nm) is calculated and used to determine the level of substrate phosphorylation.
-
-
Data Analysis:
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular ALK Phosphorylation Assay (ELISA-based)
This protocol outlines a sandwich ELISA-based method to measure the phosphorylation of ALK in intact cells.
Objective: To determine the cellular potency (IC50) of an inhibitor in blocking ALK autophosphorylation.
Materials:
-
ALK-positive cell line (e.g., Karpas-299 for NPM-ALK, H2228 for EML4-ALK)
-
Cell culture medium and supplements
-
Test compounds serially diluted in DMSO
-
Lysis buffer
-
96-well microplate coated with a capture antibody against total ALK
-
Biotinylated anti-phosphotyrosine antibody
-
HRP-conjugated streptavidin
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Cell Treatment:
-
Seed the ALK-positive cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Aspirate the media and lyse the cells by adding lysis buffer to each well.
-
Incubate on ice for 30 minutes.
-
-
ELISA:
-
Transfer the cell lysates to the pre-coated 96-well plate.
-
Incubate for 2.5 hours at room temperature with gentle shaking.
-
Wash the wells four times with wash buffer.
-
Add the biotinylated anti-phosphotyrosine antibody to each well and incubate for 1 hour at room temperature.
-
Wash the wells four times.
-
Add HRP-conjugated streptavidin and incubate for 45 minutes at room temperature.
-
Wash the wells four times.
-
Add TMB substrate and incubate in the dark for 30 minutes.
-
Stop the reaction by adding the stop solution.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of an ALK inhibitor in a mouse xenograft model.
Objective: To assess the in vivo anti-tumor activity of an ALK inhibitor in a subcutaneous tumor model.
Materials:
-
ALK-positive cancer cells (e.g., Sup-M2)
-
Immunocompromised mice (e.g., SCID or nu/nu mice)
-
Matrigel
-
Test compound formulation (e.g., in 0.5% methylcellulose)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Resuspend the ALK-positive cancer cells in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width^2) / 2).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer the test compound or vehicle control to the mice via the desired route (e.g., oral gavage) at a specified dose and schedule (e.g., twice daily for 12 days).
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
The study endpoint may be a predetermined tumor volume, a specific time point, or signs of toxicity.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Compare the tumor growth inhibition between the treatment and control groups to assess the anti-tumor efficacy of the compound.
-
Mandatory Visualizations
ALK Signaling Pathway
Caption: ALK signaling and inhibition by this compound.
Experimental Workflow for ALK Inhibitor Validation
Caption: Workflow for validating a selective ALK inhibitor.
Conclusion
The preclinical data presented in this guide demonstrate that this compound is a highly potent and selective inhibitor of ALK. Its in vitro and in vivo efficacy are comparable to or, in some cases, superior to other established ALK inhibitors. The detailed experimental protocols and visual workflows provided herein offer a comprehensive resource for researchers aiming to further investigate and characterize this compound or other novel ALK inhibitors. This information serves as a valuable starting point for drug development professionals considering the advancement of this compound into further preclinical and clinical studies.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Development and applications of a broad-coverage, TR-FRET-based kinase binding assay platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Synergistic Drug Combinations for Anaplastic Lymphoma Kinase (ALK) Inhibitors
Disclaimer: As of the latest search, no specific preclinical or clinical data detailing the synergistic effects of CEP-28122 in combination with other drugs has been identified. The following guide provides a comparative analysis of synergistic strategies for other potent ALK inhibitors, which may serve as a valuable reference for future research and development of combination therapies involving this compound.
This guide is intended for researchers, scientists, and drug development professionals interested in exploring combination therapies to enhance the efficacy of ALK inhibitors and overcome potential resistance mechanisms. The information presented is based on preclinical studies of established ALK inhibitors such as alectinib, lorlatinib, and crizotinib.
Potential Synergistic Combinations with ALK Inhibitors
Preclinical evidence suggests that the efficacy of ALK inhibitors can be enhanced when combined with other therapeutic agents. These combinations often target parallel or downstream signaling pathways, or employ cytotoxic agents to achieve synergistic anti-tumor effects.
Combination with Chemotherapy
The combination of ALK inhibitors with traditional chemotherapeutic agents has shown varied results, with synergy being dependent on the specific agent, cell line, and duration of exposure.
Table 1: Synergistic Effects of ALK Inhibitors with Chemotherapy in ALK+ NSCLC Models
| ALK Inhibitor | Chemotherapeutic Agent | Cell Lines | Assay Type | Observed Effect | Citation |
| Alectinib | Pemetrexed (B1662193) | H3122, H2228, DFCI032 | Short-term viability | Synergism | [1][2] |
| Alectinib | Cisplatin | H3122, H2228, DFCI032 | Short-term viability | Antagonism/Additive | [1][2] |
| Alectinib | Cisplatin | H3122, H2228, DFCI032 | Long-term colony formation | Synergism | [1][2] |
| Lorlatinib | Cyclophosphamide, Doxorubicin, Vincristine (CAV) | Neuroblastoma GEMM | In vivo tumor growth | Synergism | [3][4] |
Combination with Targeted Therapies
Targeting parallel or downstream signaling pathways has emerged as a promising strategy to enhance the efficacy of ALK inhibitors and overcome resistance.
Table 2: Synergistic Effects of ALK Inhibitors with Targeted Therapies
| ALK Inhibitor | Combination Drug Class | Specific Agent | Cancer Model | Observed Effect | Citation |
| Alectinib, Lorlatinib | mTOR Inhibitor | Temsirolimus | ALK+ Anaplastic Large Cell Lymphoma | Synergism (Increased apoptosis, G0/G1 block) | [5] |
| Lorlatinib | MDM2 Inhibitor | Idasanutlin | ALK-amplified Neuroblastoma PDX | Synergism (Complete tumor regression) | [3][4] |
| Alectinib | SHP2 Inhibitor | SHP099 | ALK+ Lung Cancer Cells (H3122, H2228) | Synergism (Decreased cell viability, G1 arrest, increased apoptosis) | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison tables.
Cell Viability and Synergy Assessment (Chemotherapy Combination)
-
Cell Lines: ALK+ non-small-cell lung cancer (NSCLC) cell lines H3122, H2228, and DFCI032.[1][2]
-
Treatment: Cells were treated with a range of concentrations of an ALK inhibitor (e.g., alectinib) and a chemotherapeutic agent (e.g., pemetrexed or cisplatin), both as single agents and in combination.[1][2]
-
Short-Term Viability Assay: Cell viability was assessed after a short exposure period (e.g., 72 hours) using a metabolic assay such as the MTS assay.[7]
-
Long-Term Colony Formation Assay: Cells were seeded at a low density and treated with the drugs for a longer period (e.g., 6 days). After the treatment, the cells were allowed to grow into colonies, which were then stained and counted.[1][2]
-
Synergy Analysis: The combination index (CI) was calculated using the Chou-Talalay method to determine if the drug combination was synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[1]
In Vivo Tumor Growth Inhibition (Targeted Therapy Combination)
-
Animal Models: Patient-derived xenograft (PDX) models of ALK-amplified neuroblastoma were established in immunodeficient mice.[3][4]
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups: vehicle control, ALK inhibitor (e.g., lorlatinib) alone, MDM2 inhibitor (e.g., idasanutlin) alone, and the combination of both drugs.[3][4]
-
Tumor Volume Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers.[3]
-
Efficacy Endpoint: The primary endpoint was tumor growth inhibition. In some studies, complete tumor regression and delayed tumor regrowth were observed.[3][4]
Apoptosis and Cell Cycle Analysis (Targeted Therapy Combination)
-
Cell Lines: ALK+ anaplastic large-cell lymphoma cells or ALK+ lung cancer cells.[5][6]
-
Treatment: Cells were treated with the ALK inhibitor, the targeted agent (e.g., mTOR inhibitor or SHP2 inhibitor), or the combination for a specified time (e.g., 48-72 hours).[5][6]
-
Apoptosis Assay: Apoptosis was measured by flow cytometry after staining with Annexin V and a viability dye (e.g., propidium (B1200493) iodide). The induction of apoptotic proteins like cleaved caspase-3 and Bim was assessed by Western blotting.[5][6]
-
Cell Cycle Analysis: Cells were fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[5][6]
Signaling Pathways and Experimental Workflows
ALK Signaling and Potential Combination Targets
The diagram below illustrates the ALK signaling pathway and highlights the nodes targeted by potential synergistic drug combinations.
Caption: ALK signaling pathways and points of intervention for combination therapy.
General Workflow for Assessing Synergy
The following diagram outlines a typical experimental workflow for evaluating the synergistic effects of a drug combination.
Caption: Experimental workflow for evaluating drug synergy.
References
- 1. ALK Inhibitor and Chemotherapy Combinations in Models of ALK-Translocated NSCLC | Anticancer Research [ar.iiarjournals.org]
- 2. ALK Inhibitor and Chemotherapy Combinations in Models of ALK-Translocated NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Combination Therapies Targeting ALK-aberrant Neuroblastoma in Preclinical Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Mechanisms of synergistic suppression of ALK-positive lung cancer cell growth by the combination of ALK and SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Efficacy of CEP-28122 and Other ALK Inhibitors Against Gatekeeper Mutations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical activity of CEP-28122, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, against wild-type ALK and in the context of the clinically significant L1196M gatekeeper mutation. The L1196M mutation is a common mechanism of acquired resistance to first-generation ALK inhibitors such as crizotinib (B193316). This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction to ALK and Resistance Mutations
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements (e.g., EML4-ALK), drives the growth of certain cancers, most notably non-small cell lung cancer (NSCLC). Small molecule ALK inhibitors have revolutionized the treatment of ALK-positive NSCLC. However, the emergence of acquired resistance mutations within the ALK kinase domain limits the long-term efficacy of these therapies. The L1196M "gatekeeper" mutation, analogous to the T790M mutation in EGFR, is one of the most frequently observed resistance mechanisms to the first-generation ALK inhibitor, crizotinib. This mutation sterically hinders the binding of crizotinib to the ATP-binding pocket of the ALK enzyme, thereby reducing the inhibitor's potency.[1][2]
Second and third-generation ALK inhibitors have been developed to overcome the challenges posed by these resistance mutations. This guide evaluates the preclinical profile of this compound in comparison to other established ALK inhibitors in this context.
Comparative Activity of ALK Inhibitors
The following tables summarize the in vitro potency of this compound and other prominent ALK inhibitors against wild-type ALK and the crizotinib-resistant L1196M gatekeeper mutant.
Table 1: Enzymatic Inhibition of Wild-Type and L1196M Mutant ALK
| Inhibitor | Generation | Wild-Type ALK IC₅₀ (nM) | ALK L1196M IC₅₀ (nM) |
| This compound | Second | 1.9[3] | Data Not Available |
| Crizotinib | First | ~20-60 | >1000 |
| Ceritinib | Second | 0.2 | 2.5 - 4.2 |
| Alectinib | Second | 1.9 | 3.5 |
| Brigatinib | Second | 0.5 | 1.7 |
| Lorlatinib | Third | <0.1 | 0.7 |
Note: IC₅₀ values can vary between different assays and experimental conditions. The data presented here are compiled from various preclinical studies for comparative purposes.
Table 2: Cellular Inhibition of ALK-Dependent Cell Proliferation
| Inhibitor | Cell Line | ALK Status | Cellular IC₅₀ (nM) |
| This compound | Karpas-299 | NPM-ALK | 30[3] |
| Crizotinib | H3122 | EML4-ALK | ~30-100 |
| Crizotinib | H3122-CR1 | EML4-ALK L1196M | >1000[1] |
| Ceritinib | Ba/F3 | EML4-ALK L1196M | 58 |
| Alectinib | Ba/F3 | EML4-ALK L1196M | 23 |
| Brigatinib | Ba/F3 | EML4-ALK L1196M | 17 |
| Lorlatinib | Ba/F3 | EML4-ALK L1196M | 18 |
Note: The specific cellular IC₅₀ for this compound against a cell line expressing the ALK L1196M mutation is not publicly available.
Experimental Protocols
The data presented in this guide are typically generated using the following key experimental methodologies:
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory potency of a compound against the purified ALK kinase enzyme (both wild-type and mutant forms).
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human ALK kinase domain (wild-type or L1196M mutant) is purified. A synthetic peptide substrate for ALK is also prepared.
-
Assay Reaction: The kinase, substrate, and ATP are incubated in a reaction buffer in the presence of serial dilutions of the test compound (e.g., this compound).
-
Detection: The extent of substrate phosphorylation is measured. Common detection methods include:
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Utilizes a lanthanide-labeled antibody that recognizes the phosphorylated substrate.
-
Radiometric Assay: Uses ³²P-labeled ATP, and the incorporation of the radioactive phosphate (B84403) into the substrate is quantified.
-
-
Data Analysis: The concentration of the inhibitor that reduces enzyme activity by 50% (IC₅₀) is calculated by fitting the data to a dose-response curve.
Cellular Proliferation Assay
Objective: To assess the ability of an inhibitor to suppress the growth of cancer cells that are dependent on ALK signaling.
Methodology:
-
Cell Culture: ALK-dependent cancer cell lines (e.g., Karpas-299 expressing NPM-ALK, or Ba/F3 cells engineered to express EML4-ALK or EML4-ALK L1196M) are cultured under standard conditions.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the test inhibitor for a defined period (typically 72 hours).
-
Viability Measurement: Cell viability is assessed using various methods, such as:
-
MTT or MTS assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies ATP levels as an indicator of cell viability.
-
-
Data Analysis: The concentration of the inhibitor that reduces cell viability by 50% (IC₅₀) is determined from the dose-response curve.
Visualizations
ALK Signaling Pathway and Inhibition
The following diagram illustrates the canonical ALK signaling pathway and the points of intervention by ALK inhibitors.
Caption: Simplified ALK signaling pathway and the inhibitory action of ALK inhibitors.
Experimental Workflow for ALK Inhibitor Comparison
This diagram outlines the typical experimental workflow for comparing the efficacy of different ALK inhibitors.
Caption: A typical experimental workflow for the preclinical comparison of ALK inhibitors.
Conclusion
This compound is a highly potent inhibitor of wild-type ALK in both enzymatic and cellular assays. While direct comparative data for this compound against the L1196M gatekeeper mutation is not currently available in the public domain, its high potency against wild-type ALK suggests it is a significant compound of interest. The provided data on second and third-generation ALK inhibitors demonstrates a clear improvement in activity against the L1196M mutation compared to the first-generation inhibitor, crizotinib. Further preclinical studies investigating the activity of this compound against a broader panel of clinically relevant ALK resistance mutations would be invaluable for positioning this compound in the evolving landscape of ALK-targeted therapies.
References
- 1. Mechanisms of Acquired Crizotinib Resistance in ALK-Rearranged Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic strategies to overcome crizotinib resistance in non-small cell lung cancers harboring the fusion oncogene EML4-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of Second and Third-Generation ALK Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of anaplastic lymphoma kinase (ALK)-positive non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of targeted tyrosine kinase inhibitors (TKIs). Following the first-generation inhibitor crizotinib (B193316), second and third-generation ALK inhibitors have demonstrated superior efficacy and the ability to overcome resistance mechanisms. This guide provides a detailed comparative analysis of prominent second-generation (ceritinib, alectinib (B1194254), brigatinib) and third-generation (lorlatinib) ALK inhibitors, supported by experimental data to aid in research and development.
Mechanism of Action and Resistance
ALK inhibitors are competitive antagonists of the ATP-binding site of the ALK tyrosine kinase, preventing its phosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and survival. However, acquired resistance inevitably develops, often through secondary mutations in the ALK kinase domain or the activation of bypass signaling pathways.
Second-generation inhibitors were designed to be more potent than crizotinib and active against some crizotinib-resistant mutations. However, resistance to second-generation agents frequently emerges, with the G1202R mutation being a common culprit. The third-generation inhibitor, lorlatinib (B560019), was specifically developed to have a high potency against a wide range of ALK resistance mutations, including G1202R, and to exhibit enhanced central nervous system (CNS) penetration.
Comparative Efficacy: Clinical Trial Data
The following tables summarize key efficacy data from pivotal clinical trials for second and third-generation ALK inhibitors in the first-line treatment of ALK-positive NSCLC.
| Table 1: Systemic Efficacy of ALK Inhibitors in First-Line Treatment | |||
| Inhibitor (Trial) | Progression-Free Survival (PFS) [months] | Overall Response Rate (ORR) [%] | Still on Treatment at 18 months [%] |
| Second Generation | |||
| Alectinib (ALEX) | 34.8 | 82.9 | 55 |
| Brigatinib (B606365) (ALTA-1L) | 24.0 | Not Reported in direct comparison | Not Reported in direct comparison |
| Ceritinib (ASCEND-4) | 16.6 | 72.5 | Not Reported |
| Third Generation | |||
| Lorlatinib (CROWN) | Not Reached (at 3 years) | 76 | 69 |
Note: Data is compiled from separate clinical trials and is not from a head-to-head comparison unless otherwise specified. A network meta-analysis suggested that lorlatinib may prolong progression-free survival compared to both alectinib and brigatinib.[1][2]
| Table 2: Intracranial Efficacy of ALK Inhibitors | ||
| Inhibitor (Trial) | Intracranial Response Rate (ORR) [%] (Patients with measurable CNS lesions) | 12-month Cumulative Incidence of CNS Progression [%] |
| Second Generation | ||
| Alectinib (ALEX) | 81 | 9.4 |
| Brigatinib (ALTA-1L) | 78 | Not Reported in direct comparison |
| Third Generation | ||
| Lorlatinib (CROWN) | 82 | 2.8 |
Note: A direct comparison between alectinib and lorlatinib showed a higher complete intracranial response rate with lorlatinib.[3]
Comparative Safety and Tolerability
The adverse event (AE) profiles of second and third-generation ALK inhibitors vary, which is a critical consideration in clinical practice and for patient quality of life.
| Table 3: Adverse Events (All Grades) Reported in ≥20% of Patients | |||
| Adverse Event | Alectinib (ALEX) | Brigatinib (ALTA-1L) | Lorlatinib (CROWN) |
| Hypercholesterolemia | - | - | 70% |
| Hypertriglyceridemia | - | - | 64% |
| Edema | 34% | - | 55% |
| Diarrhea | 38% | 53% | 21% |
| Nausea | 23% | 33% | 18% |
| Constipation | 34% | 23% | 19% |
| Fatigue | 36% | 27% | 23% |
| Myalgia | 31% | 24% | 17% |
| Increased CPK | 22% | 48% | 20% |
| Increased AST | 22% | 27% | 15% |
| Increased ALT | 24% | 28% | 14% |
| Rash | 32% | 25% | 14% |
| Cough | 18% | 27% | 16% |
| Headache | 18% | 20% | 18% |
| Vision Disorder | 18% | - | 13% |
| Cognitive Effects | - | - | 21% |
| Weight Gain | - | - | 38% |
| Table 4: Grade 3-5 Adverse Events and Treatment Discontinuation | |||
| Alectinib (ALEX) | Brigatinib (ALTA-1L) | Lorlatinib (CROWN) | |
| Grade 3-5 AEs | 41% | Not Reported in direct comparison | Not Reported in direct comparison |
| AEs leading to Discontinuation | 11% | Not Reported in direct comparison | 7% |
Note: A matching-adjusted indirect comparison suggested a higher rate of Grade ≥3 AEs with lorlatinib compared to alectinib.[4]
Signaling Pathway and Experimental Workflows
To understand the mechanism of ALK inhibition and to evaluate the efficacy of novel compounds, it is crucial to visualize the underlying biological processes.
Caption: Simplified ALK signaling pathway.
Caption: General experimental workflow for ALK inhibitor evaluation.
Experimental Protocols
In Vitro ALK Kinase Inhibition Assay (IC50 Determination)
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against ALK kinase activity.
Materials:
-
Recombinant human ALK protein
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
ALK substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compound (serially diluted)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the ALK enzyme to each well and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the ALK substrate. The final ATP concentration should be at or near the Km for ALK.
-
Incubate the reaction for a predetermined time (e.g., 60 minutes) at room temperature.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol describes a common method to assess the effect of ALK inhibitors on the viability of ALK-positive cancer cell lines.
Materials:
-
ALK-positive cancer cell line (e.g., NCI-H3122)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (serially diluted)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
Procedure:
-
Seed the ALK-positive cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and plot against the compound concentration to determine the IC50 value.[5][6][7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of lorlatinib, alectinib and brigatinib in ALK inhibitor-naive/untreated ALK-positive advanced non-small-cell lung cancer: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Efficacy and Safety of Lorlatinib Versus Alectinib and Lorlatinib Versus Brigatinib for ALK-Positive Advanced/Metastatic NSCLC: Matching-Adjusted Indirect Comparisons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. broadpharm.com [broadpharm.com]
Comparative Efficacy of ALK Inhibitors in Models with the G1202R Mutation: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the efficacy of different Anaplastic Lymphoma Kinase (ALK) inhibitors against resistance mutations is critical for advancing cancer therapy. The ALK G1202R mutation is a clinically significant solvent front mutation that confers resistance to several first and second-generation ALK inhibitors. This guide provides a comparative overview of CEP-28122 and other notable ALK inhibitors, focusing on their performance in preclinical models harboring the G1202R mutation.
Overview of ALK and the G1202R Resistance Mutation
Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through genetic alterations such as chromosomal rearrangements, gene amplifications, or point mutations, can drive the growth of various cancers, including non-small cell lung cancer (NSCLC) and anaplastic large-cell lymphoma (ALCL). The development of ALK tyrosine kinase inhibitors (TKIs) has significantly improved outcomes for patients with ALK-positive malignancies. However, the emergence of acquired resistance mutations, such as the G1202R substitution, poses a significant clinical challenge. The G1202R mutation is located in the solvent-front region of the ALK kinase domain and sterically hinders the binding of many ALK inhibitors.
This compound: A Potent ALK Inhibitor with Undetermined G1202R Activity
This compound is a highly potent and selective, orally active ALK inhibitor.[1][2][3][4][5] Preclinical studies have demonstrated its efficacy in inhibiting recombinant ALK activity and cellular ALK tyrosine phosphorylation.[1][2] this compound induced concentration-dependent growth inhibition and cytotoxicity in various ALK-positive cancer cell lines, including those with the F1174L and R1275Q mutations.[6] Furthermore, in vivo studies using xenograft models of ALK-positive cancers showed significant, dose-dependent antitumor activity, with some models exhibiting complete tumor regression.[1][6]
However, to date, there is no publicly available experimental data specifically evaluating the efficacy of this compound against the ALK G1202R mutation. Therefore, a direct comparison with inhibitors known to be active against this mutation is not possible.
Comparative Inhibitors: Lorlatinib and TPX-0131
In contrast to this compound, third and fourth-generation ALK inhibitors have been specifically designed to overcome resistance mutations like G1202R.
Lorlatinib is a third-generation ALK inhibitor that has demonstrated potent activity against a wide range of ALK resistance mutations, including G1202R.
TPX-0131 (Zotizalkib) is a next-generation, potent, and CNS-penetrant ALK inhibitor designed to be effective against wild-type ALK and a broad spectrum of ALK resistance mutations, with particularly high potency against G1202R and compound mutations.
Quantitative Data Summary
The following tables summarize the available quantitative data for the inhibitory activity of Lorlatinib and TPX-0131 against wild-type ALK and the G1202R mutant.
Table 1: Biochemical Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) |
| TPX-0131 | Wild-Type ALK | 1.4 |
| ALK G1202R | 0.3 | |
| Lorlatinib | Wild-Type ALK | Not explicitly found |
| ALK G1202R | Not explicitly found in biochemical assays |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50% in a biochemical assay.
Table 2: Cellular Inhibitory Activity (IC50)
| Compound | Cell Line Model | IC50 (nM) |
| TPX-0131 | EML4-ALK WT | 0.4 |
| EML4-ALK G1202R | 0.2 | |
| Lorlatinib | EML4-ALK WT | 0.8 |
| EML4-ALK G1202R | ~40-60 |
Note: IC50 values represent the concentration of the inhibitor required to inhibit the proliferation of cells by 50% in a cell-based assay.
Signaling Pathways and Experimental Workflows
To aid in the understanding of the experimental context, the following diagrams illustrate the ALK signaling pathway and a general workflow for evaluating ALK inhibitors.
Caption: Simplified ALK signaling pathway leading to cancer cell proliferation and survival.
Caption: General experimental workflow for the preclinical evaluation of ALK inhibitors.
Detailed Experimental Protocols
Biochemical Kinase Assay (General Protocol)
This protocol outlines a general procedure for determining the in vitro potency of an ALK inhibitor.
-
Reagents and Materials:
-
Recombinant human ALK enzyme
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 50µM DTT)
-
ATP solution
-
Substrate (e.g., a generic tyrosine kinase substrate like poly(Glu, Tyr) 4:1)
-
Test inhibitor (e.g., this compound) at various concentrations
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO and then in kinase buffer.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of recombinant ALK enzyme solution to each well.
-
Add 2 µL of a mixture of the substrate and ATP to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This protocol describes how to assess the effect of an ALK inhibitor on the viability of cancer cells.[7][8][9][10]
-
Reagents and Materials:
-
ALK-positive cancer cell line (e.g., Ba/F3 cells engineered to express EML4-ALK G1202R)
-
Complete cell culture medium
-
Test inhibitor at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control (DMSO) and incubate for a specified period (e.g., 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
-
Western Blotting for Phospho-ALK
This protocol is for detecting the phosphorylation status of ALK and its downstream effectors.[11][12][13][14]
-
Reagents and Materials:
-
ALK-positive cells treated with the inhibitor or vehicle
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-ALK (Tyr1604), anti-total ALK, anti-phospho-STAT3, anti-total STAT3, anti-phospho-AKT, anti-total AKT, anti-phospho-ERK1/2, anti-total ERK1/2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
-
Procedure:
-
Lyse the treated cells and determine the protein concentration of the lysates.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the levels of phosphorylated and total proteins.
-
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of an ALK inhibitor in a mouse model.[15][16][17][18]
-
Animals and Cell Lines:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
ALK-positive cancer cells (e.g., NCI-H3122 or engineered Ba/F3 cells expressing ALK G1202R)
-
-
Procedure:
-
Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test inhibitor (formulated in an appropriate vehicle) or the vehicle alone to the mice according to a predetermined dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies by Western blotting).
-
Calculate the tumor growth inhibition for the treatment group compared to the control group.
-
References
- 1. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 12. Phospho-ALK (Tyr1604) Antibody (#3341) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. Phospho-ALK (Tyr1604) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Patient-derived xenograft models of ALK+ ALCL reveal preclinical promise for therapy with brigatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
Safety Operating Guide
Safe Disposal of CEP-28122: A Procedural Guide for Laboratory Professionals
For research use only. Not for medicinal, household, or other uses.
This guide provides essential safety and logistical information for the proper disposal of CEP-28122, a potent and selective ALK inhibitor used in cancer research. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
Personal Protective Equipment (PPE) and Handling
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment. Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
| Protective Equipment | Specification |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Hand Protection | Chemical-impermeable gloves inspected prior to use. |
| Body Protection | Fire/flame resistant and impervious clothing. |
| Respiratory Protection | A full-face respirator is necessary if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Handling Precautions:
-
Avoid contact with skin and eyes.
-
Prevent the formation of dust and aerosols.
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.
-
Wash hands thoroughly after handling.
Spill and Accidental Release Measures
In the event of a spill or accidental release, follow these procedures to mitigate exposure and contamination:
-
Evacuate Personnel: Keep people away from and upwind of the spill/leak.
-
Ensure Adequate Ventilation.
-
Remove Ignition Sources: Eliminate all sources of ignition in the vicinity.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains, as discharge into the environment must be avoided.
-
Clean-up: Collect and arrange for disposal. Use spark-proof tools and explosion-proof equipment. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical. |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Proper Disposal Procedures
The disposal of this compound and its containers must be handled with care to prevent environmental contamination.
Chemical Disposal:
-
The material can be disposed of by removal to a licensed chemical destruction plant.
-
Alternatively, controlled incineration with flue gas scrubbing is a suitable method.
-
Keep the chemical in suitable and closed containers for disposal.
Container Disposal:
-
Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.
-
Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.
Caption: Workflow for the safe disposal of this compound and its containers.
Personal protective equipment for handling CEP-28122
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling of CEP-28122, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidelines are based on best practices for handling potent, potentially hazardous kinase inhibitors and cytotoxic compounds. Adherence to these procedures is vital for ensuring personnel safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Due to its potent biological activity, personnel must use comprehensive PPE to prevent exposure through inhalation, skin contact, or ingestion. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves. | Provides an extra layer of protection against potential contamination. Nitrile offers good chemical resistance.[1] |
| Body Protection | Disposable, low-permeability fabric gown with a closed front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. Gowns should be changed immediately if contaminated.[2][3] |
| Eye Protection | Safety goggles with side shields or a full-face shield. | Protects eyes from splashes or aerosols of the compound.[2] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | Required when handling the powdered form of the compound or when there is a risk of generating aerosols.[2] |
| Foot Protection | Disposable shoe covers. | Protects footwear from contamination in case of spills.[3] |
Operational Plan: Safe Handling and Reconstitution
All handling of this compound, especially in its powdered form, should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[2]
Step-by-Step Handling Procedure:
-
Preparation: Ensure an eyewash station and safety shower are readily accessible. Assemble all necessary materials (e.g., solvent, vials, pipettes) before handling the compound.
-
Donning PPE: Put on shoe covers, followed by the protective gown. Don the first pair of nitrile gloves, ensuring the gown cuffs are tucked inside. Then, don the second pair of gloves, pulling them over the gown's sleeves. Finally, wear your eye and respiratory protection.[3]
-
Reconstitution:
-
When weighing the solid compound, use a dedicated, contained balance.
-
To reconstitute, slowly add the appropriate solvent (e.g., DMSO) to the vial containing this compound to avoid splashing.[4]
-
Use Luer-lock syringes and needles to prevent accidental disconnection and leakage.
-
-
Labeling: Clearly label all containers holding this compound solutions with "Cytotoxic" and the compound's name and concentration.
-
Doffing PPE: Remove PPE in a manner that prevents self-contamination. First, remove the outer pair of gloves. Then, remove the gown by turning it inside out. Next, remove shoe covers, followed by the inner pair of gloves. Dispose of all single-use PPE in a designated hazardous waste container.[3]
-
Hand Washing: Thoroughly wash hands with soap and water after all handling procedures are complete.[1]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[5]
| Waste Stream | Recommended Disposal Method |
| Unused/Expired Solid this compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container.[5] |
| Solutions Containing this compound | Collect in a sealed, leak-proof hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the chemical contents.[5] |
| Contaminated Labware (e.g., vials, pipette tips, gloves, gowns) | Place in a designated, sealed, and clearly labeled hazardous waste container.[5] |
Waste Management Workflow
Caption: Workflow for the safe disposal of this compound waste.
Quantitative Data Summary
This compound is a highly potent inhibitor of ALK. Its inhibitory activity has been quantified in various assays.
| Target | Assay Type | IC₅₀ (nM) | Reference |
| Recombinant ALK | Enzyme-based TRF assay | 1.9 ± 0.5 | [6] |
| Flt4 | Enzyme-based TRF assay | 46 ± 10 | [6] |
| NPM-ALK Phosphorylation | Cellular Assay (Sup-M2 & Karpas-299 cells) | 20 - 30 | [7] |
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for determining the inhibitory activity of this compound against the ALK enzyme.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the recombinant ALK enzyme and a suitable substrate (e.g., a synthetic peptide) to their final desired concentrations in the kinase buffer.
-
Prepare a serial dilution of this compound in DMSO.
-
-
Assay Procedure:
-
Add the ALK enzyme, substrate, and varying concentrations of this compound to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).[8]
-
-
Detection:
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or radioisotope incorporation.[4]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound.
-
Determine the IC₅₀ value by fitting the dose-response data to a sigmoidal curve.[4]
-
Cell Viability Assay (General Protocol)
This protocol outlines a general method to assess the effect of this compound on the viability of ALK-positive cancer cells.
-
Cell Seeding:
-
Seed ALK-positive cells (e.g., Sup-M2 or Karpas-299) into a 96-well plate at a predetermined density and allow them to attach overnight.[9]
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in the cell culture medium.
-
Treat the cells with varying concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for a defined period (e.g., 72 hours).
-
-
Viability Measurement:
-
Add a cell viability reagent (e.g., resazurin (B115843) or a tetrazolium salt like MTS) to each well.[10]
-
Incubate for 1-4 hours at 37°C.[10]
-
-
Data Acquisition and Analysis:
-
Measure the signal (fluorescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the viability data against the log of the this compound concentration and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression.[8]
-
ALK Signaling Pathway
Aberrant activation of the Anaplastic Lymphoma Kinase (ALK) receptor tyrosine kinase, often through chromosomal translocations (e.g., NPM-ALK), leads to the constitutive activation of downstream signaling pathways that promote cell proliferation and survival.[2][5] this compound inhibits this process by blocking the ATP-binding site of the ALK kinase domain.[11]
Caption: Inhibition of ALK signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. This compound, a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase with antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
